8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane
Description
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Properties
IUPAC Name |
tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-5-4-12-11(6-13)7-15-8-11/h12H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSLKABKYBSTRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2(C1)COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1367777-12-5 | |
| Record name | 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Navigating Three-Dimensional Chemical Space: A Technical Guide to 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane
For Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing Spatial Complexity in Drug Design
In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional "flat" chemical space of aromatic and conformationally flexible molecules. The strategic incorporation of rigid, three-dimensional scaffolds has emerged as a powerful approach to unlock new pharmacological potential. Among these, spirocyclic systems, which feature two rings sharing a single carbon atom, have garnered significant attention. This guide provides an in-depth technical overview of 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane , a versatile building block that offers a unique combination of structural rigidity, desirable physicochemical properties, and synthetic tractability. Its Chemical Abstracts Service (CAS) number is 1367777-12-5 .[1][2]
The 2-oxa-5,8-diazaspiro[3.5]nonane core integrates an oxetane ring with a piperazine moiety. This arrangement is of particular interest as the oxetane can serve as a polar bioisostere for a gem-dimethyl group, enhancing metabolic stability and aqueous solubility, while the piperazine fragment is a well-established pharmacophore.[3] The tert-butyloxycarbonyl (Boc) protecting group on the 8-position nitrogen allows for selective functionalization of the secondary amine at the 5-position, making it a valuable intermediate for the synthesis of diverse compound libraries.
Physicochemical Properties and Structural Attributes
The unique spirocyclic architecture of this compound imparts a defined three-dimensional geometry, which can facilitate precise interactions with biological targets. The presence of heteroatoms also contributes to its favorable physicochemical properties, which are crucial for drug development.
| Property | Value | Source |
| CAS Number | 1367777-12-5 | [1] |
| Molecular Formula | C₁₁H₂₀N₂O₃ | [1] |
| Molecular Weight | 228.29 g/mol | [1] |
| IUPAC Name | tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate | [1] |
| SMILES | CC(C)(C)OC(=O)N1CCNC2(COC2)C1 | [1] |
| Predicted XlogP | 0.2 | PubChem (for a related isomer) |
| Predicted Hydrogen Bond Donors | 1 | PubChem (for a related isomer) |
| Predicted Hydrogen Bond Acceptors | 4 | PubChem (for a related isomer) |
Synthesis of this compound: A Plausible Synthetic Route
The overall synthetic strategy involves the initial formation of a protected piperazinone ring, followed by the construction of the spiro-oxetane moiety, and subsequent reduction and protection steps.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Plausible)
Step 1: Synthesis of N-benzyl-4-piperidone
-
To a solution of diethanolamine in a suitable solvent such as acetonitrile, add a base like potassium carbonate.
-
Cool the mixture in an ice bath and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the solids and concentrate the filtrate under reduced pressure.
-
The crude N-benzyldiethanolamine is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) in dichloromethane to yield N-benzyl-4-piperidone.
Step 2: Synthesis of 8-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane
-
To a solution of trimethylsulfoxonium iodide in dry THF, add sodium hydride at 0 °C.
-
Stir the resulting mixture at room temperature for 1 hour to form the Corey-Chaykovsky reagent.
-
Add a solution of N-benzyl-4-piperidone in THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The resulting epoxide is then treated with a Lewis acid to facilitate rearrangement to the spiro-oxetane.
Step 3: Synthesis of 2-oxa-5,8-diazaspiro[3.5]nonane
-
Dissolve 8-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane in methanol.
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Add palladium on carbon (10 wt. %) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected diamine.
Step 4: Synthesis of this compound
-
Dissolve the crude 2-oxa-5,8-diazaspiro[3.5]nonane in dichloromethane and add a base such as triethylamine.
-
Cool the solution to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O) in dichloromethane dropwise.
-
Stir the reaction at room temperature for several hours until completion.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Applications in Drug Discovery and Medicinal Chemistry
The 2-oxa-5,8-diazaspiro[3.5]nonane scaffold is a prime candidate for incorporation into drug discovery programs due to its desirable properties as a bioisosteric replacement for other common motifs and its ability to confer advantageous physicochemical properties.
Bioisosteric Replacement
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of modern medicinal chemistry.[5] The 2-oxa-5,8-diazaspiro[3.5]nonane moiety can be considered a valuable bioisostere for several commonly used fragments in drug molecules:
-
Piperazine: The piperazine ring is a ubiquitous scaffold in centrally active agents. The spirocyclic nature of the 2-oxa-5,8-diazaspiro[3.5]nonane offers a more rigid and three-dimensional alternative, which can lead to increased potency and selectivity by locking the molecule into a more receptor-favorable conformation.
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Morpholine: The oxetane portion of the scaffold can mimic the ether oxygen of morpholine, which is often incorporated to improve solubility and metabolic stability. The spirocyclic system provides a novel vector for exiting the ring system compared to a simple morpholine.
Caption: Bioisosteric relationship of the 2-oxa-5,8-diazaspiro[3.5]nonane scaffold.
Improving "Drug-Likeness"
The incorporation of sp³-rich, rigid scaffolds is a well-established strategy to improve the "drug-likeness" of lead compounds. The 2-oxa-5,8-diazaspiro[3.5]nonane core can positively impact several key properties:
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Solubility: The presence of the oxetane ring and two nitrogen atoms can enhance aqueous solubility, which is often a challenge in drug development.
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Metabolic Stability: The rigid spirocyclic framework can be less susceptible to metabolic degradation compared to more flexible aliphatic chains.
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Lipophilicity: The introduction of heteroatoms can help to modulate the lipophilicity of a molecule, bringing it into a more favorable range for oral absorption and cell permeability.
While specific examples of marketed drugs containing the this compound scaffold are not yet available, its structural features make it a highly attractive building block for the development of novel kinase inhibitors, GPCR modulators, and other therapeutic agents where precise control of molecular shape and properties is critical.
Characterization and Quality Control: A Self-Validating System
The identity and purity of this compound should be rigorously confirmed using a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the Boc group around 1.4 ppm. The protons on the piperazine and oxetane rings will appear as multiplets in the aliphatic region (typically 2.5-4.5 ppm).
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¹³C NMR: The carbon NMR spectrum will show a signal for the quaternary spiro carbon, as well as distinct signals for the carbons of the Boc group, the piperazine ring, and the oxetane ring.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 229.15.
Chromatographic Purity
The purity of the compound should be assessed by High-Performance Liquid Chromatography (HPLC) and/or Gas Chromatography (GC), with a purity of ≥95% being suitable for most research applications.
Conclusion
This compound is a valuable and versatile building block for modern drug discovery. Its unique three-dimensional structure, favorable physicochemical properties, and synthetic accessibility make it an attractive scaffold for the development of novel therapeutic agents. By providing a rigid and tunable platform for exploring chemical space, this and other spirocyclic systems will undoubtedly play an increasingly important role in the design of the next generation of medicines.
References
- 1. This compound 97% | CAS: 1367777-12-5 | AChemBlock [achemblock.com]
- 2. calpaclab.com [calpaclab.com]
- 3. researchgate.net [researchgate.net]
- 4. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 5. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space to identify molecules with enhanced therapeutic properties. A significant shift away from flat, aromatic structures towards more three-dimensional (3D) scaffolds has been a key trend. Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this movement. Their rigid, well-defined 3D geometry can lead to improved potency, selectivity, and physicochemical properties of drug candidates.[1]
This guide focuses on a particularly valuable spirocyclic building block: 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane (tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate). This molecule incorporates both an oxetane ring and a Boc-protected piperazine-like moiety, offering a unique combination of features for the synthesis of innovative therapeutics. The oxetane component can enhance metabolic stability and aqueous solubility, while the diazaspiro core provides a versatile scaffold for further functionalization.[1]
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 1367777-12-5 | [1] |
| Molecular Formula | C₁₁H₂₀N₂O₃ | [1] |
| Molecular Weight | 228.29 g/mol | [1] |
| IUPAC Name | tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate | [1] |
| Appearance | White to off-white crystalline powder (for a related compound) | [2] |
| Melting Point | 120-123 °C (for the related tert-butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate) | [2] |
| Solubility | Moderately soluble in common organic solvents such as methanol, ethyl acetate, and dichloromethane; sparingly soluble in water (for a related compound).[2] |
Structural Diagram:
Caption: Chemical structure of this compound.
Synthesis of this compound
A plausible synthetic approach could involve the following key transformations:
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Formation of a suitable precursor: This would likely involve the synthesis of a molecule containing both the piperazine and oxetane precursors with appropriate functional groups for cyclization.
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Intramolecular cyclization: A key step to form the spirocyclic system. This could be achieved through various methods, such as nucleophilic substitution or ring-closing metathesis.
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Protection of the amine: The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the piperazine nitrogen.
Illustrative Synthetic Workflow:
Caption: A generalized workflow for the synthesis of this compound.
Spectroscopic Characterization
Spectroscopic data is crucial for the unambiguous identification and purity assessment of chemical compounds. While experimental spectra for this compound are not widely published, the expected signals in ¹H NMR and ¹³C NMR can be predicted based on its structure.
Expected ¹H NMR Spectral Features:
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Boc group: A characteristic singlet around 1.4 ppm, integrating to 9 protons.
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Piperazine ring protons: A series of multiplets in the 2.5-3.5 ppm region.
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Oxetane ring protons: Signals typically found in the 4.0-5.0 ppm region.
Expected ¹³C NMR Spectral Features:
-
Boc group: Resonances for the quaternary carbon (~80 ppm) and the methyl carbons (~28 ppm).
-
Piperazine ring carbons: Signals in the 40-60 ppm range.
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Spiro carbon: A unique quaternary carbon signal.
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Oxetane ring carbons: Resonances in the 70-80 ppm region.
Reactivity and Chemical Transformations
The chemical reactivity of this compound is dictated by its key functional groups: the Boc-protected amine and the oxetane ring.
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Deprotection of the Boc Group: The tert-butoxycarbonyl group is a widely used amine protecting group that is stable to a variety of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the free secondary amine. This free amine is then available for a wide range of synthetic transformations, including acylation, alkylation, and arylation reactions, making it a key handle for introducing diversity.
-
Reactions of the Oxetane Ring: The oxetane ring is generally more stable than its three-membered epoxide counterpart but can undergo ring-opening reactions under certain conditions, typically with strong nucleophiles or under acidic catalysis. This reactivity can be exploited to introduce further functionality if desired.
-
Functionalization of the Free Amine: The secondary amine at the 5-position can also be a site for further chemical modification, allowing for the introduction of substituents that can modulate the compound's properties.
Reaction Scheme: Deprotection and Subsequent Functionalization
Caption: A typical reaction sequence involving deprotection and functionalization.
Applications in Drug Discovery
The unique structural features of this compound make it a highly attractive building block for the synthesis of novel drug candidates. Its incorporation into a molecule can lead to:
-
Improved Physicochemical Properties: The spirocyclic nature imparts rigidity and a 3D conformation, which can lead to better target engagement. The oxetane moiety can improve aqueous solubility and metabolic stability.[1]
-
Novel Intellectual Property: The use of such a unique scaffold can lead to the discovery of novel chemical entities with the potential for patent protection.
-
Scaffold Hopping: It can be used as a bioisosteric replacement for other cyclic amines like piperazine or morpholine to explore new areas of chemical space and improve drug-like properties.
While specific examples of marketed drugs containing this exact scaffold are not yet prevalent, the broader class of diazaspirocycles and oxetane-containing molecules has seen significant interest in various therapeutic areas, including oncology and neuroscience.[2] For instance, related diazaspiro[3.5]nonane derivatives have been explored as building blocks for kinase inhibitors and other targeted therapies.[2]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. Based on data for similar compounds, it should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn.[2] Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique spirocyclic structure, combining the favorable properties of an oxetane and a protected diaza-scaffold, offers a powerful tool for the design and synthesis of novel, three-dimensional drug candidates with potentially improved efficacy, selectivity, and pharmacokinetic profiles. As the demand for innovative therapeutics continues to grow, the strategic incorporation of such advanced building blocks will undoubtedly play a crucial role in the future of drug discovery.
References
- 1. This compound 97% | CAS: 1367777-12-5 | AChemBlock [achemblock.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 4. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 5. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents [patents.google.com]
- 6. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester - Google Patents [patents.google.com]
A Technical Guide to 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane: A Versatile Scaffold for Drug Discovery
Introduction: In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can improve the physicochemical and pharmacokinetic properties of drug candidates is relentless. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a powerful strategy to introduce three-dimensionality into otherwise flat molecules. Among these, spirocyclic oxetanes are particularly valuable. The oxetane moiety, a four-membered ether ring, is recognized as a metabolically robust, polar surrogate for less desirable functional groups like gem-dimethyl or carbonyls.[1][2] It can significantly enhance aqueous solubility and act as a hydrogen bond acceptor, crucial attributes for effective drug design.[3][4]
This guide focuses on 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane , a bifunctional building block that masterfully combines the benefits of the spirocyclic oxetane core with the synthetic versatility of a strategically protected diamine. This compound serves as a pivotal starting material for the synthesis of complex molecules, enabling researchers to explore novel chemical space in the development of next-generation therapeutics.
Nomenclature and Structure Elucidation
The precise identification of a chemical entity is foundational to scientific communication and reproducibility. The structural and naming conventions for this compound are detailed below.
-
Common Name: this compound
-
IUPAC Name: tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate[5]
-
CAS Number: 1367777-12-5[5]
The structure features a central spirocyclic carbon atom connecting an oxetane ring and a piperazine ring. The piperazine ring is mono-protected at the 8-position with a tert-butoxycarbonyl (Boc) group, leaving the nitrogen at the 5-position as a secondary amine available for synthetic modification.
Caption: 2D Structure of this compound
Physicochemical Properties
A summary of the key physicochemical data for this compound is presented below, providing essential information for its handling, storage, and application in synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₀N₂O₃ | [6][] |
| Molecular Weight | 228.29 g/mol | [5][6] |
| IUPAC Name | tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate | [5][] |
| CAS Number | 1367777-12-5 | [5][6] |
| Purity | ≥97% (Typical) | [5][] |
| SMILES | CC(C)(C)OC(=O)N1CCNC2(C1)COC2 | [5] |
| Storage | Room temperature, sealed in a dry environment | [6] |
Synthesis and Mechanistic Rationale
While multiple proprietary synthetic routes exist, a general and logical pathway to access spirocyclic diamines of this class involves a multi-step sequence. The following represents a plausible and instructive synthetic approach based on established organic chemistry principles.[8][9][10]
Experimental Protocol: A Representative Synthesis
This protocol outlines a conceptual pathway for constructing the core structure.
-
Step 1: Double Alkylation and Cyclization. A suitable starting material, such as 3,3-bis(hydroxymethyl)oxetane, is first converted to a di-electrophile by transforming the hydroxyl groups into better leaving groups (e.g., tosylates or mesylates). This activated intermediate is then reacted with a mono-Boc-protected ethylenediamine in the presence of a non-nucleophilic base (e.g., NaH or K₂CO₃) in a polar aprotic solvent like DMF. The reaction proceeds via a sequential double N-alkylation to form the spirocyclic piperazine ring.
-
Step 2: Boc Protection. The crucial step is the selective protection of one of the two nitrogen atoms. This is achieved by reacting the diamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[11][12] The Boc group is specifically chosen for its stability in a wide range of reaction conditions (e.g., basic, nucleophilic, and reductive conditions) while being easily removable under mild acidic conditions (e.g., with trifluoroacetic acid or HCl).[13][14][15] This orthogonality is fundamental to its utility in multi-step synthesis.[15]
-
Step 3: Work-up and Purification. Following the reaction, an aqueous work-up is performed to remove inorganic salts and water-soluble impurities. The crude product is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over an anhydrous salt (like Na₂SO₄) and concentrated under reduced pressure.
-
Step 4: Final Purification. The final purification is typically achieved via column chromatography on silica gel. A gradient of solvents, such as ethyl acetate in hexanes, is used to elute the product, yielding the pure this compound.
Caption: Representative workflow for the synthesis of the title compound.
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its application as a versatile building block. Its structure is ingeniously designed for sequential and controlled elaboration.
-
Scaffold for Combinatorial Libraries: The exposed secondary amine at the 5-position serves as a reactive handle for a multitude of chemical transformations, including reductive amination, acylation, sulfonylation, and arylation. This allows for the rapid generation of a diverse library of compounds, each bearing a unique substituent at this position.
-
Orthogonal Deprotection and Further Functionalization: After the first modification, the Boc group can be cleanly removed under mild acidic conditions without affecting most other functional groups.[12][14] This unmasks the second nitrogen atom at the 8-position, which can then be subjected to a second, different set of chemical reactions. This stepwise approach provides medicinal chemists with precise control over the final molecular architecture.
-
Bioisosteric Replacement for Morpholine: The 2-oxa-5-azaspiro[3.5]nonane core can be considered a constrained and metabolically more stable bioisostere of the morpholine ring, a common motif in many approved drugs.[1] Replacing a morpholine unit with this spirocycle can lead to improved metabolic stability, enhanced solubility, and a different vector for substituent placement, potentially improving target binding and selectivity.[1][16]
-
Introduction of 3D Character: The spirocyclic nature of the core introduces significant three-dimensional character (sp³-richness) into molecules. This is a highly desirable trait in modern drug discovery, as increased three-dimensionality often correlates with improved selectivity, better physicochemical properties, and higher clinical success rates.[2][4]
Conclusion
This compound is more than just a chemical compound; it is a sophisticated tool for innovation in drug discovery. By providing a rigid, three-dimensional scaffold that incorporates the favorable properties of an oxetane ring with the synthetic flexibility of an orthogonally protected diamine, it empowers researchers to construct novel and complex molecular entities. Its utility as a bioisosteric replacement for traditional heterocycles like morpholine and its role in building diverse chemical libraries underscore its importance as a high-value intermediate for scientists dedicated to developing the next generation of therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound 97% | CAS: 1367777-12-5 | AChemBlock [achemblock.com]
- 6. calpaclab.com [calpaclab.com]
- 8. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 9. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 10. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. jk-sci.com [jk-sci.com]
- 13. benchchem.com [benchchem.com]
- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane: A Key Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate, commonly known as 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane. As a Senior Application Scientist, this document synthesizes core chemical data, proven synthetic strategies, and the mechanistic rationale for its increasing application in medicinal chemistry, particularly in the development of novel therapeutics.
Core Compound Characteristics
This compound is a heterocyclic building block featuring a spirocyclic system where an oxetane ring and a piperazine ring share a single carbon atom. The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms makes it an ideal intermediate for further chemical elaboration, allowing for selective functionalization in multi-step syntheses.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below, providing essential data for reaction planning, analytical characterization, and computational modeling.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₀N₂O₃ | [1][2][3] |
| Molecular Weight | 228.29 g/mol | [1][3] |
| CAS Number | 1367777-12-5 | [1][2][3] |
| IUPAC Name | tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate | [1] |
| SMILES | CC(C)(C)OC(=O)N1CCNC2(COC2)C1 | [1][2] |
| Purity | Typically ≥97% | [1] |
Chemical Structure
The unique three-dimensional architecture of this spirocycle is a key attribute for its utility in drug design. The diagram below illustrates the connectivity and arrangement of the atoms.
Caption: 2D representation of this compound.
The Strategic Value of Spirocyclic Scaffolds in Medicinal Chemistry
The incorporation of spirocyclic motifs is a deliberate strategy in modern drug design to enhance molecular complexity and three-dimensionality. This approach addresses the limitations of traditional flat, aromatic structures.
Causality Behind the Choice of Spirocycles:
-
Improved Physicochemical Properties: Shifting from planar, sp²-heavy structures to scaffolds with a higher fraction of sp³-hybridized carbons (Fsp³) generally correlates with improved solubility, reduced lipophilicity, and better metabolic stability.[4] The rigid nature of the spirocycle can lock the conformation of a molecule, optimizing the orientation of binding elements in a controlled manner.[4]
-
Enhanced Potency and Selectivity: The defined three-dimensional arrangement of substituents on a spirocyclic core can lead to more precise interactions with the binding pockets of biological targets, thereby improving potency and selectivity for the intended target over off-targets.[5]
-
Novelty and Intellectual Property: The use of unique spirocyclic scaffolds provides a clear path to novel chemical matter, which is crucial for establishing strong intellectual property positions for new drug candidates.[3]
The oxetane ring within this specific scaffold is particularly valuable as it can act as a polar equivalent to a gem-dimethyl group and serve as a hydrogen bond acceptor, improving metabolic robustness and binding affinity.
Synthetic Protocols and Mechanistic Insights
The synthesis logically proceeds by first constructing the unprotected spirocyclic core, 2-oxa-5,8-diazaspiro[3.5]nonane, followed by the selective protection of the N8 secondary amine with a Boc group.
Proposed Synthetic Workflow
Caption: Proposed two-part synthetic workflow.
Part 1: Synthesis of the 2-oxa-5,8-diazaspiro[3.5]nonane Core
This part of the synthesis focuses on constructing the core heterocyclic system. The methodology is adapted from synthetic routes for similar diazaspiro compounds.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of a suitable precursor, such as N-benzyl-N-(2-chloroethyl)amine and 3-(aminomethyl)-3-hydroxymethyloxetane, in an appropriate solvent like N,N-Dimethylformamide (DMF), add an acid scavenger such as potassium carbonate.
-
First Cyclization: Heat the mixture to promote the initial intermolecular substitution, forming an intermediate.
-
Second Cyclization (Ring Closure): Treat the intermediate with a strong base (e.g., sodium hydride) to facilitate an intramolecular cyclization, yielding the N-benzyl protected spirocycle. The choice of a benzyl protecting group is strategic, as it is stable under basic conditions but can be removed cleanly in a later step.
-
Deprotection (Hydrogenolysis): Dissolve the N-benzyl protected spirocycle in a solvent like methanol or ethanol. Add a palladium on carbon catalyst (Pd/C, 10 wt. %).
-
Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (typically 20-100 psi) and stir vigorously for 8-20 hours at room temperature. The benzyl group is cleaved, yielding the free secondary amine.
-
Work-up and Isolation: Filter the reaction mixture through celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude 2-oxa-5,8-diazaspiro[3.5]nonane, which can be purified by chromatography or used directly in the next step.
Part 2: Selective Boc Protection
This step introduces the tert-butyloxycarbonyl (Boc) group, which protects one of the nitrogens, allowing the other to be available for subsequent reactions. This is a standard and highly reliable transformation in organic synthesis.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the unprotected 2-oxa-5,8-diazaspiro[3.5]nonane core in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Reagents: Add a base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution (1.0-1.5 equivalents). This base acts as a proton scavenger.
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0-1.2 equivalents) in the same solvent to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The amine nucleophile attacks the electrophilic carbonyl of the Boc anhydride. The resulting intermediate collapses, releasing tert-butoxide, CO₂, and the protected amine.
-
Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Final Product Isolation: Purify the resulting crude product by flash column chromatography on silica gel to obtain the final, highly pure this compound.
Applications in Drug Discovery and Development
This compound is primarily utilized as a versatile building block for creating more complex molecules with therapeutic potential. Its structure is particularly relevant in the design of:
-
Targeted Protein Degraders (PROTACs): The spirocyclic scaffold can serve as a rigid and synthetically tractable linker between a ligand for a target protein and a ligand for an E3 ubiquitin ligase.
-
Kinase Inhibitors: The defined 3D geometry is advantageous for targeting the ATP-binding site of kinases, where specific spatial arrangements are required for high-affinity binding.
-
CNS-Active Agents: The increased Fsp³ character and modulated polarity imparted by the spiro-oxetane motif can improve properties required for blood-brain barrier penetration.
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for the modern medicinal chemist. Its inherent three-dimensionality, coupled with the synthetic utility of the Boc-protected amine and the favorable properties of the oxetane ring, provides a powerful platform for developing next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The synthetic strategies outlined herein offer a reliable pathway for accessing this valuable scaffold for application in pioneering drug discovery programs.
References
- 1. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 2. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 3. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. CN107383038A - A kind of synthetic method of the t-butyl formate of 8 oxygen subunit, 5 oxa-, 2 azaspiro [3.5] nonane 2 - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Synthesis and Characterization of 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is relentless. Among these, spirocyclic scaffolds have emerged as particularly valuable motifs. Their inherent three-dimensionality offers a distinct advantage over traditional flat, aromatic structures, enabling more precise and effective interactions with biological targets. The rigid yet conformationally defined nature of spirocycles can lead to improved potency, selectivity, and pharmacokinetic profiles. This guide focuses on a specific and promising example: 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane, a versatile building block for the synthesis of innovative therapeutics. Its unique combination of an oxetane ring and a piperazine-like system, with one nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group, makes it an attractive starting material for creating diverse chemical libraries.
Synthetic Strategy: A Multi-Step Approach to the 2-oxa-5,8-diazaspiro[3.5]nonane Core
Part 1: Synthesis of the 2-oxa-5,8-diazaspiro[3.5]nonane Scaffold
The construction of the spirocyclic core is the most challenging aspect of the synthesis. A logical approach involves the formation of a piperazine-like ring fused to an oxetane precursor. A method analogous to the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane, as detailed in patent literature, provides a solid foundation for this process.
Step 1: Acylation of a Benzyl-Protected Amino-oxetane Precursor
The synthesis commences with a suitable starting material, such as 3-((benzylamino)methyl)oxetan-3-ol. This precursor contains the pre-formed oxetane ring and a nitrogen atom that will become part of the piperazine ring. The first step involves the acylation of the secondary amine with chloroacetyl chloride in the presence of a base like triethylamine. This reaction proceeds readily at controlled temperatures to yield the corresponding N-substituted chloroacetamide.
Step 2: Intramolecular Cyclization
The newly formed chloroacetamide undergoes an intramolecular cyclization reaction to form a lactam. This is typically achieved under basic conditions in an inert atmosphere. The choice of base and solvent is critical to promote the desired cyclization while minimizing side reactions.
Step 3: Reduction of the Lactam
The resulting lactam is then reduced to the corresponding cyclic diamine. A powerful reducing agent, such as lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF), is employed for this transformation. Careful control of the reaction conditions is necessary to ensure complete reduction without affecting the oxetane ring.
Step 4: Deprotection of the Benzyl Group
The final step in the formation of the core scaffold is the removal of the benzyl protecting group from the nitrogen atom. This is typically accomplished via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This deprotection step yields the free 2-oxa-5,8-diazaspiro[3.5]nonane.
An In-depth Technical Guide to 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane: A Key Building Block for Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the demand for novel, three-dimensional molecular scaffolds is insatiable. Researchers and drug development professionals continually seek building blocks that can confer improved physicochemical and pharmacokinetic properties upon lead compounds. 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane (also known as tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate) has emerged as a significant player in this arena. Its unique spirocyclic architecture, which rigidly fuses an oxetane ring with a Boc-protected piperazine moiety, offers a compelling alternative to more traditional heterocyclic systems.
This guide provides a comprehensive overview of this compound, focusing on its chemical properties, commercial availability, and strategic applications in pharmaceutical research. We will delve into the rationale behind its use, supported by data from suppliers and relevant scientific context, to provide a practical resource for scientists engaged in the synthesis of next-generation therapeutics.
Molecular Profile and Physicochemical Properties
This compound is a heterocyclic building block valued for its sp3-rich, rigid structure.[1] The presence of the oxetane ring, a polar equivalent of a gem-dimethyl group, and the piperazine system makes it a valuable scaffold in drug design.[2] The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for controlled, sequential chemical modifications, making it a versatile intermediate in multi-step syntheses.
Caption: 2D Structure of the title compound.
Below is a summary of its key properties, compiled from various commercial suppliers.
| Property | Value | Source(s) |
| CAS Number | 1367777-12-5 | [3][4] |
| Molecular Formula | C₁₁H₂₀N₂O₃ | [3][4][] |
| Molecular Weight | 228.29 g/mol | [3][4][] |
| IUPAC Name | tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate | [3] |
| Typical Purity | ≥97% | [3][4] |
| SMILES | CC(C)(C)OC(=O)N1CCNC2(COC2)C1 | [3][6] |
| MDL Number | MFCD22035557 | [3] |
Commercial Availability and Sourcing
This compound is readily available from a range of chemical suppliers specializing in building blocks for research and development. Its classification as a "Protein Degrader Building Block" by some vendors highlights its relevance in cutting-edge therapeutic modalities like PROTACs.[4][] When procuring this chemical, it is crucial to note that it is intended for professional research and industrial use only, not for medical or consumer applications.[4][7]
The following table summarizes a selection of commercial suppliers. Researchers should always verify stock and lead times directly with the vendors.
| Supplier | Product Name | Catalog ID / SKU | Purity |
| AChemBlock | This compound | G-7426 | 97% |
| BOC Sciences | This compound | N/A | Not specified |
| Laibo Chem | This compound | N/A | Not specified |
| Atomax Chemicals | tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate | N/A | min 97% |
This list is not exhaustive but represents suppliers identified during the literature survey. Package sizes range from milligrams to grams.[4][8][9]
Caption: A typical procurement workflow for acquiring the title compound.
Strategic Applications in Drug Discovery
The utility of this compound stems from the advantageous properties of its spirocyclic oxetane core.
-
Metabolic Stability and Physicochemical Properties : Spirocyclic systems are known to enhance the metabolic stability of drug candidates.[1] The rigid, three-dimensional nature of the spiro[3.5]nonane framework provides an sp3-rich structure that is highly desirable in modern drug design to improve solubility and other key physicochemical properties.[1]
-
Morpholine Bioisostere : Spirocyclic oxetanes like 2-oxa-7-azaspiro[3.5]nonane (a related structure) have been proposed as valuable structural alternatives to the commonly used morpholine ring in medicinal chemistry.[2] This allows chemists to perform "scaffold hopping," replacing a common core with a novel one while preserving the necessary biological activity, potentially leading to improved properties or novel intellectual property.[1]
-
Vector for 3D Exploration : The defined exit vectors from the piperazine ring allow chemists to project substituents into new regions of a target's binding pocket, potentially increasing potency and selectivity.
-
Building Block for Targeted Protein Degraders (PROTACs) : Its listing as a protein degrader building block suggests its use as a linker component or part of the ligand that binds to the E3 ligase or the protein of interest.[4][] The rigidity of the spirocyclic core can help in optimizing the spatial orientation between the two ends of a PROTAC molecule.
Synthesis, Handling, and Storage
Synthetic Context
While end-users will typically purchase this compound, understanding its synthesis provides valuable context. The synthesis of related azaspiro[3.5]nonanes has been described in the literature. For instance, a novel synthesis for the related 2-oxa-7-azaspiro[3.5]nonane involved a multi-step process starting from diethyl 1,1-cyclobutanedicarboxylate, proceeding through a diol intermediate, followed by a one-pot mesylation and ring closure to form the oxetane ring.[2] Similar strategies are likely employed for the synthesis of this compound.
Handling and Storage Protocols
Proper handling and storage are critical to maintain the integrity of the compound.
-
Personal Protective Equipment (PPE) : Always wear appropriate protective gloves, clothing, and eye/face protection when handling the compound to avoid skin and eye irritation.[3][10]
-
Respiratory Protection : Avoid breathing in dust, fumes, or vapors.[3] In case of accidental inhalation, seek medical advice.[10]
-
Storage Conditions : The compound should be stored in a tightly sealed container at room temperature (15-25°C) in a dry, dark place.[10] It is stable under normal laboratory conditions but should be protected from prolonged exposure to moisture and heat.[10]
Conclusion
This compound is more than just another chemical intermediate; it is a strategically important building block that enables the design of sophisticated, three-dimensional molecules. Its commercial availability from multiple suppliers makes it an accessible tool for researchers in pharmaceutical and biotechnology settings. The compound's rigid spirocyclic core offers a proven method for enhancing metabolic stability and tuning physicochemical properties, making it a valuable asset in the development of novel therapeutics, including targeted protein degraders. As the principles of 3D-pharmacology become increasingly central to drug design, the utility and demand for scaffolds like this are set to grow.
References
- 1. 2-Oxa-5-azaspiro[3.5]nonane|CAS 1046153-04-1 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound 97% | CAS: 1367777-12-5 | AChemBlock [achemblock.com]
- 4. calpaclab.com [calpaclab.com]
- 6. Synthonix, Inc > Synthons > 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane - [M82566] [synthonix.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane , Package: 250mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 9. 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane , Package: 1g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 10. chemshuttle.com [chemshuttle.com]
A Technical Guide to the Spectroscopic Characterization of 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane
Introduction
8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane (CAS: 1367777-12-5) is a unique spirocyclic scaffold containing an oxetane ring fused to a Boc-protected piperazine ring.[1][2] Its rigid, three-dimensional structure makes it an attractive component for introducing conformational constraint in small molecule drug candidates, a strategy often employed to enhance binding affinity and selectivity for biological targets. The presence of both a protected and a free secondary amine, along with an ether linkage, provides multiple points for synthetic diversification.
Accurate and unambiguous characterization of such molecules is paramount to ensure the quality and reproducibility of downstream applications. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Molecular Structure and Predicted Spectroscopic Data
The structure of this compound is presented below. The numbering convention used in this guide is based on IUPAC nomenclature.
dot
References
8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane in Organic Solvents
Executive Summary
This compound is a valuable spirocyclic building block in medicinal chemistry and drug discovery. Its unique three-dimensional structure is frequently incorporated into novel molecular scaffolds to explore new chemical space. A thorough understanding of its solubility characteristics is a critical prerequisite for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive analysis of the physicochemical properties of this compound, offers a predicted solubility profile based on its structural attributes, and details a rigorous experimental protocol for the quantitative determination of its solubility. This document is intended for researchers, chemists, and drug development professionals to facilitate informed solvent selection and streamline workflows.
Introduction to this compound
The synthesis of complex molecules for pharmaceutical applications demands a diverse toolkit of chemical building blocks. Spirocycles, compounds containing two rings connected by a single common atom, have gained significant attention due to their rigid, three-dimensional architectures that can improve the physicochemical properties of drug candidates. This compound (CAS: 1367777-12-5) is one such building block, offering a unique scaffold that combines features of piperazine and oxetane rings.[1][][3]
The solubility of a starting material or intermediate is a fundamental parameter that dictates the efficiency of nearly every stage of the development pipeline. It influences:
-
Reaction Kinetics: The rate and completeness of a chemical reaction are often dependent on the concentration of reactants in the solution phase.
-
Purification: Solvent selection for crystallization or chromatography is governed by the differential solubility of the target compound and its impurities.
-
Formulation: For active pharmaceutical ingredients (APIs), solubility is a key determinant of bioavailability.[4]
This guide provides an in-depth examination of the factors governing the solubility of this compound and presents a standardized methodology for its experimental validation.
Physicochemical Properties and Structural Analysis
To predict the solubility behavior of this compound, one must first analyze its molecular structure and inherent physicochemical properties.
| Property | Value | Source |
| IUPAC Name | tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate | [1][] |
| CAS Number | 1367777-12-5 | [1][] |
| Molecular Formula | C₁₁H₂₀N₂O₃ | [1] |
| Molecular Weight | 228.29 g/mol | [1][][3] |
| SMILES | CC(C)(C)OC(=O)N1CCNC2(COC2)C1 | [1] |
Structural Features Influencing Solubility:
The molecule's solubility is a composite of the contributions from its distinct functional groups:
-
Tert-Butyloxycarbonyl (Boc) Group: This is a large, bulky, and lipophilic (nonpolar) protecting group. It significantly increases the compound's affinity for nonpolar organic solvents.[5]
-
Carbamate Linkage: The -O-C(=O)-N- moiety is polar and contains a hydrogen bond acceptor (the carbonyl oxygen).
-
Piperazine-like Ring: This core contains a secondary amine (-NH-), which can act as both a hydrogen bond donor and acceptor, and a tertiary amine, which is a hydrogen bond acceptor. These features impart polarity.
-
Oxetane Ring: The ether oxygen within the spirocyclic system is a hydrogen bond acceptor, contributing to the molecule's polarity.
The interplay between the large nonpolar Boc group and the polar spirocyclic core suggests a nuanced solubility profile, with optimal solubility likely found in solvents that can effectively solvate both regions of the molecule.
Theoretical Principles of Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[6][7][8] This means polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. The dissolution process requires overcoming the solute-solute and solvent-solvent intermolecular forces and establishing new, energetically favorable solute-solvent interactions.[9]
-
Polar Protic Solvents (e.g., water, methanol): These solvents can engage in hydrogen bonding. They will interact favorably with the amine, ether, and carbamate functionalities but may struggle to solvate the bulky Boc group.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and can act as hydrogen bond acceptors. They are generally excellent solvents for a wide range of organic molecules.[5]
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents interact primarily through weak London dispersion forces. They will solvate the Boc group effectively but will fail to interact with the polar regions of the molecule, likely resulting in poor solubility.[9][10]
-
Chlorinated Solvents (e.g., DCM, chloroform): These solvents have moderate polarity and are highly effective at dissolving a broad spectrum of organic compounds, including those with both polar and nonpolar features.
The diagram below illustrates the key molecular features of the compound that dictate its interactions with solvents.
Caption: Relationship between molecular features and solvent affinity.
Predicted Solubility Profile
This table represents an educated prediction and should be confirmed experimentally.
| Solvent Classification | Solvent | Dielectric Constant (approx.) | Predicted Solubility | Rationale |
| Chlorinated | Dichloromethane (DCM) | 9.1 | Freely Soluble | Balances polarity and nonpolarity, effectively solvating the entire molecule. |
| Chloroform | 4.8 | Freely Soluble | Similar to DCM, excellent general-purpose solvent for such structures. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 47 | Soluble | Strong H-bond acceptor, effectively solvates the polar core. |
| N,N-Dimethylformamide (DMF) | 37 | Soluble | Similar to DMSO, a powerful polar solvent. | |
| Tetrahydrofuran (THF) | 7.6 | Soluble | Good balance of properties, though may be slightly less effective than DCM. | |
| Acetonitrile (ACN) | 37.5 | Sparingly Soluble | Highly polar; may not sufficiently solvate the nonpolar Boc group. | |
| Polar Protic | Methanol (MeOH) | 33 | Sparingly Soluble | H-bonding is favorable, but the strong solvent-solvent interactions may be difficult to overcome for the large molecule. |
| Ethanol (EtOH) | 24.5 | Sparingly Soluble | Slightly less polar than methanol, similar behavior expected. | |
| Water | 80.1 | Insoluble | The large, lipophilic Boc group dominates, leading to poor aqueous solubility. | |
| Nonpolar | Toluene | 2.4 | Slightly Soluble | Can solvate the Boc group, but offers poor interaction with the polar core. |
| Hexane | 1.9 | Insoluble | Cannot effectively solvate the polar amine and ether functionalities. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The Shake-Flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[12][13] It measures the concentration of a saturated solution after a sufficient equilibration period.
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the undissolved solid and the saturated solution. The saturated solution is then carefully separated from the remaining solid and its concentration is measured using a suitable analytical technique (e.g., LC-MS, UPLC, or NMR).[14][15]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials (e.g., 4 mL) with screw caps and PTFE septa
-
Analytical balance (±0.1 mg)
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument (e.g., UPLC-UV or LC-MS/MS)
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess (e.g., ~5-10 mg in 1 mL of solvent) is sufficient. Record the exact mass.
-
Causality: Using an excess of solid is critical to ensure that the solution becomes saturated and that equilibrium can be established.[12]
-
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.
-
Equilibration: Seal the vial tightly and place it on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C). Agitate the slurry for at least 24 hours. For compounds that are slow to dissolve, 48 or 72 hours may be necessary.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the solid settle. To ensure complete removal of undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
-
Causality: Any suspended solid particles will be measured as "dissolved," leading to erroneously high solubility values. Centrifugation is a robust method for phase separation.[15]
-
-
Sample Collection: Carefully draw the supernatant (the clear, saturated solution) using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial.
-
Causality: Filtration provides a final, crucial step to remove any fine particulate matter that was not pelleted during centrifugation.
-
-
Quantification:
-
Prepare a series of calibration standards of the compound in the same solvent at known concentrations.
-
Dilute the filtered saturated solution with the same solvent to bring its concentration within the range of the calibration curve.
-
Analyze the calibration standards and the diluted sample by a validated analytical method (e.g., UPLC-UV or LC-MS).
-
Determine the concentration of the diluted sample by interpolating from the calibration curve.
-
-
Calculation: Calculate the solubility, accounting for the dilution factor. Report the result in mg/mL or mmol/L.
The following diagram outlines the experimental workflow for the shake-flask method.
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Conclusion
This compound possesses a complex molecular structure with both significant nonpolar (Boc group) and polar (diamine/ether core) characteristics. This duality results in a nuanced solubility profile, with highest solubility predicted in chlorinated solvents like DCM and good solubility in polar aprotic solvents such as DMSO and DMF. Its solubility is expected to be limited in alcohols and poor in both nonpolar hydrocarbons and water. For precise and reliable data, the standardized shake-flask method is strongly recommended. The information and protocols contained within this guide will empower researchers to make informed decisions regarding solvent selection, thereby enhancing the efficiency and success of their synthetic and analytical endeavors.
References
- 1. This compound 97% | CAS: 1367777-12-5 | AChemBlock [achemblock.com]
- 3. This compound | 1367777-12-5 | INDOFINE Chemical Company [indofinechemical.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Khan Academy [khanacademy.org]
- 9. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
- 12. scribd.com [scribd.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. enamine.net [enamine.net]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
A Technical Guide to 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane: A Versatile Building Block for Navigating 3D Chemical Space
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the modern era of drug discovery, there is a pressing need to move beyond flat, sp²-rich molecular architectures and explore the vast potential of three-dimensional (3D) chemical space. Spirocyclic scaffolds have emerged as a powerful tool in this endeavor, offering rigid frameworks that can improve physicochemical properties and confer novel intellectual property. This guide provides an in-depth analysis of 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane, a versatile building block that combines the favorable attributes of an oxetane ring with a differentially protected piperazine mimic. We will explore its synthesis, reactivity, and strategic application in medicinal chemistry, providing field-proven insights and detailed experimental protocols to empower researchers in their quest for novel therapeutics.
The Imperative for Three-Dimensionality in Drug Design
For decades, medicinal chemistry has been dominated by aromatic and heteroaromatic ring systems. While highly effective, this reliance has led to an oversaturation of "flatland" molecules, which often suffer from poor solubility, high lipophilicity, and metabolic instability. The introduction of sp³-hybridized centers is a well-established strategy to overcome these liabilities.[1]
Spirocycles, which feature two rings joined by a single quaternary carbon, are particularly advantageous.[2] This unique fusion imparts several key benefits:
-
Increased Fsp³ Character: The spirocyclic core inherently increases the fraction of sp³-hybridized carbons, a parameter correlated with higher clinical success rates.[3] This is due to out-of-plane substituents that allow for better shape complementarity with biological targets.[3]
-
Enhanced Physicochemical Properties: The incorporation of spirocycles can improve aqueous solubility, lower logP, and enhance metabolic stability compared to their planar counterparts.[2][3]
-
Structural Rigidity: The rigid or conformationally restricted nature of spirocycles reduces the entropic penalty upon binding to a target, potentially increasing potency.[2][4]
-
Novelty and IP Space: Spirocyclic scaffolds provide access to novel chemical matter, allowing researchers to escape crowded intellectual property landscapes.[2]
The 2-oxa-5,8-diazaspiro[3.5]nonane scaffold is a prime example of a next-generation building block, merging the benefits of a spirocyclic piperazine bioisostere with an oxetane ring—a known enhancer of solubility and metabolic stability.[5][6]
Structural and Physicochemical Properties
The this compound building block (CAS 1367777-12-5) possesses a unique combination of features that make it highly attractive for drug discovery programs.[][8]
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀N₂O₃ | [][8] |
| Molecular Weight | 228.29 g/mol | [][9] |
| IUPAC Name | tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate | [][8] |
| Topology | Spiro[3.5]nonane core (oxetane fused to piperidine) | [5] |
The key to its utility lies in the orthogonal protecting group strategy. The Boc (tert-butyloxycarbonyl) group on the N8 nitrogen allows for selective functionalization of the secondary amine at the N5 position. Subsequent removal of the Boc group under acidic conditions unmasks the N8 amine for further elaboration. This two-stage reactivity provides precise control over the introduction of molecular diversity.
Synthesis of the Building Block
While several synthetic routes to azaspirocycles have been developed, a common approach for scaffolds like 2-oxa-5,8-diazaspiro[3.5]nonane involves multi-step sequences starting from commercially available materials. A representative synthesis is conceptualized below.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Oxa-5-azaspiro[3.5]nonane|CAS 1046153-04-1 [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 8. This compound 97% | CAS: 1367777-12-5 | AChemBlock [achemblock.com]
- 9. 5-Oxa-2,8-diazaspiro(3.5)nonane, N2-BOC protected | C11H20N2O3 | CID 71305257 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to Spirocyclic Scaffolds in Modern Drug Discovery
Abstract: The paradigm in small molecule drug discovery is undergoing a significant dimensional shift. For decades, the field was dominated by "flat," aromatic, sp2-rich compounds. While successful, this chemical space is heavily mined and often fraught with challenges related to poor solubility, metabolic instability, and off-target effects. This guide delves into the burgeoning field of spirocyclic scaffolds—unique three-dimensional (3D) architectures where two rings are fused by a single, shared carbon atom. We will explore the fundamental advantages these sp3-rich frameworks offer, from enhancing physicochemical properties to unlocking novel intellectual property. This document provides an in-depth analysis of their synthesis, property modulation, and successful application, serving as a vital resource for researchers aiming to leverage 3D chemistry for the next generation of therapeutics.
Introduction: Escaping Flatland in Medicinal Chemistry
The historical success of medicinal chemistry has been heavily built upon planar, aromatic ring systems. These structures are relatively easy to synthesize and modify, providing a rigid framework for orienting functional groups. However, this reliance has led to an over-saturation of "flatland" molecules in screening libraries.[1] Biological targets, such as the binding pockets of proteins, are complex, three-dimensional cavities.[2][3] Successfully engaging these targets often requires ligands that can project functionality into three-dimensional space, an attribute where flat molecules are inherently limited.[4]
The Spirocyclic Solution: A Gateway to Three-Dimensionality
Spirocycles are a compelling class of scaffolds that directly address the limitations of planar molecules.[4][5] Defined by two rings connected at a single quaternary sp3-hybridized carbon, the rings are forced into orthogonal planes.[4][6] This unique structural feature imparts a rigid, well-defined three-dimensional geometry that serves as an exceptional platform for exploring chemical space.[4][7] The move towards such sp3-rich scaffolds is a well-recognized strategy for improving the clinical success rate of drug candidates by enhancing their "drug-like" properties.[1][8][9]
The fundamental advantage of a spirocyclic core is its ability to orient substituents in precise vectors, allowing for more specific and potentially stronger interactions within a target's binding site compared to flexible or planar analogues.[4][10]
Caption: Comparison of a 2D planar scaffold versus a 3D spirocyclic scaffold.
Enhancing Physicochemical and ADME Properties
The introduction of a spirocyclic motif is a powerful strategy for optimizing a molecule's Administration, Distribution, Metabolism, and Excretion (ADME) profile.[10] This is largely due to the increase in the fraction of sp3-hybridized carbons (Fsp3), a parameter correlated with improved clinical outcomes.[1][8]
Modulating Solubility and Lipophilicity
One of the most significant challenges with flat, aromatic compounds is their tendency towards high lipophilicity and poor aqueous solubility.[5][11] High lipophilicity can lead to non-specific binding, increased metabolic clearance, and potential toxicity.[12][13][14] Spirocyclic scaffolds, being more saturated and less planar, generally lead to a decrease in lipophilicity (lower logP/logD) and an increase in aqueous solubility.[4][8][15] This is a critical advantage, as adequate solubility is paramount for effective drug absorption and distribution.[11][13]
Improving Metabolic Stability and Selectivity
The rigid conformation of a spirocycle can protect metabolically labile sites within a molecule from degradation by metabolic enzymes (e.g., Cytochrome P450s).[8][16] By locking rotatable bonds, the scaffold reduces the number of conformations a molecule can adopt, which can lead to a more favorable interaction with the intended target and a less favorable interaction with metabolizing enzymes or off-target proteins.[10] This conformational constraint is a key tactic for improving both metabolic stability and target selectivity.[9][10][16] For instance, replacing a flexible piperazine ring with a rigid diazaspiro[3.3]heptane in a PARP inhibitor led to a significant increase in selectivity for PARP-1 over other family members.[9]
Table 1: Comparative Analysis of Physicochemical Properties
| Property | Planar/Flexible Analog | Spirocyclic Analog | Rationale for Improvement |
| cLogP | High | Lower | Increased Fsp3 character reduces overall lipophilicity.[8] |
| Aqueous Solubility | Low | Higher | Reduced planarity and lipophilicity disrupt crystal packing and improve solvation.[4][15] |
| Metabolic Stability | Low to Moderate | Higher | Rigid structure can shield metabolic "soft spots" and reduce binding to metabolic enzymes.[16] |
| Target Selectivity | Variable | Higher | Pre-organization of substituents into a specific 3D orientation enhances specific target binding.[10][17] |
Key Synthetic Strategies
While historically considered challenging to synthesize due to the requisite quaternary spirocenter, modern synthetic organic chemistry now offers a robust toolbox for accessing diverse spirocyclic scaffolds.[4] The number of available spirocyclic building blocks and synthetic methodologies is rapidly increasing.[17][18]
Common strategies include:
-
Intramolecular Cyclization: Methods like intramolecular alkylation, acylation, or Michael additions are frequently used to form one of the rings onto an existing cyclic precursor.[1]
-
Cycloaddition Reactions: [3+2] and [2+2] cycloadditions are powerful methods for constructing spirocyclic systems, including spiro-oxindoles and spiro[3.3]heptanes.[6][19]
-
Ring-Closing Metathesis (RCM): RCM has proven effective for creating larger spirocyclic ring systems.
-
Multi-component Reactions: These reactions allow for the rapid assembly of complex spirocycles from simple starting materials in a single step.
Illustrative Protocol: Synthesis of a Disubstituted Spiro[3.3]heptane Core
The spiro[3.3]heptane motif is particularly valuable, serving as a rigid, 3D bioisostere for benzene and cyclohexane rings.[19][20][21] The following protocol outlines a generalized, self-validating workflow for its construction via the double alkylation of a malonate ester.
Experimental Workflow
-
Starting Material Preparation: Begin with a commercially available or synthesized 1,1-bis(bromomethyl)cyclobutane derivative.
-
Double Alkylation:
-
To a solution of diethyl malonate in a suitable aprotic solvent (e.g., DMF, THF), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C.
-
Causality: The base deprotonates the acidic α-carbon of the malonate, generating a nucleophilic enolate.
-
Slowly add the 1,1-bis(bromomethyl)cyclobutane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Causality: The malonate enolate performs a tandem SN2 reaction, displacing both bromide leaving groups to form the spiro[3.3]heptane core.
-
-
Work-up and Purification:
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel.
-
Self-Validation: Purity of the intermediate is assessed by Thin Layer Chromatography (TLC) and confirmed by LC-MS.
-
-
Hydrolysis and Decarboxylation:
-
Hydrolyze the resulting diester to the diacid using aqueous sodium hydroxide with heating (reflux).
-
Acidify the reaction mixture with concentrated HCl.
-
Heat the acidic mixture to induce decarboxylation, yielding the spiro[3.3]heptane dicarboxylic acid.
-
Causality: The gem-dicarboxylic acid is thermally unstable and readily loses one molecule of CO2 upon heating to yield the final product, which can be further functionalized.
-
-
Final Characterization (Self-Validation):
-
Confirm the structure of the final product using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the correct structure and high purity.
-
Caption: A generalized workflow for the synthesis and validation of a spiro[3.3]heptane scaffold.
Case Studies: Spirocycles in Approved Drugs and Clinical Candidates
The tangible impact of spirocyclic scaffolds is best demonstrated by their increasing presence in clinically approved drugs and late-stage clinical candidates.[1][18][22][23] Over half of the two dozen approved drugs containing a spirocycle were approved in the 21st century, highlighting the recent surge in their adoption.[1][22]
-
Irbesartan (Approved 1997): An antihypertensive drug, Irbesartan features a spirocyclopentane fused to an imidazolidinone ring.[1] This scaffold was key to optimizing the orientation of the biphenyl-tetrazole group for potent antagonism of the angiotensin II AT1 receptor.[1]
-
Fluspirilene (Approved ~1970): An early example, this antipsychotic drug incorporates a dispiro linkage.[1] Its rigid structure is crucial for its activity at dopamine D2 and serotonin 5-HT2A receptors.[1]
-
Cevimeline (Approved 2000): Used to treat dry mouth, Cevimeline is a spirocyclic derivative of quinuclidine that acts as a muscarinic M1 and M3 receptor agonist.[1]
-
AZD1979 (Clinical Candidate): In the development of antagonists for the Melanin Concentrating Hormone Receptor 1 (MCHr1), researchers replaced a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane.[9] This modification successfully lowered lipophilicity (logD) and improved both metabolic stability and selectivity against the hERG channel.[8][9]
Challenges and Future Directions
Despite their clear advantages, challenges remain. The synthesis of complex spirocycles can still be more demanding than that of their achiral, planar counterparts.[24] However, the development of high-throughput synthesis and computational modeling is rapidly mitigating these difficulties.[24]
The future of drug discovery will see an even greater emphasis on exploring novel 3D chemical space.[7] Spirocyclic scaffolds are perfectly positioned at the forefront of this movement. The creation of spirocycle-enriched fragment libraries for fragment-based screening and DNA-encoded libraries (DEL) will continue to uncover novel hits for difficult targets.[4][10] As our understanding of synthetic methodologies and structure-property relationships grows, spirocycles will become an increasingly indispensable tool in the medicinal chemist's arsenal for developing safer and more effective medicines.[24]
References
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Figuring Out the 3D Shape of Molecules with a Push of a Button - Department of Chemistry - Mellon College of Science - Carnegie Mellon University [cmu.edu]
- 3. Figuring out the 3-D shape of molecules with a push of a button [chemeurope.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 9. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. azolifesciences.com [azolifesciences.com]
- 14. The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
- 17. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 18. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Amide Coupling Reactions with 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane
Introduction: The Significance of the 2-Oxa-5,8-diazaspiro[3.5]nonane Scaffold
In the landscape of modern drug discovery and medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is incessant. The 2-oxa-5,8-diazaspiro[3.5]nonane motif has emerged as a valuable building block.[1] Its rigid, three-dimensional structure, incorporating an oxetane ring, offers a unique vector for exploring chemical space, often leading to improved metabolic stability and aqueous solubility when compared to more traditional carbocyclic or heterocyclic systems. The Boc-protected derivative, 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane , is a key intermediate, enabling the functionalization of the secondary amine at the 5-position through reactions such as amide bond formation.
This document provides a comprehensive guide to performing amide coupling reactions with this compound. We will delve into the critical parameters of these reactions, offer detailed, field-tested protocols for various coupling methodologies, and provide insights into troubleshooting and optimization.
Chemical Structure and Reactivity
This compound possesses a secondary amine within a piperidine ring, which serves as the nucleophile in the amide coupling reaction. The tert-butyloxycarbonyl (Boc) protecting group on the other nitrogen ensures regioselective acylation. The spirocyclic nature of the molecule, with the oxetane ring perpendicular to the piperidine, may present moderate steric hindrance around the reacting amine, a critical consideration when selecting a coupling strategy.
Core Principles of Amide Coupling with this compound
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[2] Therefore, the carboxylic acid must first be activated to a more electrophilic species. The choice of activating agent and reaction conditions is paramount for achieving high yields and purity, especially when dealing with potentially hindered amines like our subject molecule.
Diagram: General Amide Coupling Workflow
Caption: General workflow for amide bond formation.
Selecting the Right Coupling Reagent: A Comparative Overview
The success of the amide coupling reaction hinges on the choice of the coupling reagent. For a substrate like this compound, where steric hindrance might be a factor, more potent coupling reagents are generally preferred. Below is a summary of commonly used reagents, categorized by their class and general reactivity.
| Reagent Class | Examples | Recommended for this Substrate? | Key Considerations |
| Carbodiimides | EDC (EDCI), DCC, DIC | Yes, with additives | Cost-effective. DCC can lead to insoluble urea byproducts. EDC is preferred for its water-soluble urea byproduct, simplifying purification. Often requires an additive like HOBt or DMAP to suppress racemization and improve efficiency.[2][3] |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | Highly Recommended | Generally more reactive and faster than carbodiimides. HATU is particularly effective for hindered amines and is known to minimize racemization.[1] These reagents are often the first choice for challenging couplings. |
| Phosphonium Salts | PyBOP, PyAOP | Highly Recommended | Similar in reactivity to uronium salts. PyAOP is noted for its high efficiency in coupling N-methyl amino acids and other sterically demanding systems.[1] |
| Acyl Halide Formation | Thionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂) | Recommended with caution | In-situ formation of a highly reactive acyl chloride can be very effective for unreactive amines.[2] However, the harsh conditions can be incompatible with sensitive functional groups. This method is often a good choice when other methods fail. |
Experimental Protocols
The following protocols are designed as robust starting points for the amide coupling of various carboxylic acids with this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: HATU-Mediated Amide Coupling
This is often the most reliable method for a wide range of substrates, including those with potential steric hindrance.
Materials:
-
Carboxylic acid
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous DMF (N,N-Dimethylformamide) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the carboxylic acid in anhydrous DMF or DCM (a concentration of 0.1-0.5 M is a good starting point).
-
Addition of Reagents: To the stirred solution, add this compound (1.1 eq), followed by HATU (1.2 eq).
-
Base Addition: Add DIPEA or TEA (2.5 eq) dropwise to the reaction mixture. The mixture may become slightly warm.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. The progress of the reaction should be monitored by TLC or LC-MS. For particularly challenging substrates, the reaction temperature can be gently elevated to 40-50 °C.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or a similar solvent system.
Diagram: HATU Coupling Workflow
Caption: Step-by-step workflow for HATU-mediated coupling.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
A more economical, yet often highly effective, alternative to uronium or phosphonium salt-based reagents.
Materials:
-
Carboxylic acid
-
This compound
-
EDC hydrochloride (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or N-Methylmorpholine (NMM)
-
Anhydrous DMF or DCM
-
Standard work-up and purification reagents as in Protocol 1
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
EDC Addition: Add EDC hydrochloride (1.2 eq) portion-wise to the cooled, stirred solution.
-
Base Addition: Add DIPEA or NMM (2.5 eq) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as outlined in Protocol 1. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | - Insufficiently reactive coupling reagent.- Steric hindrance.- Poor quality of reagents or solvent. | - Switch to a more potent coupling reagent (e.g., from EDC/HOBt to HATU or PyAOP).- Increase the reaction temperature (e.g., to 40-60 °C) or use microwave irradiation.- Use freshly opened, anhydrous solvents and high-purity reagents. |
| Presence of Unreacted Starting Material | - Incomplete reaction.- Insufficient equivalents of one reagent. | - Increase the reaction time.- Use a slight excess (1.2-1.5 eq) of the carboxylic acid or the amine, depending on which is more valuable. |
| Side Product Formation | - Racemization of chiral carboxylic acids.- Side reactions of the activated intermediate. | - Use an additive like HOBt or HOAt to suppress racemization.- Ensure the reaction temperature is not excessively high. |
| Difficulty in Purification | - Byproducts from the coupling reagent.- Unreacted starting materials. | - For DCC, filter the insoluble DCU byproduct. For EDC, ensure thorough aqueous washes.- Optimize the reaction to drive it to completion. |
Conclusion
The amide coupling of this compound is a key transformation for the synthesis of novel chemical entities for drug discovery. While the spirocyclic nature of this amine may present some challenges, the use of modern, high-potency coupling reagents such as HATU, or the judicious application of well-established methods like EDC/HOBt, can lead to successful and high-yielding reactions. The protocols and insights provided herein serve as a robust foundation for researchers to confidently incorporate this valuable scaffold into their synthetic programs.
References
Application Notes and Protocols for Reductive Amination of 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane
Introduction: The Strategic Value of the 2-Oxa-5,8-diazaspiro[3.5]nonane Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. Spirocyclic systems, particularly those incorporating heteroatoms, have emerged as a powerful strategy to expand into three-dimensional chemical space, often leading to improved target engagement, enhanced metabolic stability, and better solubility profiles. The 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane scaffold is a prime exemplar of such a privileged structure.
This unique spirocycle marries the conformational rigidity of a piperazine ring with the polarity and hydrogen bond accepting capabilities of an oxetane moiety. The tert-butyloxycarbonyl (Boc) protecting group on the 8-position nitrogen atom effectively deactivates it, allowing for selective functionalization of the secondary amine at the 5-position. This mono-functionalization is a critical gateway for the synthesis of diverse compound libraries in drug discovery programs.
Reductive amination stands as one of the most robust and widely utilized methods for the N-alkylation of secondary amines. Its prevalence in both academic and industrial settings is a testament to its broad substrate scope, high efficiency, and operational simplicity. This guide provides detailed, field-proven protocols for the reductive amination of this compound with a variety of carbonyl compounds, leveraging the mild and selective reducing agent, sodium triacetoxyborohydride (STAB).
Chemical Structure and Properties
-
IUPAC Name: tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate[1]
-
CAS Number: 1367777-12-5[1]
-
Molecular Formula: C₁₁H₂₀N₂O₃[1]
-
Molecular Weight: 228.29 g/mol [1]
The presence of the Boc protecting group is crucial for directing the alkylation to the desired nitrogen. The secondary amine at the 5-position is a nucleophile that readily participates in the formation of an iminium ion with aldehydes and ketones, which is the key intermediate in reductive amination.
Mechanism of Reductive Amination with Sodium Triacetoxyborohydride (STAB)
The reductive amination process is a one-pot reaction that proceeds through two key steps: the formation of an iminium ion and its subsequent reduction.
-
Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the secondary amine of this compound on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient iminium ion. The formation of this intermediate is often the rate-limiting step and can be catalyzed by mild acid.
-
Reduction by STAB: Sodium triacetoxyborohydride is a mild hydride donor that selectively reduces the electrophilic iminium ion much faster than it reduces the starting carbonyl compound.[2][3][4] This selectivity is key to the success of the one-pot procedure, preventing the wasteful reduction of the aldehyde or ketone to the corresponding alcohol.[5] The reaction is driven to completion by the irreversible reduction step.
Experimental Protocols
General Considerations and Best Practices
-
Reagent Quality: Use high-purity this compound, aldehydes/ketones, and sodium triacetoxyborohydride. STAB is moisture-sensitive; handle it in a dry environment and use anhydrous solvents.[2][3]
-
Solvent Choice: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent solvents for this reaction.[4][6] Tetrahydrofuran (THF) can also be used.[2]
-
Stoichiometry: A slight excess of the carbonyl compound (1.1-1.2 equivalents) and STAB (1.2-1.5 equivalents) is typically used to ensure complete consumption of the starting amine.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Reductive Amination with an Aromatic Aldehyde (e.g., Benzaldehyde)
This protocol details the synthesis of tert-butyl 5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mg) | Millimoles (mmol) | Equivalents |
| This compound | 228.29 | 228 | 1.0 | 1.0 |
| Benzaldehyde | 106.12 | 127 | 1.2 | 1.2 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 318 | 1.5 | 1.5 |
| Dichloromethane (DCM), anhydrous | - | 10 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | - | - |
| Brine | - | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | - |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (228 mg, 1.0 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (10 mL).
-
Add benzaldehyde (127 mg, 1.2 mmol) to the solution and stir for 20-30 minutes at room temperature to facilitate pre-formation of the hemiaminal intermediate.
-
Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
Workflow Diagram:
Caption: General workflow for the reductive amination of this compound.
Protocol 2: Reductive Amination with an Aliphatic Ketone (e.g., Cyclopentanone)
This protocol details the synthesis of tert-butyl 5-cyclopentyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate. Ketones are generally less reactive than aldehydes, so the addition of a catalytic amount of acetic acid can be beneficial.[4][6]
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mg) | Millimoles (mmol) | Equivalents |
| This compound | 228.29 | 228 | 1.0 | 1.0 |
| Cyclopentanone | 84.12 | 101 | 1.2 | 1.2 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 318 | 1.5 | 1.5 |
| Acetic Acid (glacial) | 60.05 | 6 µL | 0.1 | 0.1 |
| 1,2-Dichloroethane (DCE), anhydrous | - | 10 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | - | - |
| Brine | - | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | - |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (228 mg, 1.0 mmol).
-
Dissolve the starting material in anhydrous 1,2-dichloroethane (10 mL).
-
Add cyclopentanone (101 mg, 1.2 mmol) and glacial acetic acid (6 µL, 0.1 mmol).
-
Stir the mixture for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise.
-
Stir the reaction mixture at room temperature for 6-18 hours, monitoring by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.
-
Follow steps 6-9 from Protocol 1 for the work-up and purification.
Troubleshooting and Key Insights
-
Low Yields: If the reaction stalls or gives low yields, ensure all reagents and solvents are anhydrous. The addition of a catalytic amount of acetic acid, especially for less reactive ketones, can significantly improve the rate of iminium ion formation. For particularly challenging substrates, increasing the equivalents of the carbonyl compound and STAB may be necessary.
-
Side Product Formation: The primary side product is the alcohol resulting from the reduction of the carbonyl starting material. This is more likely if the iminium ion formation is slow. Using STAB, which is selective for the iminium ion, minimizes this.[3] If alcohol formation is still an issue, a two-step procedure can be employed: first, form the imine (or enamine) using a dehydrating agent (like molecular sieves), and then add the reducing agent in a separate step.
-
Purification Challenges: The polarity of the N-alkylated products can vary significantly depending on the nature of the introduced R-group. A careful selection of the eluent system for column chromatography is essential for achieving good separation from unreacted starting materials and byproducts.
Product Characterization: A Self-Validating System
Confirmation of the desired product structure is crucial. A combination of NMR spectroscopy and mass spectrometry provides unambiguous evidence of a successful reaction.
Expected Spectroscopic Data:
-
¹H NMR: The most telling sign of a successful reaction is the appearance of new signals corresponding to the protons of the newly introduced alkyl group. For example, in the case of benzylation (Protocol 1), a new singlet for the benzylic CH₂ protons would be expected around 3.5-3.7 ppm, along with signals for the aromatic protons. The signals for the spirocyclic core should remain largely intact, although some chemical shift changes are expected due to the new substituent.
-
¹³C NMR: The appearance of new carbon signals corresponding to the new alkyl group will be observed. The carbon signals of the spirocyclic core adjacent to the newly functionalized nitrogen will also experience a shift.
-
Mass Spectrometry (e.g., ESI-MS): A successful reaction will be confirmed by the observation of the correct molecular ion peak ([M+H]⁺ or [M+Na]⁺) for the N-alkylated product.
Reference ¹H and ¹³C NMR Data for a Related N-Boc-azaspiro[3.5]nonane Core:
| Proton/Carbon | Expected Chemical Shift Range (ppm) |
| Boc -C(CH₃)₃ | ¹H: ~1.45 (s, 9H); ¹³C: ~28.5 (3C) |
| Boc -C(CH₃)₃ | ¹³C: ~79.5 |
| Piperazine CH₂ | ¹H: ~3.3-3.8; ¹³C: ~45-55 |
| Oxetane CH₂ | ¹H: ~4.5-4.8; ¹³C: ~75-80 |
Note: These are approximate ranges and will vary based on the solvent and the specific substituent at the 5-position.
Data Interpretation Logic:
Caption: Logical flow for validating the product structure using spectroscopic data.
References
- 1. This compound 97% | CAS: 1367777-12-5 | AChemBlock [achemblock.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 4. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 23282935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry (2016) | James A. Bull | 353 Citations [scispace.com]
- 6. tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate hydrochloride | 2241130-99-2 [chemicalbook.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
N-alkylation of 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane
Application Notes and Protocols: A Comprehensive Guide to the Deprotection of the Boc Group from 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane
<_ _>
Introduction: The Strategic Importance of Boc Deprotection in Spirocyclic Scaffold Elaboration
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules for pharmaceutical development.[1] Its stability under a wide array of reaction conditions, coupled with its clean and efficient removal under acidic conditions, makes it an invaluable tool for medicinal chemists.[2] The 2-oxa-5,8-diazaspiro[3.5]nonane scaffold is a key structural motif in medicinal chemistry, offering a three-dimensional architecture that is increasingly sought after in drug discovery to explore new chemical space.[3][4]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the deprotection of the Boc group from 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane. We will delve into the underlying mechanism, provide step-by-step protocols for common and alternative deprotection strategies, and offer insights into reaction monitoring, product characterization, and troubleshooting.
The Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is an acid-catalyzed process that proceeds through a well-established E1 elimination mechanism.[5][6] The key steps are as follows:
-
Protonation: The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][6]
-
Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the C-O bond. This results in the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[2][5]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas. This irreversible step drives the reaction to completion.[5][6]
-
Formation of the Amine Salt: The liberated secondary amine is then protonated by the excess acid in the reaction mixture, forming the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold - Enamine [enamine.net]
- 4. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Application Note: High-Throughput Synthesis of Novel Compound Libraries Utilizing the 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane Scaffold
Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel chemical matter with enhanced therapeutic potential is a perpetual endeavor. There is a growing recognition that moving beyond flat, two-dimensional aromatic structures towards more three-dimensional (3D) scaffolds can significantly improve the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Spirocycles, characterized by two rings connected through a single shared carbon atom, are at the forefront of this shift.[3][4] Their inherent rigidity and 3D nature can lead to improved target binding, enhanced selectivity, and better metabolic stability.[1]
The 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane scaffold is a particularly attractive building block for parallel synthesis and library generation. Its key features include:
-
A spirocyclic core: This imparts a well-defined three-dimensional geometry, a desirable trait for exploring new chemical space.
-
Two distinct nitrogen atoms: The presence of a secondary amine (after Boc deprotection) and a tertiary amine within the core allows for selective functionalization, creating diverse molecular architectures.
-
An oxetane ring: This motif can act as a polar equivalent to a gem-dimethyl group and may enhance metabolic stability and hydrogen bonding capacity.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in parallel synthesis workflows to generate diverse libraries of novel compounds.
Core Synthesis Strategy: A "Diversity by Divergence" Approach
The synthetic strategy for diversifying the this compound core is centered around a "diversity by divergence" approach. This involves a series of parallel reactions starting from a common intermediate to generate a wide array of final products. The workflow begins with the deprotection of the Boc group to unmask the reactive secondary amine, which then serves as a handle for subsequent derivatization reactions.
Figure 1: A "Diversity by Divergence" workflow for the parallel synthesis of a compound library from the this compound scaffold.
Experimental Protocols
The following protocols are designed for a parallel synthesis format, typically in 24- or 96-well reaction blocks. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Boc Deprotection of this compound
The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.
Rationale: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective method for Boc deprotection. The reaction is typically clean and proceeds to completion at room temperature.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Nitrogen or argon source
Procedure:
-
In each well of a reaction block, dissolve this compound (1.0 equiv.) in anhydrous DCM (0.2 M).
-
Under an inert atmosphere, add TFA (10.0 equiv.) dropwise to each well at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, concentrate the reaction mixtures under reduced pressure.
-
Redissolve the residues in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.
-
Separate the organic layers and wash with brine.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine, 2-oxa-5,8-diazaspiro[3.5]nonane, which can be used in the next step without further purification.
Protocol 2: Parallel Reductive Amination
Reductive amination is a robust method for forming carbon-nitrogen bonds and is highly amenable to parallel synthesis for creating libraries of tertiary amines.
Rationale: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for the reductive amination of secondary amines with a wide range of aldehydes and ketones.
Materials:
-
2-oxa-5,8-diazaspiro[3.5]nonane (from Protocol 1)
-
A diverse library of aldehydes or ketones (1.1 equiv.)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv.)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic acid (catalytic amount)
Procedure:
-
To each well containing the dried 2-oxa-5,8-diazaspiro[3.5]nonane (1.0 equiv.), add anhydrous DCE or THF (0.1 M).
-
Add the corresponding aldehyde or ketone (1.1 equiv.) from a stock solution to each well.
-
Add a catalytic amount of acetic acid to each well.
-
Allow the mixtures to stir at room temperature for 1 hour to facilitate iminium ion formation.
-
Add STAB (1.5 equiv.) portion-wise to each well.
-
Stir the reaction mixtures at room temperature for 12-24 hours. Monitor the reactions by LC-MS.
-
Upon completion, quench the reactions by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the products with DCM or ethyl acetate.
-
The combined organic layers can be passed through a phase separator and concentrated for purification.
Protocol 3: Parallel Amide Coupling
Amide bond formation is one of the most frequently used reactions in medicinal chemistry. Several reliable coupling reagents are available for high-throughput synthesis.
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that, in the presence of a non-nucleophilic base like DIPEA, promotes rapid amide bond formation with minimal side reactions.
Materials:
-
2-oxa-5,8-diazaspiro[3.5]nonane (from Protocol 1)
-
A diverse library of carboxylic acids (1.1 equiv.)
-
HATU (1.2 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a separate set of vials, dissolve each carboxylic acid (1.1 equiv.) in anhydrous DMF.
-
Add HATU (1.2 equiv.) and DIPEA (3.0 equiv.) to each vial containing the carboxylic acid and pre-activate for 15-30 minutes at room temperature.
-
To each well containing the dried 2-oxa-5,8-diazaspiro[3.5]nonane (1.0 equiv.), add a solution of the pre-activated carboxylic acid.
-
Seal the reaction block and stir at room temperature for 4-16 hours. Monitor the reactions by LC-MS.
-
Upon completion, the reaction mixtures can be diluted with water and extracted with ethyl acetate for work-up and purification.
Protocol 4: Parallel Sulfonylation
The formation of sulfonamides is a common strategy to introduce a key pharmacophoric element and to modulate the physicochemical properties of a lead compound.
Rationale: The reaction of an amine with a sulfonyl chloride in the presence of a base like pyridine or triethylamine is a straightforward and high-yielding method for the synthesis of sulfonamides.
Materials:
-
2-oxa-5,8-diazaspiro[3.5]nonane (from Protocol 1)
-
A diverse library of sulfonyl chlorides (1.1 equiv.)
-
Pyridine or Triethylamine (2.0 equiv.)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To each well containing the dried 2-oxa-5,8-diazaspiro[3.5]nonane (1.0 equiv.), add anhydrous DCM (0.1 M).
-
Add pyridine or triethylamine (2.0 equiv.) to each well.
-
Add the corresponding sulfonyl chloride (1.1 equiv.) from a stock solution to each well at 0 °C.
-
Allow the reaction mixtures to warm to room temperature and stir for 2-12 hours. Monitor the reactions by LC-MS.
-
Upon completion, wash the reaction mixtures with 1M HCl (aq) to remove excess base, followed by saturated aqueous sodium bicarbonate solution.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate for purification.
Purification and Analysis
For parallel synthesis, high-throughput purification techniques are essential.
-
Solid-Phase Extraction (SPE): SPE cartridges can be used for rapid purification to remove excess reagents and by-products.
-
Preparative HPLC-MS: For higher purity compounds, automated preparative HPLC-MS is the method of choice. It allows for mass-directed fractionation, ensuring that the desired product is collected from each well.
-
Analysis: The purity and identity of the final compounds in the library should be confirmed by LC-MS and ¹H NMR.
Hypothetical Library Synthesis Data
To illustrate the potential of this scaffold, a hypothetical library was designed based on the protocols described above. The following tables present representative building blocks and expected outcomes.
Table 1: Representative Building Blocks for Library Synthesis
| Reaction Type | Building Block Examples |
| Reductive Amination | 4-Fluorobenzaldehyde, 2-Pyridinecarboxaldehyde, Cyclohexanecarboxaldehyde, Acetophenone, 2-Acetylthiophene |
| Amide Coupling | 4-Chlorobenzoic acid, 3-Methoxybenzoic acid, Furoic acid, Cyclopentanecarboxylic acid, N-Boc-glycine |
| Sulfonylation | 4-Toluenesulfonyl chloride, 2-Naphthalenesulfonyl chloride, 4-Fluorobenzenesulfonyl chloride, Thiophene-2-sulfonyl chloride |
Table 2: Expected Outcomes for a Representative Library
| Reaction Type | Number of Compounds | Expected Purity Range (%) | Expected Yield Range (%) |
| Reductive Amination | 48 | 85-98 | 60-90 |
| Amide Coupling | 48 | 90-99 | 70-95 |
| Sulfonylation | 48 | 88-97 | 65-92 |
Note: The expected purity and yield ranges are estimations based on typical outcomes for these reaction types in parallel synthesis and may vary depending on the specific building blocks used.
Conclusion
The this compound scaffold is a valuable and versatile building block for the generation of diverse and three-dimensional compound libraries. The protocols outlined in this application note provide a robust framework for the efficient parallel synthesis of novel tertiary amines, amides, and sulfonamides. By employing a "diversity by divergence" strategy, researchers can rapidly explore a broad chemical space, accelerating the identification of new hit and lead compounds in drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 4. Diversity by divergence: Solution-phase parallel synthesis of a library of N-diversified 1-oxa-7-azaspiro[4.5]decan-2-yl-propanes and -butanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane in Fragment-Based Library Design
Introduction: Escaping Flatland in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for hit identification, emphasizing the exploration of chemical space with low molecular weight compounds (typically ≤ 300 Da) that exhibit high ligand efficiency.[1][2] Historically, fragment libraries have been dominated by two-dimensional, aromatic structures. While successful, this "flatland" approach often leads to compounds with suboptimal physicochemical properties, such as poor solubility and metabolic instability.[3]
The increasing interest in molecules with greater three-dimensionality (3D) has driven the development of novel scaffolds that can present functional groups in a more spatially diverse manner.[1][4] Spirocyclic systems, which contain two rings linked by a single common atom, are particularly attractive scaffolds for introducing 3D character.[5] Their rigid or conformationally restricted nature can pre-organize substituents into well-defined vectors, potentially improving binding affinity and selectivity for protein targets.[4]
This application note details the utility of 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane , a versatile scaffold for the construction of innovative 3D fragment libraries. We will provide a proposed synthetic route to this key building block, detailed protocols for its derivatization into a diverse fragment library, and discuss the underlying principles that make it a valuable tool for modern medicinal chemistry.
The Scaffold: Physicochemical Properties and Design Rationale
This compound is a unique building block that combines several desirable features for FBDD. The tert-butyloxycarbonyl (Boc) protecting group allows for selective functionalization of the two distinct nitrogen atoms within the spirocyclic core.
| Property | Value | Source |
| IUPAC Name | tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate | AChemBlock[6] |
| CAS Number | 1367777-12-5 | AChemBlock[6] |
| Molecular Formula | C₁₁H₂₀N₂O₃ | BOC Sciences[7] |
| Molecular Weight | 228.29 g/mol | PubChem |
The core rationale for employing this scaffold is rooted in the principles of designing modern fragment libraries that adhere to the "Rule of Three" while maximizing 3D shape diversity.[1][2][8]
-
Three-Dimensionality: The spirocyclic core inherently projects substituents into distinct regions of 3D space, moving away from the planar structures that saturate many screening collections.[4] This increased fraction of sp³-hybridized atoms (Fsp³) is correlated with improved clinical success rates.
-
Vectorial Diversity: The scaffold possesses two points of diversification. The secondary amine at the 5-position can be readily functionalized after Boc protection of the 8-position nitrogen. This allows for the controlled introduction of a wide array of chemical functionalities along distinct vectors from the rigid core.
-
Physicochemical Properties: The oxetane and piperazine-like rings contribute to favorable physicochemical properties. The oxygen atom can act as a hydrogen bond acceptor, and the overall sp³-rich character tends to improve aqueous solubility compared to flat, aromatic counterparts.[3]
-
Synthetic Tractability: The presence of a Boc-protected secondary amine and a free secondary amine provides orthogonal handles for straightforward chemical modification using robust and well-established reactions like amide coupling and reductive amination.[9]
Proposed Synthesis of the Core Scaffold
While this compound is commercially available from various suppliers, a reliable, scalable in-house synthesis is often desirable for large-scale library production. Based on synthetic routes reported for analogous spirocyclic systems, we propose the following multi-step synthesis. This route is a composite of established methodologies for constructing similar scaffolds and should be optimized for specific laboratory conditions.
Protocol 1: Proposed Synthesis of 2-oxa-5,8-diazaspiro[3.5]nonane Intermediate
This protocol is adapted from methodologies for synthesizing related diazaspirocycles.[8][10]
Materials:
-
N-benzyl-3-amino-oxetane (or similar N-protected precursor)
-
Bis(2-chloroethyl) ether
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
N,N-Dimethylformamide (DMF)
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH)
-
Hydrogen (H₂) source
Procedure:
-
Cyclization: To a solution of N-benzyl-3-amino-oxetane (1.0 equiv.) in anhydrous DMF, add bis(2-chloroethyl) ether (1.1 equiv.), K₂CO₃ (2.5 equiv.), and a catalytic amount of KI.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzyl protected spirocycle.
-
Debenzylation: Dissolve the crude product in methanol. Add 10% Pd/C (approx. 10% by weight of the substrate).
-
Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-oxa-5,8-diazaspiro[3.5]nonane. This intermediate is often used directly in the next step.
Protocol 2: Selective Mono-Boc Protection
This protocol utilizes a common method for the selective mono-protection of diamines.[11][12][13][14]
Materials:
-
Crude 2-oxa-5,8-diazaspiro[3.5]nonane (from Protocol 1)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the crude diamine (1.0 equiv.) in DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Boc₂O (1.0-1.1 equiv.) in the same solvent to the cooled diamine solution.
-
Add triethylamine (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction for the disappearance of starting material and the formation of the mono-protected product by LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Fragment Library Synthesis
With the core scaffold in hand, a diverse fragment library can be constructed by functionalizing the free secondary amine at the 5-position. Two of the most robust and versatile methods for this are amide bond formation and reductive amination.
Protocol 3: Parallel Amide Coupling using HATU
HATU is a highly efficient coupling reagent suitable for a wide range of carboxylic acids and amines, making it ideal for library synthesis.[6][7][15][16]
Materials:
-
This compound (1.0 equiv.)
-
A diverse set of carboxylic acids (1.1 equiv. each, pre-arrayed in a 96-well plate)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 equiv.)
-
Diisopropylethylamine (DIPEA) (3.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
96-well reaction block with sealing mat
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound, HATU, and DIPEA in anhydrous DMF.
-
Reaction Setup: To each well of the 96-well plate containing a unique carboxylic acid, add the stock solution.
-
Seal the reaction block securely with a sealing mat.
-
Shake the reaction block at room temperature for 4-16 hours.
-
Work-up and Purification: Upon completion (as determined by a test reaction), the library can be purified using high-throughput methods such as preparative HPLC-MS.
-
Characterization: Each purified fragment should be characterized by LC-MS to confirm identity and purity. A representative subset should also be analyzed by ¹H NMR.[9][17][18][19][20]
Protocol 4: Parallel Reductive Amination using Sodium Triacetoxyborohydride
Reductive amination is a mild and effective method for forming C-N bonds, compatible with a broad range of functional groups. Sodium triacetoxyborohydride (STAB) is a preferred reagent as it is selective for the reduction of the intermediate iminium ion over the starting aldehyde or ketone.[2][3][5][21]
Materials:
-
This compound (1.0 equiv.)
-
A diverse set of aldehydes or ketones (1.1 equiv. each, pre-arrayed in a 96-well plate)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)
-
Acetic acid (catalytic, ~0.1 equiv.)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
96-well reaction block with sealing mat
Procedure:
-
Reaction Setup: To each well of the 96-well plate containing a unique aldehyde or ketone, add a solution of this compound in anhydrous DCE. Add a catalytic amount of acetic acid.
-
Allow the mixture to stir for 20-30 minutes to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride to each well. Note: This should be done in a well-ventilated area, as the reagent is moisture-sensitive.
-
Seal the reaction block and shake at room temperature for 6-24 hours.
-
Work-up and Purification: Quench the reactions by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the products with DCM or ethyl acetate. The resulting library can then be purified by high-throughput preparative HPLC-MS.
-
Characterization: Confirm the identity and purity of each fragment by LC-MS. Characterize a representative selection by ¹H NMR.
Conclusion
The this compound scaffold represents a valuable entry point for constructing fragment libraries with enhanced three-dimensionality. Its structural rigidity, vectorial diversity, and synthetic accessibility make it an excellent choice for medicinal chemists seeking to explore novel chemical space and identify high-quality hits for challenging biological targets. The protocols outlined in this note provide a practical framework for the synthesis of the core scaffold and its elaboration into a diverse library of 3D fragments, enabling the next generation of fragment-based drug discovery campaigns.
References
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Escape from planarity in fragment-based drug discovery: A physicochemical and 3D property analysis of synthetic 3D fragment libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. fishersci.dk [fishersci.dk]
- 7. reddit.com [reddit.com]
- 8. [PDF] The 'rule of three' for fragment-based drug discovery: where are we now? | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Escape from planarity in fragment-based drug discovery: A physicochemical and 3D property analysis of synthetic 3D fragment libraries | CoLab [colab.ws]
- 11. redalyc.org [redalyc.org]
- 12. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Sodium triacetoxyborohydride [organic-chemistry.org]
Application Notes & Protocols: Strategic Incorporation of 8-Boc-2-oxa-5,8-diazaspiro[3.ane into Kinase Inhibitors
Introduction: The Imperative for Three-Dimensionality in Kinase Inhibitor Design
The landscape of kinase inhibitor discovery is increasingly gravitating towards molecules with greater three-dimensionality. Historically, many kinase inhibitors have been designed as planar, aromatic structures that mimic the adenine region of ATP. While effective, this design paradigm can lead to challenges in achieving selectivity across the highly conserved ATP binding site of the human kinome, as well as suboptimal physicochemical properties. The incorporation of sp3-rich, rigidifying scaffolds is a contemporary strategy to overcome these limitations. Spirocyclic systems, in particular, offer a unique opportunity to project substituents into defined vectors in three-dimensional space, thereby enabling more specific interactions with the target kinase and improving drug-like properties.[1]
The 2-oxa-5,8-diazaspiro[3.5]nonane scaffold has emerged as a particularly attractive building block in medicinal chemistry. This moiety combines the favorable attributes of a piperidine ring, a common feature in many successful drugs, with a spiro-fused oxetane. The oxetane ring is a polar, metabolically robust isostere for gem-dimethyl or carbonyl groups, which can enhance aqueous solubility and metabolic stability.[2] The rigid nature of the spirocyclic system restricts conformational flexibility, which can lead to a more favorable entropic profile upon binding to the target protein, potentially increasing potency and selectivity.[3]
This application note provides a detailed guide for the incorporation of the commercially available building block, tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate (8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane) , into kinase inhibitor scaffolds. We will present a representative synthetic protocol based on established methodologies for the synthesis of bioactive molecules, including a detailed look at the synthesis of a structurally related potent antiviral agent, AZ-27, to illustrate the key chemical transformations.
Core Principles and Strategic Considerations
The incorporation of the 2-oxa-5,8-diazaspiro[3.5]nonane moiety is typically achieved through the secondary amine at the 5-position after deprotection of the Boc group. The choice of coupling strategy will depend on the nature of the kinase inhibitor scaffold, most commonly a heteroaromatic core.
Key Synthetic Strategies:
-
Nucleophilic Aromatic Substitution (SNAr): This is a powerful and widely used method for forming C-N bonds, particularly with electron-deficient heteroaromatic systems (e.g., pyrimidines, pyridines, triazines) bearing a suitable leaving group (e.g., a halogen). The deprotected spiro-amine acts as the nucleophile.
-
Palladium-Catalyzed Cross-Coupling Reactions: For less activated aryl or heteroaryl halides, Buchwald-Hartwig amination is the method of choice. This reaction offers broad substrate scope and functional group tolerance.
-
Reductive Amination: The secondary amine can be reacted with an aldehyde or ketone on the kinase inhibitor scaffold in the presence of a reducing agent to form a C-N bond.
-
Amide Bond Formation: The amine can be acylated with a carboxylic acid derivative of the kinase inhibitor scaffold to introduce the spirocycle via an amide linkage.
The following sections will provide detailed protocols for the key steps involved in a typical workflow for incorporating the this compound building block.
Experimental Protocols
Protocol 1: Boc Deprotection of tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate
The first step in utilizing this building block is the removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the secondary amine at the 8-position. This is typically achieved under acidic conditions.
dot
Caption: Boc Deprotection Workflow
Materials:
-
tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) or 1,4-dioxane
-
Diethyl ether (Et2O)
-
Nitrogen or Argon supply
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
Dissolve tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate (1.0 eq) in dichloromethane or 1,4-dioxane (approximately 0.1-0.2 M concentration).
-
To the stirred solution, add trifluoroacetic acid (5-10 eq) dropwise at room temperature. Alternatively, add a solution of 4M HCl in 1,4-dioxane (5-10 eq).
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
To the resulting residue, add diethyl ether and triturate to precipitate the product as its corresponding salt (TFA or HCl salt).
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum. The product is typically a white to off-white solid and is often used in the next step without further purification.
Trustworthiness Note: The use of the salt form of the deprotected amine often improves its stability and handling. The free base can be generated in situ in the subsequent reaction by the addition of a suitable base.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with a Dichloropyrimidine Core
This protocol describes a general method for the coupling of the deprotected spiro-amine with a dichloropyrimidine scaffold, a common core in many kinase inhibitors.
dot
Caption: SNAr Coupling Workflow
Materials:
-
2-oxa-5,8-diazaspiro[3.5]nonane salt (from Protocol 1)
-
A suitable dichloropyrimidine (e.g., 2,4-dichloro-5-cyanopyrimidine)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
-
Nitrogen or Argon supply
-
Reaction vial, magnetic stirrer, and stir bar
Procedure:
-
To a reaction vial, add the 2-oxa-5,8-diazaspiro[3.5]nonane salt (1.1 eq) and the dichloropyrimidine (1.0 eq).
-
Add NMP or DMSO as the solvent (to achieve a concentration of 0.1-0.5 M).
-
Add DIPEA or Et3N (2.5-3.0 eq) to the mixture to neutralize the salt and act as a base.
-
Seal the vial and heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the specific dichloropyrimidine.
-
Monitor the reaction by LC-MS. The reaction is typically complete within 2-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired monosubstituted product.
Expertise Note: The regioselectivity of the SNAr reaction on dichloropyrimidines is an important consideration. For 2,4-dichloropyrimidines, substitution typically occurs preferentially at the more electrophilic C4 position.[4]
Case Study: Synthesis of an AZ-27 Analog Core
While not a kinase inhibitor, the potent Respiratory Syncytial Virus (RSV) L-protein inhibitor, AZ-27, developed by AstraZeneca, features a spiro-oxetane piperidine moiety.[1] Its synthesis, disclosed in patent literature, provides an excellent real-world example of the incorporation of a similar scaffold. We will outline a plausible synthetic route to a core fragment of an AZ-27 analog to illustrate the practical application of the aforementioned protocols. The synthesis of AZ-27 itself is detailed in patent WO 2010/103306 A1.[1]
dot
Caption: Synthesis of an AZ-27 Analog Core
Structure-Activity Relationship (SAR) Insights
The introduction of the 2-oxa-5,8-diazaspiro[3.5]nonane scaffold can have a profound impact on the biological activity and pharmacokinetic properties of a kinase inhibitor.
| Property | Rationale for Improvement with 2-oxa-5,8-diazaspiro[3.5]nonane |
| Potency | The rigid spirocyclic structure can orient substituents in an optimal conformation for binding to the kinase active site, potentially increasing potency. |
| Selectivity | The unique 3D shape of the scaffold can enable interactions with less conserved regions of the ATP binding pocket, leading to improved selectivity against other kinases. |
| Solubility | The polar oxetane moiety can enhance aqueous solubility compared to more lipophilic analogs like gem-dimethyl or carbocyclic spiro-systems. |
| Metabolic Stability | The oxetane ring is generally more resistant to oxidative metabolism than many other functional groups, potentially improving the pharmacokinetic profile.[2] |
| Lipophilicity (logD) | The incorporation of this scaffold can lead to a reduction in lipophilicity compared to traditional piperidine or piperazine substituents, which is often desirable for improved drug-like properties. |
Conclusion
The this compound building block is a valuable tool for medicinal chemists seeking to design next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties. The synthetic protocols outlined in this application note provide a robust framework for the efficient incorporation of this scaffold into a variety of kinase inhibitor cores. The strategic use of this and other three-dimensional building blocks will continue to be a key driver of innovation in the field of kinase drug discovery.
References
Synthesis of Novel GPCR Ligands Utilizing the 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane Scaffold: An Application Guide
Introduction: Embracing Three-Dimensionality in GPCR Ligand Design
G-protein-coupled receptors (GPCRs) represent the largest family of transmembrane proteins and are the targets of a significant portion of all approved drugs.[1] The relentless pursuit of novel GPCR ligands with improved efficacy, selectivity, and pharmacokinetic profiles has driven medicinal chemists to explore beyond the traditional "flat" chemical space of aromatic and heteroaromatic rings. Spirocyclic scaffolds have emerged as a powerful tool in this endeavor, offering a rigid, three-dimensional architecture that can project substituents into vectoral space in a well-defined manner, thus enabling more precise interactions with the complex topographies of GPCR binding pockets.[2]
This guide focuses on the synthetic utility of the 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane scaffold, a unique building block that combines the favorable properties of a piperidine ring with an oxetane moiety. The oxetane ring, a bioisostere for gem-dimethyl or carbonyl groups, can improve metabolic stability and aqueous solubility. The piperidine portion of the scaffold provides a convenient handle for derivatization, allowing for the systematic exploration of the chemical space around the core structure. The tert-butyloxycarbonyl (Boc) protecting group on the 8-position nitrogen allows for selective functionalization of the 5-position nitrogen.
This document provides a detailed overview of the synthetic strategies and step-by-step protocols for the derivatization of the this compound scaffold to generate libraries of potential GPCR ligands. The protocols are designed to be robust and adaptable, providing a solid foundation for researchers in drug discovery and medicinal chemistry.
Core Scaffold: Properties and Reactivity
The this compound scaffold (CAS: 1367777-12-5) is a commercially available building block with the following key features:[][4]
| Property | Value |
| Molecular Formula | C11H20N2O3 |
| Molecular Weight | 228.29 g/mol |
| IUPAC Name | tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate |
| Appearance | White to off-white solid |
The key to the synthetic utility of this scaffold lies in the differential reactivity of its two nitrogen atoms. The nitrogen at the 8-position is protected as a Boc-carbamate, rendering it unreactive under a variety of conditions. This leaves the secondary amine at the 5-position available for a range of chemical transformations, including:
-
Amide bond formation: Coupling with carboxylic acids to introduce a wide array of substituents.
-
Reductive amination: Reaction with aldehydes and ketones to form new carbon-nitrogen bonds.
-
Alkylation and Arylation: Introduction of alkyl or aryl groups to further explore the chemical space.
The following sections will provide detailed protocols for these key transformations.
Synthetic Workflow for GPCR Ligand Library Generation
The general workflow for the synthesis of a library of GPCR ligands based on the this compound scaffold is depicted below. This workflow allows for a modular approach, where different building blocks can be introduced at various stages to generate a diverse set of final compounds.
Caption: General synthetic workflow for library generation.
Experimental Protocols
Protocol 1: Amide Bond Formation at the N5-Position
This protocol describes the coupling of a carboxylic acid to the secondary amine of the this compound scaffold using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound
-
Carboxylic acid of interest (R-COOH)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.2 mmol) in anhydrous DMF (5 mL) at room temperature, add HATU (1.2 mmol) and DIPEA (2.4 mmol).
-
Stir the mixture for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 mmol) in anhydrous DMF (2 mL) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired N5-acylated product.
Causality and Troubleshooting:
-
Pre-activation of the carboxylic acid: This step is crucial for efficient amide bond formation and to minimize side reactions.
-
Choice of base: DIPEA is a non-nucleophilic base that is commonly used to scavenge the acid generated during the reaction without competing with the amine nucleophile.
-
Reaction monitoring: Incomplete reactions can be addressed by adding more coupling reagent or extending the reaction time. If the starting material is unstable, lowering the reaction temperature might be necessary.
-
Purification: The polarity of the eluent for column chromatography will depend on the nature of the "R" group. It is advisable to determine the optimal eluent system by TLC analysis first.
Protocol 2: Reductive Amination at the N5-Position
This protocol details the reaction of the scaffold with an aldehyde in the presence of a reducing agent to form a new C-N bond. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.
Materials:
-
This compound
-
Aldehyde of interest (R-CHO)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1.0 mmol) and the aldehyde (1.1 mmol) in DCM or DCE (10 mL), add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality and Troubleshooting:
-
Solvent choice: DCM and DCE are common solvents for reductive amination. DCE can be advantageous for less reactive aldehydes as it allows for heating.
-
Acid catalyst: The addition of a small amount of acetic acid can catalyze the formation of the iminium ion, accelerating the reaction.
-
Reducing agent: STAB is generally preferred over other borohydrides like sodium cyanoborohydride due to its lower toxicity and milder reactivity.
-
Side reactions: Over-reduction of the aldehyde to the corresponding alcohol can occur if the reducing agent is added before iminium ion formation is complete.
Protocol 3: Boc-Deprotection and Further Derivatization at the N8-Position
This protocol describes the removal of the Boc protecting group to liberate the N8-amine, which can then be further functionalized.
Materials:
-
N5-functionalized-8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane derivative
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the N5-functionalized-8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane derivative (1.0 mmol) in DCM (5 mL).
-
Add TFA (10 equivalents) or a solution of 4M HCl in 1,4-dioxane (5 mL) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
If TFA was used, co-evaporate with toluene to remove residual acid.
-
The resulting amine salt can often be used directly in the next step or can be neutralized by partitioning between DCM and saturated aqueous sodium bicarbonate solution. The free amine can then be isolated after drying and evaporation of the organic solvent.
Further Derivatization:
The liberated N8-amine can be functionalized using protocols similar to those described for the N5-position (e.g., amide coupling, sulfonylation). This allows for the synthesis of ligands with diverse functionalities at both ends of the spirocyclic scaffold, which can be particularly useful for targeting GPCRs with complex binding sites or for developing bivalent ligands.
Data Summary and Characterization
All newly synthesized compounds should be thoroughly characterized to confirm their identity and purity. The following table provides an example of the data that should be collected.
| Compound ID | R1 (at N5) | R2 (at N8) | Yield (%) | Purity (LC-MS, %) | 1H NMR | MS (m/z) |
| L-1a | Benzoyl | Boc | 85 | >98 | Conforms | [M+H]+ found |
| L-1b | 4-Fluorobenzoyl | Boc | 82 | >99 | Conforms | [M+H]+ found |
| L-2a | Benzyl | Boc | 75 | >97 | Conforms | [M+H]+ found |
| L-3a | 4-Fluorobenzoyl | H | 95 (as HCl salt) | >98 | Conforms | [M+H]+ found |
| L-4a | 4-Fluorobenzoyl | Methanesulfonyl | 65 | >95 | Conforms | [M+H]+ found |
Application in GPCR Ligand Discovery: A Case Study Perspective
While specific examples of the this compound scaffold in published GPCR drug discovery programs are still emerging, we can draw parallels from studies on similar spirocyclic systems. For instance, a study on novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists demonstrated the value of this type of scaffold.[5] In that work, systematic modification of the substituents on the piperidine nitrogen and an attached aryl group led to the identification of a potent and orally bioavailable GPR119 agonist.[5] This highlights the potential of the this compound scaffold for similar optimization efforts targeting a wide range of GPCRs.
The synthetic protocols outlined in this guide provide the tools to generate a library of compounds for screening against various GPCRs. The modular nature of the synthesis allows for the rapid exploration of structure-activity relationships (SAR), a critical step in the hit-to-lead and lead optimization phases of drug discovery.
GPCR Signaling and Ligand Interaction
The synthesized ligands can modulate GPCR activity through various mechanisms. The diagram below illustrates the canonical GPCR signaling pathway and potential points of interaction for novel ligands.
Caption: Canonical GPCR signaling pathway.
Conclusion
The this compound scaffold is a valuable and versatile building block for the synthesis of novel GPCR ligands. Its inherent three-dimensionality and the presence of two modifiable nitrogen atoms provide a rich platform for the generation of diverse chemical libraries. The protocols detailed in this guide offer a robust starting point for researchers to explore the potential of this scaffold in their drug discovery programs. By combining these synthetic strategies with high-throughput screening and detailed pharmacological characterization, the this compound scaffold can contribute to the development of the next generation of GPCR-targeted therapeutics.
References
- 1. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spirocyclic Building Blocks for Scaffold Assembly [sigmaaldrich.com]
- 4. This compound 97% | CAS: 1367777-12-5 | AChemBlock [achemblock.com]
- 5. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane in CNS Drug Discovery
Introduction: The Imperative for Three-Dimensional Scaffolds in CNS Drug Discovery
The landscape of Central Nervous System (CNS) drug discovery is continually challenged by the demand for molecules with improved potency, selectivity, and pharmacokinetic profiles, particularly the ability to cross the blood-brain barrier. Historically, medicinal chemistry has been dominated by flat, aromatic structures. However, there is a growing consensus that molecules with greater three-dimensionality, characterized by a higher fraction of sp³-hybridized carbons, often exhibit more favorable drug-like properties.[1] Spirocyclic scaffolds, which feature two rings joined by a single common atom, are inherently three-dimensional and offer a rigid framework to orient functional groups in precise spatial arrangements.[2] This structural rigidity can enhance binding affinity to complex protein targets within the CNS and can lead to improved selectivity.[3]
Among the diverse array of spirocyclic systems, the 2-oxa-5,8-diazaspiro[3.5]nonane core has emerged as a particularly promising scaffold. This application note provides a comprehensive guide to the utilization of its Boc-protected form, 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane , as a versatile building block for the synthesis of novel CNS-active compounds. We will delve into the unique advantages conferred by the integrated oxetane ring, provide detailed protocols for deprotection and subsequent derivatization, and discuss its potential in generating libraries of compounds for CNS targets.
The Strategic Advantage of the 2-Oxa-5,8-diazaspiro[3.5]nonane Scaffold
The 2-oxa-5,8-diazaspiro[3.5]nonane scaffold is a bioisostere of commonly used motifs in drug discovery, such as piperazine and homopiperazine. However, the incorporation of the spirocyclic oxetane ring imparts several distinct advantages:
-
Enhanced Aqueous Solubility: The polar oxetane moiety can significantly improve the aqueous solubility of a molecule, a critical parameter for oral bioavailability and formulation.
-
Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other cyclic ethers like morpholine, which can be susceptible to oxidative metabolism.
-
Reduced Lipophilicity: The replacement of a gem-dimethyl group with a spiro-oxetane can reduce lipophilicity (logP), which can be beneficial for optimizing blood-brain barrier penetration and reducing off-target effects.
-
Three-Dimensional Vectorial Projection: The rigid spirocyclic framework allows for the precise projection of substituents into three-dimensional space, enabling a more thorough exploration of the chemical space around a biological target.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1367777-12-5 | [1][] |
| Molecular Formula | C₁₁H₂₀N₂O₃ | [1][] |
| Molecular Weight | 228.29 g/mol | [1] |
| IUPAC Name | tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate | [1] |
Synthetic Utility and Key Reactions
The synthetic utility of this compound lies in the ability to selectively deprotect the Boc group, revealing a secondary amine that can be further functionalized. This allows for the introduction of a wide range of substituents to build a diverse chemical library.
Caption: Synthetic workflow for the utilization of this compound.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free secondary amine of the spirocycle.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per 1 g of substrate) in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases to neutralize the remaining acid.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected 2-oxa-5,8-diazaspiro[3.5]nonane.
Protocol 2: Derivatization via Reductive Amination
This protocol details the N-alkylation of the deprotected spirocycle with an aldehyde or ketone.
Materials:
-
2-Oxa-5,8-diazaspiro[3.5]nonane (from Protocol 1)
-
Aldehyde or ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
1,2-Dichloroethane (DCE) or methanol (MeOH)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a stirred solution of 2-oxa-5,8-diazaspiro[3.5]nonane (1.0 eq) in DCE or MeOH, add the desired aldehyde or ketone (1.0-1.2 eq).
-
If the amine is in its salt form, add a base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) (1.1 eq) to liberate the free amine.
-
A catalytic amount of acetic acid can be added to facilitate imine/enamine formation.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (or sodium cyanoborohydride) portion-wise over 10 minutes.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Protocol 3: Derivatization via Amide Coupling
This protocol describes the formation of an amide bond between the deprotected spirocycle and a carboxylic acid.
Materials:
-
2-Oxa-5,8-diazaspiro[3.5]nonane (from Protocol 1)
-
Carboxylic acid (1.0 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)/HOBt (Hydroxybenzotriazole) (1.1 eq)
-
Diisopropylethylamine (DIPEA) or triethylamine (NEt₃) (2.0-3.0 eq)
-
N,N-Dimethylformamide (DMF) or dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Lithium chloride (LiCl) solution (5% aqueous, for DMF workup)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM.
-
Add the coupling reagent(s) (e.g., HATU or EDC/HOBt) (1.1 eq) and DIPEA or NEt₃ (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of 2-oxa-5,8-diazaspiro[3.5]nonane (1.1 eq) and additional DIPEA or NEt₃ (1.0 eq) in the same solvent.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
If using DMF, dilute the reaction mixture with EtOAc and wash with 5% LiCl solution (3x) to remove the DMF, followed by saturated aqueous NaHCO₃ solution and brine.
-
If using DCM, wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application in CNS Drug Discovery: A Hypothetical Case Study
The 2-oxa-5,8-diazaspiro[3.5]nonane scaffold is an excellent starting point for the development of ligands for G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors, which are key targets in the treatment of various neurological and psychiatric disorders.
Caption: Conceptual application of the scaffold in targeting CNS GPCRs.
By functionalizing the secondary amine at the N-5 position, medicinal chemists can introduce various pharmacophoric elements to target specific receptor subtypes. For example, the attachment of an aromatic or heteroaromatic moiety via an appropriate linker could lead to potent and selective dopamine D2 or serotonin 5-HT2A receptor antagonists. The inherent properties of the oxa-spirocycle core would contribute to a favorable ADME profile for CNS penetration.
Conclusion
This compound is a valuable and versatile building block for CNS drug discovery. Its unique three-dimensional structure, coupled with the beneficial physicochemical properties imparted by the oxetane ring, makes it an attractive scaffold for the development of next-generation therapeutics for neurological and psychiatric disorders. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemical space accessible from this promising starting material.
References
Troubleshooting & Optimization
8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane reaction byproducts and purification
Technical Support Center: 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane Chemistry
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile spirocyclic building block. Our goal is to explain the causality behind experimental choices, ensuring your reactions are efficient, reproducible, and yield high-purity products.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, reactivity, and analysis of this compound.
Q1: What is the primary reactive site on this compound?
The primary reactive site is the secondary amine at the 5-position. The tert-butoxycarbonyl (Boc) group at the 8-position protects that nitrogen, leaving the 5-position amine available for nucleophilic reactions such as alkylation, acylation, reductive amination, and Michael additions. The Boc group ensures regioselectivity in these transformations.
Q2: What are the standard conditions for removing the Boc protecting group?
The Boc group is reliably cleaved under anhydrous acidic conditions.[1] The most common reagent is trifluoroacetic acid (TFA), typically used in a solvent like dichloromethane (DCM).[2][3] A 20-50% solution of TFA in DCM at room temperature for 1-2 hours is usually sufficient. Another common method involves using hydrochloric acid (HCl) in a solvent like methanol or ethyl acetate.[4]
Q3: Are there common side reactions to be aware of during Boc deprotection?
Yes. The cleavage of the Boc group generates a stable tert-butyl cation intermediate.[1] This electrophilic cation can react with nucleophilic sites on your target molecule or other species in the reaction mixture, leading to t-butylated byproducts. To prevent this, it is best practice to use a "scavenger," such as anisole or thioanisole, which traps the t-butyl cation.[4]
Q4: How should this compound be stored?
Like many amine-containing compounds, it should be stored in a tightly sealed container in a cool, dry place to protect it from moisture and atmospheric carbon dioxide. Some suppliers recommend refrigeration (2-8 °C) for long-term storage.[5] While generally stable, proper storage prevents gradual degradation and ensures consistent reactivity.
Q5: Which analytical techniques are best for monitoring reaction progress and final product purity?
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress. Use a mobile phase system that provides good separation between the starting material and the product (e.g., dichloromethane/methanol or ethyl acetate/hexanes). Amine-containing spots can be visualized with a ninhydrin stain.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for confirming the presence of the desired product (by mass) and identifying potential byproducts. It is the most powerful tool for tracking reaction components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural elucidation and purity assessment of the final, isolated product. The appearance of new signals and disappearance of starting material signals will confirm the transformation.
Section 2: Troubleshooting Guide for Reactions Involving the 5-Position Amine
This guide addresses common issues encountered during the functionalization of the secondary amine.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Insufficient Base: The reaction may generate an acid (e.g., HCl from an acyl chloride) that protonates the starting amine, rendering it non-nucleophilic. 2. Steric Hindrance: The electrophile may be too bulky to react efficiently with the spirocyclic amine. 3. Low Reagent Purity: Impurities in the starting material or reagents can inhibit the reaction. 4. Low Reaction Temperature: The activation energy for the reaction may not be met. | 1. Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) (1.5-2.0 equivalents) to neutralize any acid formed. 2. Increase the reaction temperature and/or extend the reaction time. Consider using a less hindered electrophile if possible. 3. Verify the purity of all reagents via NMR or LC-MS before starting the reaction. 4. Gradually increase the reaction temperature (e.g., from room temperature to 40-60 °C) while monitoring by TLC or LC-MS. |
| Formation of Multiple Unexpected Spots on TLC/LC-MS | 1. Unintended Boc Deprotection: Trace acid or excessive heat can cause the Boc group to be removed, leading to di-substitution or other side reactions.[6] 2. Reagent Decomposition: The electrophile (e.g., sulfonyl chloride, acyl chloride) may be unstable under the reaction conditions. 3. Reaction with Solvent: The solvent (e.g., methanol in the presence of an activating agent) may be participating in the reaction. | 1. Ensure the reaction is run under strictly neutral or basic conditions. Avoid acidic workups until the reaction is complete. 2. Add the unstable reagent slowly at a lower temperature (e.g., 0 °C) to control the reaction. 3. Switch to a more inert solvent such as tetrahydrofuran (THF), acetonitrile (ACN), or dichloromethane (DCM). |
| Product is an Inseparable Mixture with Starting Material | 1. Similar Polarity: The product and starting material may have very similar polarities, making chromatographic separation difficult. 2. Reversible Reaction: The reaction may be in equilibrium, preventing it from going to completion. | 1. Modify the product's polarity through derivatization (if feasible) or try a different chromatography system (e.g., reverse-phase HPLC, or using a different solvent system like DCM/Methanol with a small amount of ammonium hydroxide for silica gel chromatography). 2. Use an excess of one reagent or remove a byproduct (e.g., water) to drive the reaction forward according to Le Châtelier's principle. |
| Product is Water-Soluble and Lost During Aqueous Workup | 1. High Polarity/Salt Formation: The product may be highly polar or have formed a salt, increasing its solubility in the aqueous layer. | 1. Avoid acidic or basic washes if the product is amphoteric. 2. Extract the aqueous layer multiple times with a more polar organic solvent like ethyl acetate or a DCM/isopropanol mixture. 3. If possible, evaporate the aqueous layer and extract the solid residue, or use solid-phase extraction (SPE) cartridges. |
Section 3: Byproduct Analysis & Reaction Pathways
Understanding potential side reactions is critical for optimizing your synthesis. The diagram below illustrates the desired reaction pathway versus a common byproduct pathway resulting from unintended Boc deprotection.
Caption: Desired reaction vs. byproduct formation.
Common Byproducts and Their Identification
| Byproduct | Origin | Identification (Mass Spec) | Mitigation Strategy |
| Di-tert-butyl dicarbonate (Boc₂O) related impurities | Leftover from the synthesis of the starting material. | m/z consistent with Boc-adducts or unreacted Boc₂O. | Purify the starting material before use. |
| Di-substituted product | In-situ deprotection of the Boc group followed by a second reaction at the 8-position amine. | Mass of [Desired Product + Mass of Electrophile - Mass of Leaving Group - 100.05 (Boc group)] | Maintain strictly neutral or basic conditions; avoid high temperatures. |
| t-butylated product | Alkylation of a nucleophilic site by the t-butyl cation formed during unintended deprotection.[4] | Mass of [Product or Starting Material + 56.06] | Use cation scavengers like anisole if acidic conditions are unavoidable. |
| Hydrolyzed Electrophile | Reaction of the electrophile (e.g., acyl chloride) with trace water. | Mass corresponding to the carboxylic acid of the electrophile. | Use anhydrous solvents and reagents; perform reactions under an inert atmosphere (N₂ or Ar). |
Section 4: Experimental Protocols & Workflows
These generalized protocols provide a validated starting point for your experiments.
General Workflow for Reaction and Purification
Caption: Standard experimental workflow.
Protocol 1: General Procedure for N-Alkylation
-
Setup: To a round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq.), an anhydrous solvent (e.g., THF or ACN), and a base (e.g., K₂CO₃ or DIEA, 2.0 eq.).
-
Reaction: Add the alkyl halide (R-X, 1.1 eq.) to the stirred solution. Heat the reaction to an appropriate temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and filter off any solids. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 0-10% methanol in dichloromethane).
Protocol 2: Standard Boc-Deprotection
-
Setup: Dissolve the Boc-protected compound (1.0 eq.) in dichloromethane (DCM, approx. 0.1 M). If the substrate is sensitive to alkylation, add a scavenger like anisole (2.0-5.0 eq.).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq., often as a 20-50% solution in DCM) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. Caution: TFA is corrosive.
-
Purification: The resulting TFA salt can often be used directly or neutralized by partitioning between a basic aqueous solution (e.g., sat. NaHCO₃) and an organic solvent. Alternatively, purification can be achieved via reverse-phase HPLC.
References
Technical Support Center: Synthesis of 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane Analogs
Welcome to the technical support guide for the synthesis of 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane and its analogs. This scaffold, which incorporates a spirocyclic oxetane fused to a piperazine ring, is a valuable motif in medicinal chemistry, offering a unique three-dimensional exit vector from a core structure.[1] However, its synthesis, particularly the construction of the strained four-membered oxetane and the subsequent piperazine ring formation, can present unique challenges.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will delve into the causality behind common side reactions and provide actionable, field-proven protocols to overcome them.
General Synthetic Workflow
A common synthetic approach involves the construction of a linear precursor containing a nucleophilic amine and a suitable leaving group, followed by a key intramolecular cyclization step to form the piperazine ring. The Boc-protecting group is typically removed in the final step. Understanding this flow is critical for pinpointing where a synthesis may be failing.
Caption: General synthetic workflow for this compound analogs.
Troubleshooting & FAQs
Category 1: The Intramolecular Cyclization Step
Question 1: My cyclization yield is very low, and I see a complex mixture in the crude NMR. What's going wrong?
Answer: Low yields in intramolecular cyclizations to form medium-sized rings like piperazine are often due to competition from intermolecular side reactions.[2][3] Instead of one end of the molecule finding the other, it finds a neighboring molecule, leading to dimers, trimers, and polymers.
Causality Checklist:
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Concentration: Is your reaction too concentrated? At high concentrations, the probability of intermolecular collisions is much higher than intramolecular ones.
-
Base/Solvent System: Is the chosen base strong enough to deprotonate the nucleophile (amine) but not so reactive that it causes decomposition? Is the solvent appropriate to dissolve the substrate and facilitate the reaction? For instance, a polar aprotic solvent like DMF or acetonitrile is often effective.
-
Leaving Group: Is your leaving group sufficiently activated? A mesylate (Ms) or tosylate (Ts) is typically more effective than a halide (Cl, Br). Poor leaving groups require harsher conditions, which can promote side reactions.
Troubleshooting Protocol:
-
Implement High-Dilution Conditions: This is the most critical factor. By slowly adding your substrate to a large volume of heated solvent containing the base, you maintain a pseudo-low concentration, dramatically favoring the desired intramolecular cyclization.
-
Screen Bases: The choice of base can be critical. A weaker, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred as it minimizes side reactions. Cs₂CO₃ is particularly effective due to the templating effect of the large cesium ion.
-
Verify Precursor Purity: Impurities from previous steps can interfere with the cyclization. Re-purify your linear precursor by column chromatography before proceeding.
Question 2: My mass spectrum shows a major peak at roughly double the mass of my expected product. Is this a dimer, and how do I prevent it?
Answer: Yes, a peak at [2M+H]⁺ or [2M+Na]⁺ is a strong indicator of dimerization. This confirms that the intermolecular reaction is the dominant pathway under your current conditions.
Caption: Intramolecular vs. Intermolecular reaction pathways.
To prevent dimerization, you must employ high-dilution conditions as described below.
Detailed Protocol: High-Dilution Intramolecular Cyclization
-
Setup: In a large, three-neck round-bottom flask equipped with a condenser, mechanical stirrer, and a dropping funnel (or syringe pump inlet), add the base (e.g., 3-5 equivalents of K₂CO₃ or Cs₂CO₃) and the bulk of the solvent (e.g., acetonitrile or DMF to achieve a final concentration of ~0.01 M).
-
Heating: Heat the solvent/base mixture to reflux (typically 80-100 °C).
-
Substrate Addition: Dissolve your linear precursor in a small amount of the same solvent. Using a syringe pump, add the precursor solution to the refluxing solvent/base mixture over an extended period (e.g., 4-8 hours).
-
Reaction: After the addition is complete, allow the reaction to stir at reflux for an additional 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction, filter off the base, and concentrate the filtrate under reduced pressure. Proceed with a standard aqueous workup and purification by column chromatography.
| Parameter | Standard Conditions | High-Dilution Conditions | Expected Outcome |
| Concentration | 0.1 - 0.5 M | 0.005 - 0.01 M | Favors intramolecular cyclization |
| Addition Method | All at once | Slow addition via syringe pump | Maintains low effective concentration |
| Primary Product | Dimer/Polymer | Monomeric Spirocycle | Increased yield of desired product |
Category 2: Boc Protecting Group Issues
Question 3: My Boc-deprotection with TFA is incomplete, or it seems to be degrading my product. What are my options?
Answer: While trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard method for Boc deprotection, its effectiveness and cleanliness can be substrate-dependent.[4] The highly reactive tert-butyl cation generated during the reaction can cause side reactions, such as alkylating other nucleophilic sites on your molecule. In some cases, the strong acidity can also lead to degradation.
Troubleshooting Steps & Alternatives:
-
Use a Scavenger: The primary issue is often the electrophilic tert-butyl cation byproduct. Including a scavenger like triisopropylsilane (TIS) or anisole (1-5 equivalents) in the reaction mixture can trap this cation and prevent side reactions.
-
Switch the Acid System: 4M HCl in dioxane is a common and often cleaner alternative to TFA. It is commercially available or can be easily prepared. The reaction is typically run at 0 °C to room temperature and is often faster than TFA.[5]
-
Thermolytic Deprotection: In cases where the molecule is sensitive to strong acid, thermal deprotection can be an option. Refluxing the Boc-protected compound in a high-boiling point solvent like toluene or dioxane for several hours can cleave the group, though this may require high temperatures (120-150 °C).[5][6]
| Condition | Mechanism | Pros | Cons & Potential Side Reactions |
| 20-50% TFA in DCM | Acidolysis | Fast, common | Incomplete reaction, t-butylation of product, potential degradation.[4] |
| 4M HCl in Dioxane | Acidolysis | Often cleaner, volatile byproduct (isobutene) | Can be harsh; oxetane ring stability should be monitored. |
| Reflux in Toluene/Dioxane | Thermolysis | Neutral, good for acid-sensitive substrates | Requires high temperatures, may not be suitable for thermally labile compounds.[6] |
Detailed Protocol: Optimized Boc-Deprotection with Scavengers
-
Setup: Dissolve the this compound analog in anhydrous DCM (approx. 0.1 M) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add Scavenger: Add anisole or triisopropylsilane (3 equivalents) to the solution.
-
Add Acid: Slowly add TFA (10-20 equivalents) dropwise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC/LC-MS until the starting material is consumed (typically 1-4 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM several times to remove excess TFA. The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted.
By systematically addressing these common failure points, researchers can significantly improve the success rate in synthesizing these valuable spirocyclic scaffolds.
References
Technical Support Center: 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane Functionalization
Welcome to the comprehensive technical support guide for the functionalization of 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the success and yield of your synthetic endeavors with this versatile spirocyclic scaffold. Spirocyclic frameworks are of growing interest in medicinal chemistry due to their ability to introduce three-dimensionality and improve drug-like properties.[1] However, their unique structural characteristics can also present challenges in synthesis and purification.[2] This guide aims to address these challenges head-on, providing practical, field-proven insights to streamline your research.
I. Understanding the Reactivity of this compound
The this compound scaffold possesses a secondary amine at the 5-position, which is the primary site for functionalization. The tert-butyloxycarbonyl (Boc) protecting group at the 8-position ensures regioselectivity in your reactions. The presence of the oxetane ring and the spirocyclic nature of the molecule introduce a degree of steric hindrance around the reactive amine, a crucial factor to consider when selecting reagents and reaction conditions.[3][4]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the functionalization of this compound, presented in a question-and-answer format.
Low or No Product Yield in N-Arylation Reactions (e.g., Buchwald-Hartwig Amination)
Question: I am attempting an N-arylation of this compound with an aryl bromide using a standard palladium catalyst and ligand, but I am observing very low conversion to the desired product. What could be the issue?
Answer: Low yields in Buchwald-Hartwig aminations involving sterically hindered secondary amines like ours are a common challenge. Here’s a systematic approach to troubleshoot this:
-
Ligand Selection is Critical: The steric bulk of the spirocyclic scaffold can impede the approach of the palladium complex. Standard phosphine ligands may not be effective. Consider using bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos, which have been shown to be effective in challenging C-N cross-coupling reactions.
-
Choice of Palladium Precursor: While Pd(OAc)₂ or Pd₂(dba)₃ are commonly used, pre-formed palladium-ligand complexes can sometimes offer better results by ensuring the active catalytic species is readily available.
-
Base Selection and Strength: The choice of base is crucial. A weak base may not efficiently deprotonate the amine, while an overly strong base can lead to side reactions. For sterically hindered amines, stronger, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are often more effective than weaker bases like Cs₂CO₃.
-
Solvent Effects: The reaction solvent can significantly influence the outcome. Aprotic, non-polar solvents like toluene or dioxane are standard. However, for some substrates, more polar aprotic solvents like CPME may be beneficial.
-
Reaction Temperature and Time: Due to steric hindrance, these reactions may require higher temperatures and longer reaction times than less hindered amines. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Workflow for Optimizing Buchwald-Hartwig Amination:
Caption: Systematic optimization workflow for Buchwald-Hartwig amination.
Incomplete Reductive Amination or Formation of Side Products
Question: I am performing a reductive amination with an aldehyde and this compound, but the reaction is sluggish, or I am seeing the formation of a di-alkylated product after Boc deprotection. How can I improve this?
Answer: Reductive amination is a powerful tool for N-alkylation. Here are some key considerations for this specific substrate:
-
Imine Formation is Key: The first step, the formation of the iminium ion, can be slow with sterically hindered amines.
-
Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate imine formation.
-
Water Removal: The use of a dehydrating agent, like molecular sieves, can drive the equilibrium towards the imine.
-
-
Choice of Reducing Agent: The choice of reducing agent is critical for selectivity.
-
Mild Reducing Agents: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild and selective for the iminium ion over the aldehyde.
-
Alternative Reducing Agents: Sodium cyanoborohydride (NaBH₃CN) is another option, but it is toxic and requires careful handling.
-
-
Preventing Over-alkylation: If you are performing a one-pot deprotection and subsequent reductive amination, careful control of stoichiometry is essential to prevent di-alkylation of the resulting primary amine. It is often preferable to isolate the deprotected intermediate before proceeding with the second functionalization.
Data Table: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| NaBH(OAc)₃ | DCE or CH₂Cl₂, RT | Mild, selective, commercially available | Can be slow with hindered substrates |
| NaBH₃CN | MeOH, pH 6-7 | Effective for a wide range of substrates | Highly toxic, requires pH control |
| H₂/Pd-C | MeOH or EtOH, pressure | "Green" reagent, high yielding | May reduce other functional groups |
Challenges in Acylation and Sulfonylation
Question: My acylation/sulfonylation of this compound with an acid/sulfonyl chloride is giving low yields, and the workup is complicated by the presence of unreacted starting material and the amine hydrochloride salt.
Answer: Acylation and sulfonylation of secondary amines are generally robust reactions, but steric hindrance can again play a role.
-
Base is Crucial: A non-nucleophilic base is required to scavenge the HCl generated during the reaction.
-
Tertiary Amines: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. Use at least one equivalent, and often a slight excess (1.1-1.2 equivalents) is beneficial.
-
Pyridine: Pyridine can be used as both a base and a solvent and is often effective for sluggish reactions.
-
-
Activating Agents for Amide Coupling: If you are using a carboxylic acid instead of an acid chloride, a coupling agent is necessary.
-
Carbodiimides: EDC in the presence of HOBt or HATU are effective coupling agents.
-
-
Workup Strategy:
-
Aqueous Wash: A standard aqueous workup with a mild base (e.g., saturated NaHCO₃ solution) will remove the amine hydrochloride salt and any excess acid chloride.
-
Purification: Flash column chromatography is typically required to separate the product from unreacted starting material and other impurities. The rigid nature of spirocycles can sometimes lead to challenging separations.[2]
-
III. Frequently Asked Questions (FAQs)
Q1: What are the best practices for the deprotection of the Boc group in functionalized this compound derivatives?
The Boc group is typically removed under acidic conditions. The most common method is treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM). A 1:1 mixture of TFA:DCM at room temperature for 1-2 hours is usually sufficient. It is important to remove the TFA completely under reduced pressure after the reaction, as residual acid can interfere with subsequent steps. For acid-sensitive substrates, milder conditions such as HCl in dioxane or methanol can be used.
Q2: I am having difficulty with the purification of my functionalized spirocycle. What strategies can I employ?
Purification of spirocyclic compounds can be challenging due to their unique shapes and sometimes poor crystallinity.[2]
-
Chromatography: Reverse-phase HPLC can be a powerful tool for separating closely related impurities. For flash chromatography, carefully screen different solvent systems to achieve optimal separation.
-
Crystallization: If the product is a solid, screening a variety of solvents for recrystallization can be effective.
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Salt Formation: If the product contains a basic nitrogen, formation of a salt (e.g., hydrochloride or tartrate) can sometimes facilitate purification by crystallization.
Q3: Can I selectively functionalize the two different nitrogen atoms in the 2-oxa-5,8-diazaspiro[3.5]nonane core?
Yes, this is a key advantage of this scaffold. The commercially available this compound allows for the selective functionalization of the secondary amine at the 5-position. After this initial functionalization, the Boc group at the 8-position can be removed to reveal the second secondary amine, which can then be functionalized with a different group, allowing for the synthesis of diverse, orthogonally substituted spirocycles.
Orthogonal Functionalization Strategy:
Caption: Workflow for the orthogonal functionalization of the diazaspiro[3.5]nonane core.
IV. Experimental Protocols
Protocol 1: General Procedure for N-Arylation via Buchwald-Hartwig Amination
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To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and ligand (e.g., XPhos, 4 mol%).
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
-
Add the base (e.g., NaOt-Bu, 1.4 eq.) and anhydrous solvent (e.g., toluene).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
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Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Reductive Amination
-
To a solution of this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in an anhydrous solvent (e.g., dichloromethane or dichloroethane), add a catalytic amount of acetic acid (0.1 eq.).
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Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
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Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Acylation with an Acid Chloride
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To a solution of this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, add the acid chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting amine is consumed (monitored by TLC or LC-MS).
-
Dilute the reaction mixture with the organic solvent and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
V. References
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Overcoming challenges in the purification of spirocyclic alcohols - Benchchem. --INVALID-LINK--
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - European Journal of Medicinal Chemistry. --INVALID-LINK--
-
The effect of steric hindrance in amines, and sterically destabilized twisted amides - ResearchGate. --INVALID-LINK--
-
Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry - In book: Practical Medicinal Chemistry with Macrocycles (pp.323-348). --INVALID-LINK--
References
Technical Support Center: Troubleshooting the Boc Deprotection of 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane
Welcome to the technical support guide for the Boc deprotection of 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing the versatile 2-oxa-5,8-diazaspiro[3.5]nonane scaffold in their synthetic campaigns. The removal of the tert-butyloxycarbonyl (Boc) protecting group from the C8 nitrogen is a critical step, yet it can present unique challenges due to the sterically congested and rigid spirocyclic framework.
This guide provides in-depth troubleshooting advice in a practical question-and-answer format, grounded in established chemical principles and field-proven experience. Our goal is to empower you to diagnose and resolve common issues, leading to efficient and high-yielding deprotection of this valuable building block.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Boc deprotection using standard TFA/DCM is sluggish or incomplete. What is the underlying cause and how can I resolve this?
A1: Incomplete deprotection is the most common issue encountered with this substrate and typically stems from two primary factors: steric hindrance and insufficient acid strength.
The this compound structure presents significant steric bulk around the nitrogen atom at the 8-position. The rigid spirocyclic core, combined with the bulky tert-butyl group, can physically impede the approach of the acidic reagent, slowing down the rate of cleavage.[1][2] Standard conditions, such as 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM), may be insufficient to drive the reaction to completion in a reasonable timeframe.[2]
Troubleshooting Workflow for Incomplete Deprotection:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Recommended Protocols for Enhanced Deprotection:
| Condition | Reagent System | Typical Time | Temperature | Key Considerations |
| Standard | 20-50% TFA in DCM | 1-4 h | Room Temp | Often insufficient for this substrate.[3] |
| Forced TFA | 95-100% TFA | 30 min - 2 h | Room Temp | Potent, but may affect other acid-labile groups. Ensure anhydrous conditions. |
| HCl System | 4M HCl in 1,4-Dioxane | 1-4 h | Room Temp | Highly effective for stubborn Boc groups; product is isolated as the hydrochloride salt.[4][5] |
Q2: I am observing unexpected byproducts in my LC-MS analysis after deprotection. What are they and how can I prevent their formation?
A2: The primary byproduct concern during acidic Boc deprotection is alkylation of nucleophilic sites by the liberated tert-butyl cation.
The mechanism of acid-catalyzed Boc deprotection involves the formation of a relatively stable tert-butyl cation (t-Bu⁺).[6][7] This electrophile can be trapped by any nucleophile present in the reaction mixture. While the target amine is protonated and thus unreactive, other functionalities could be susceptible. In the case of this compound, the secondary amine at the 5-position or the ether oxygen could potentially be alkylated, though this is less likely than reactions with other substrate functionalities if present.
Mechanism of Side Product Formation:
Caption: Generation of t-Bu⁺ and subsequent side reactions.
Mitigation Strategy: The Use of Scavengers
To prevent these side reactions, it is highly recommended to add a "scavenger" to the deprotection cocktail. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause unwanted alkylation.[1][8]
Commonly Used Scavengers:
| Scavenger | Typical Concentration (v/v) | Traps |
| Triethylsilane (TES) | 5-10% | tert-butyl cation (forms isobutane) |
| Triisopropylsilane (TIS) | 5-10% | tert-butyl cation |
| Anisole | 5-10% | tert-butyl cation (via Friedel-Crafts) |
| Water | 1-5% | tert-butyl cation (forms t-butanol) |
Experimental Protocol: Boc Deprotection with Scavengers using 4M HCl in Dioxane
-
Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of an appropriate co-solvent like methanol or DCM if needed.
-
Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents of HCl).[2]
-
Scavenger Addition: Add triisopropylsilane (TIS) (0.5-1.0 eq).
-
Reaction: Stir the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][9]
-
Work-up: Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by the addition of a non-polar solvent like diethyl ether or MTBE, collected by filtration, and washed to yield the purified product.
Q3: My molecule contains other acid-sensitive functional groups. Are there milder, non-acidic deprotection methods available?
A3: Yes, several alternative methods exist for Boc deprotection under milder or non-acidic conditions, which can be crucial for complex molecules with acid-labile groups. [10] While traditional strong acid cleavage is robust, it can be incompatible with functionalities like certain esters, acetals, or other protecting groups.[11]
Alternative Deprotection Strategies:
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Thermal (Neat) | Heat substrate to 150-180 °C (neat or in a high-boiling solvent like DMF or Toluene) | No acidic reagents; simple work-up.[7][12] | Requires high temperatures which may degrade sensitive substrates. |
| Thermal (Boiling Water) | Reflux in water | "Green" method, avoids organic solvents.[10][13] | Substrate must be water-soluble or reaction may be slow/incomplete. |
| Oxalyl Chloride/Methanol | (COCl)₂ (3 eq.) in Methanol, Room Temp, 1-4 h | Very mild conditions, tolerant of many functional groups.[14][15] | Generates CO gas; must be done in a well-ventilated fume hood. |
| Lewis Acid | TMSI, ZnBr₂, AlCl₃ in DCM | Can be milder than Brønsted acids.[16] | Stoichiometric amounts of Lewis acid are often required; work-up can be more complex. |
Featured Protocol: Mild Deprotection with Oxalyl Chloride in Methanol
This method is particularly useful as it proceeds at room temperature and is tolerant of many acid-sensitive groups.[14][15] The reaction is thought to proceed through a mechanism that is milder than direct protonation by a strong acid.
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous methanol.
-
Reagent Addition: Cool the solution to 0 °C. Slowly add oxalyl chloride (3.0 equivalents) dropwise. An exotherm and gas evolution may be observed.[14]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagents. The product is typically obtained as the hydrochloride salt. A basic work-up can be performed if the free amine is required.[17]
Q4: How do I effectively monitor the reaction progress and confirm complete deprotection?
A4: A combination of TLC and LC-MS is the most effective strategy for real-time monitoring, while NMR spectroscopy provides definitive confirmation of the final product's structure.
Analytical Monitoring Techniques:
| Technique | Principle & Application | Advantages |
| TLC | The deprotected amine salt is significantly more polar than the Boc-protected starting material and will have a much lower Rf value (often staying at the baseline). A simple ninhydrin stain can be used to visualize the appearance of the primary or secondary amine as a colored spot.[1][18] | Fast, inexpensive, and provides a quick visual confirmation of the reaction's progress.[9] |
| LC-MS | Provides quantitative data on the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[9][] | Highly accurate for determining conversion and identifying any potential byproducts.[1] |
| ¹H NMR | Definitive confirmation is achieved by observing the complete disappearance of the large singlet corresponding to the nine protons of the tert-butyl group, typically found around 1.4-1.5 ppm.[9] | Unambiguously confirms the removal of the Boc group and allows for structural verification of the final product.[20] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthetic Routes to Approved Drugs Containing a Spirocycle [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Amine Protection / Deprotection [fishersci.co.uk]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Stability of 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane
Welcome to the technical support center for 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into the stability of this spirocyclic diamine under common acidic and basic experimental conditions. Here, we address frequently encountered challenges in a question-and-answer format, grounded in established chemical principles and supported by detailed protocols and troubleshooting advice.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Stability and Deprotection under Acidic Conditions
Question 1: I am planning to deprotect this compound. Which acidic conditions are recommended, and what is the underlying mechanism?
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group prized for its stability in various conditions and its straightforward removal under acidic conditions.[1][2][3][4] The most common and effective reagents for Boc deprotection are trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[1][5]
The deprotection proceeds via an acid-catalyzed cleavage mechanism.[1][6] First, the carbonyl oxygen of the Boc group is protonated by the acid.[6][7][8] This protonation makes the Boc group unstable, leading to the cleavage of the carbon-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[6][7][8] The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide and the free amine.[6][7][8] The liberated amine is then protonated by the excess acid in the reaction mixture, forming the corresponding salt (e.g., trifluoroacetate or hydrochloride).[6]
Question 2: I observe incomplete deprotection of this compound with HCl in dioxane. What could be the issue, and how can I resolve it?
Incomplete deprotection is a common issue that can often be traced back to several factors:
-
Insufficient Acid: Ensure you are using a sufficient molar excess of acid. Typically, 5-10 equivalents of HCl are recommended.[1] For the spirocyclic diamine, both the secondary amine of the piperazine ring and the oxygen of the oxetane ring can be protonated, consuming acid.
-
Reaction Time and Temperature: While many Boc deprotections are complete within 0.5-2 hours at room temperature, more sterically hindered or electronically deactivated substrates may require longer reaction times or gentle heating.[1][9] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent Quality: The presence of water in the dioxane can affect the reaction. Use anhydrous dioxane for optimal results.[10][11]
Troubleshooting Steps:
-
Increase the equivalents of 4M HCl in dioxane.
-
Extend the reaction time, monitoring periodically.
-
If the reaction is still sluggish, consider switching to a stronger acid system like TFA.
Question 3: After TFA-mediated deprotection, I am struggling with the work-up. My product is an oil and difficult to isolate. What are the best practices for work-up?
Trifluoroacetate salts of amines are often oils and can be challenging to handle.[12] Here are some proven strategies for a successful work-up:
-
Removal of Excess TFA: After the reaction is complete, it is crucial to remove the excess TFA. This can be achieved by co-evaporation with a solvent like toluene or dichloromethane (DCM) on a rotary evaporator.[13]
-
Precipitation of the Salt: The TFA salt can often be precipitated by adding a non-polar solvent in which the salt is insoluble, such as cold diethyl ether.[14]
-
Conversion to the Hydrochloride Salt: For easier handling and purification, you can convert the TFA salt to the hydrochloride salt. After removing the TFA, dissolve the residue in a minimal amount of a suitable solvent and add a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).
-
Basic Work-up: If the final product is desired as the free amine and is not water-soluble, a basic work-up can be performed. After removing the bulk of the TFA, carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) and extract the free amine with an appropriate organic solvent.[13] Be cautious, as the oxetane ring in your molecule could be sensitive to very harsh basic conditions over long periods.
Question 4: Are there any potential side reactions I should be aware of when deprotecting this compound under acidic conditions?
Yes, the primary side reaction of concern during Boc deprotection is the potential for the electrophilic tert-butyl cation, generated during the reaction, to alkylate nucleophilic sites on your molecule or in the reaction mixture.[1][6] For this compound, the secondary amine could potentially be a site for tert-butylation, though this is less common.
To mitigate this, scavengers are often added to the reaction mixture to trap the tert-butyl cation.[6] Common scavengers include:
-
Anisole
-
Thioanisole
-
Cresol
While the spirocyclic structure of your compound is generally stable, prolonged exposure to very strong acids could potentially lead to the opening of the oxetane ring, although this is less likely under standard Boc deprotection conditions. Spirocyclic systems, in general, can exhibit enhanced metabolic stability.[15]
Section 2: Stability under Basic Conditions
Question 5: How stable is the Boc group on this compound to basic conditions? Can I perform a reaction with a base without cleaving the Boc group?
The Boc protecting group is generally known for its stability under basic conditions, which is a key reason for its widespread use.[2][3][16] It is resistant to hydrolysis by aqueous bases and many nucleophiles.[2][3] This stability allows for the use of basic conditions in other parts of the molecule without affecting the Boc-protected amine.
However, it is important to note that while robust, the Boc group is not completely inert to all basic conditions. Cleavage of the Boc group can occur under certain basic conditions, particularly with primary amines that have adjacent electron-withdrawing groups.[17] For this compound, which contains a secondary amine, the Boc group is expected to be quite stable to common bases like triethylamine (TEA), diisopropylethylamine (DIPEA), sodium carbonate (Na₂CO₃), and even stronger bases like sodium hydroxide (NaOH) at room temperature for typical reaction times.
Question 6: I need to perform a reaction using a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA). Will the Boc group on my spirocyclic diamine be stable?
The use of very strong, non-nucleophilic bases like NaH or LDA should generally be compatible with the Boc group, especially at low temperatures. These bases are more likely to deprotonate other acidic protons in your molecule if present. The primary concern with strong bases would be potential side reactions related to the overall structure of the molecule rather than direct cleavage of the Boc group.
Best Practices for Using Bases:
-
For reactions requiring basic conditions, opt for milder bases like TEA, DIPEA, or K₂CO₃ when possible.
-
If a stronger base is necessary, perform the reaction at low temperatures (e.g., 0 °C or -78 °C) to minimize potential side reactions.
-
Always monitor the reaction closely for any signs of Boc deprotection.
Data Summary & Protocols
Table 1: Comparison of Common Acidic Deprotection Reagents
| Reagent | Typical Conditions | Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | 10-50% TFA in Dichloromethane (DCM) | 0.5 - 4 hours | Highly effective but can be harsh. May cleave other acid-labile groups.[1] |
| Hydrochloric Acid (HCl) | 3-4 M HCl in Dioxane or Ethyl Acetate | 0.5 - 2 hours | A common and effective alternative to TFA.[1][10] |
| p-Toluenesulfonic Acid (TsOH) | Stoichiometric amounts in a suitable solvent | Longer reaction times | Milder acid, suitable for substrates with other acid-sensitive groups.[1] |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolve the this compound (1.0 equiv) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v).[18]
-
Stir the reaction at room temperature for 0.5-4 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene or DCM to remove residual TFA.
-
The resulting TFA salt can be used directly or subjected to a work-up procedure as described in the FAQs.
Protocol 2: General Procedure for N-Boc Deprotection using Hydrochloric Acid (HCl)
-
Dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methanol or dioxane.
-
Add a solution of 4 M HCl in 1,4-dioxane (typically 5-10 equivalents).[1][9]
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The amine hydrochloride salt may precipitate out of the solution.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The resulting amine hydrochloride salt can often be used directly in the next step or neutralized with a base and extracted.
Visualizations
Caption: Acid-catalyzed deprotection mechanism of the Boc group.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Boc Deprotection - HCl [commonorganicchemistry.com]
- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Boc-Protected Amino Groups [organic-chemistry.org]
- 17. Bases - Wordpress [reagents.acsgcipr.org]
- 18. Boc Deprotection - TFA [commonorganicchemistry.com]
Overcoming solubility issues with 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane derivatives
Welcome to the dedicated technical support guide for researchers, chemists, and formulation scientists working with 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane and its derivatives. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common solubility challenges encountered during the development of these promising spirocyclic compounds. Our goal is to equip you with the foundational knowledge and practical methodologies to overcome these hurdles and accelerate your research.
The unique three-dimensional and rigid structure of spirocycles offers significant advantages in drug discovery, often leading to improved potency and selectivity.[1] However, the same structural features, combined with the lipophilic tert-butoxycarbonyl (Boc) protecting group, can present significant challenges in achieving adequate solubility in aqueous media and common organic solvents, complicating biological screening, formulation, and in vivo studies.
This guide is structured to provide a logical workflow for diagnosing and resolving solubility issues, from initial characterization to the implementation of advanced formulation strategies.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial questions and provides a rapid troubleshooting framework.
Question 1: My this compound derivative has poor solubility in aqueous buffers for my biological assay. What is the first step?
Answer: The first and most critical step is to systematically characterize the solubility profile of your compound. The "like dissolves like" principle is a good starting point.[2] The this compound core possesses both polar (ether, secondary amine) and non-polar (Boc group, aliphatic rings) functionalities.
Initial Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for poor aqueous solubility.
Question 2: How does the Boc protecting group influence the solubility of my molecule?
Answer: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability and ease of removal under acidic conditions.[3] However, its bulky and lipophilic nature significantly impacts solubility:
-
Decreased Aqueous Solubility: The tert-butyl group is hydrophobic and can shield the polar amine functionality, reducing favorable interactions with water molecules. This often leads to poor solubility in aqueous buffers.
-
Increased Organic Solubility: Conversely, the Boc group generally enhances solubility in non-polar organic solvents like dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF).
It's a common observation that the deprotected amine hydrochloride salt is often more water-soluble than its Boc-protected precursor.
Question 3: At what pH should I expect my this compound derivative to be most soluble?
Answer: The solubility of your derivative will likely be pH-dependent due to the presence of the basic secondary amine in the spirocyclic core. While the Boc-protected nitrogen is non-basic, the unprotected amine can be protonated.
-
Below the pKa: At a pH below the pKa of the secondary amine, the amine will be protonated, forming a cationic species. This charged form will have significantly higher aqueous solubility.
-
Above the pKa: At a pH above the pKa, the amine will be in its neutral, free base form, which is typically less water-soluble.
The Henderson-Hasselbalch equation can be used to predict the pH-dependent solubility profile.[4]
Caption: pH-dependent equilibrium of an this compound derivative.
Question 4: I am observing precipitation of my compound during my experiment. What could be the cause?
Answer: Precipitation can occur for several reasons:
-
Exceeding Solubility Limit: The most common reason is that the concentration of your compound exceeds its solubility in the specific solvent or buffer system.
-
Solvent Change: If you are transferring your compound from a high-solubility organic stock solution (e.g., DMSO) into an aqueous buffer, it can crash out if the final concentration is above its aqueous solubility limit.
-
pH Shift: A change in the pH of the medium can shift the equilibrium towards the less soluble neutral form, causing precipitation.
-
Temperature Fluctuation: Solubility is often temperature-dependent. A decrease in temperature can lead to precipitation.
-
"Common Ion" Effect: If your buffer contains ions that can form a less soluble salt with your compound (if it's in an ionized form), this can reduce its overall solubility.
Part 2: Advanced Strategies for Solubility Enhancement
If initial troubleshooting with simple co-solvents is insufficient, the following advanced strategies can be employed.
Strategy 1: Co-solvent Systems
Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar solutes by reducing the polarity of the solvent system.[5]
Commonly Used Co-solvents:
| Co-solvent | Typical Concentration Range (for in vitro assays) | Key Considerations |
| DMSO | 0.1 - 1% v/v | High solubilizing power, but can have biological effects at higher concentrations. |
| Ethanol | 1 - 5% v/v | Generally well-tolerated by cells, but can cause protein precipitation at high concentrations. |
| Polyethylene Glycol (PEG 300/400) | 1 - 10% v/v | Low toxicity, often used in preclinical formulations. Can be viscous. |
| Propylene Glycol | 1 - 10% v/v | Good solubilizer with low toxicity. |
Experimental Protocol: Determining a Suitable Co-solvent System
-
Stock Solution Preparation: Prepare a high-concentration stock solution of your this compound derivative in 100% DMSO (e.g., 10-20 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of your stock solution into your aqueous assay buffer containing different percentages of a co-solvent (e.g., 0.5%, 1%, 2%, 5% ethanol).
-
Equilibration: Seal the plate and allow it to equilibrate at room temperature for 1.5-2 hours with gentle shaking.[6]
-
Observation & Quantification: Visually inspect for precipitation. For a quantitative measurement, centrifuge the plate to pellet any precipitate and measure the concentration of the supernatant using a suitable analytical method like HPLC-UV or LC-MS.[6]
Strategy 2: pH Adjustment
As discussed, leveraging the basicity of the secondary amine can be a powerful tool.
Experimental Protocol: pH-Dependent Solubility Profile
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 4.0, 5.5, 6.8, 7.4, 8.5).
-
Sample Preparation: Add an excess of your solid compound to each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached (the "shake-flask" method).[6]
-
Separation: Filter or centrifuge the samples to remove undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate or supernatant for each pH value using a validated analytical method.
Expected Outcome: You should observe a significant increase in solubility at lower pH values. This data is crucial for selecting appropriate buffer systems for your experiments and for developing oral formulations.
Strategy 3: Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble guest molecules, like your Boc-protected derivative, forming an inclusion complex with enhanced aqueous solubility.[7][]
Commonly Used Cyclodextrins:
| Cyclodextrin | Key Features |
| β-Cyclodextrin (β-CD) | The most common and cost-effective. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Higher aqueous solubility and lower toxicity than β-CD, making it suitable for parenteral formulations.[7] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and a favorable safety profile.[] |
Experimental Protocol: Phase Solubility Study with Cyclodextrins
-
Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-10% w/v HP-β-CD).
-
Add Excess Compound: Add an excess amount of your solid this compound derivative to each cyclodextrin solution.
-
Equilibrate: Shake the samples at a constant temperature until equilibrium is reached (24-48 hours).
-
Analyze: Filter the solutions and determine the concentration of the dissolved compound. Plotting the compound concentration against the cyclodextrin concentration will reveal the solubilizing efficiency.
Troubleshooting Flowchart for Advanced Strategies:
Caption: Decision workflow for advanced solubility enhancement strategies.
Part 3: Impact of Structural Modifications
The solubility of this compound derivatives can be fine-tuned through medicinal chemistry efforts. The introduction of different substituents can significantly alter the physicochemical properties of the molecule.
Table of Predicted Solubility Effects of Substituents:
| Substituent Type | Example Substituents | Predicted Effect on Aqueous Solubility | Rationale |
| Polar, Non-ionizable | -OH, -OCH3, -CONH2 | Increase | Introduction of hydrogen bond donors/acceptors enhances interaction with water. |
| Acidic | -COOH | pH-dependent Increase | At pH > pKa, the carboxylate anion is highly soluble. |
| Basic | -NH2, -N(CH3)2 | pH-dependent Increase | At pH < pKa, the ammonium cation is highly soluble. |
| Non-polar, Aliphatic | -CH3, -tBu, -cyclohexyl | Decrease | Increases lipophilicity and reduces favorable interactions with water. |
| Halogens | -F, -Cl, -Br | Variable / Decrease | Generally increases lipophilicity, leading to lower aqueous solubility. |
Note: These are general trends, and the final solubility will depend on the overall properties of the molecule, including its crystal lattice energy. The introduction of substituents can have a significant impact on the solvation energy of the molecule.[9]
Conclusion
Overcoming the solubility challenges associated with this compound derivatives is a critical step in their development as research tools or therapeutic candidates. A systematic approach, beginning with a thorough characterization of the compound's physicochemical properties, is essential. By logically applying the principles of co-solvency, pH adjustment, and advanced formulation techniques like cyclodextrin complexation, researchers can successfully navigate these obstacles. This guide serves as a foundational resource to empower scientists to make informed decisions and efficiently troubleshoot solubility issues, ultimately unlocking the full potential of this valuable chemical scaffold.
References
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations [mdpi.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Substituent Effects on the Solubility and Electronic Properties of the" by Austin Biaggne, William B. Knowlton et al. [scholarworks.boisestate.edu]
Technical Support Center: Purification of Polar Compounds Derived from 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane
Welcome to the technical support center for the purification of polar compounds derived from the 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane scaffold. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these unique molecules. The inherent polarity of the oxazaspiro[3.5]nonane core, combined with the presence of the Boc-protecting group and other potential polar functionalities, often presents significant challenges in achieving high purity.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process. The methodologies and explanations provided are grounded in established chromatographic principles and field-proven insights to ensure scientific integrity and practical utility.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific problems that may arise during the purification of this compound derivatives. Each issue is presented with probable causes and detailed, step-by-step solutions.
Issue 1: Poor Retention or Compound Eluting in the Void Volume on Reversed-Phase Chromatography
Probable Cause: The high polarity of the spirocyclic core and other hydrophilic functional groups can lead to insufficient interaction with non-polar reversed-phase stationary phases (like C18), causing the compound to elute with the solvent front.[1][2][3][4]
Solutions:
-
Method 1: Switch to a More Polar Stationary Phase.
-
Rationale: A stationary phase with a higher affinity for polar compounds is necessary.
-
Protocol:
-
Consider using a polar-embedded or polar-endcapped C18 column, which is designed to provide better retention for polar analytes.[5]
-
Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent option for highly polar compounds.[6][7][8][9][10][11] HILIC utilizes a polar stationary phase (e.g., bare silica, diol, or amino-functionalized silica) with a mobile phase consisting of a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[6][7][8][10]
-
-
-
Method 2: Employ Ion-Pairing Chromatography (IPC).
-
Rationale: Introducing an ion-pairing reagent to the mobile phase can form a more hydrophobic complex with ionizable functionalities on your molecule, thereby increasing retention on a reversed-phase column.
-
Protocol:
-
For basic amine functionalities, use an acidic ion-pairing reagent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) at a concentration of 0.05-0.1% in the mobile phase.
-
Be aware that ion-pairing reagents can be difficult to remove from the final product and may suppress ionization in mass spectrometry.
-
-
Issue 2: Peak Tailing or Broad Peaks on Normal-Phase (Silica Gel) Chromatography
Probable Cause: The basic nitrogen atoms in the diazaspiro[3.5]nonane ring can interact strongly and irreversibly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape.[12]
Solutions:
-
Method 1: Add a Basic Modifier to the Mobile Phase.
-
Rationale: A basic additive will compete with the basic sites on your compound for interaction with the silica surface, thus improving peak shape.
-
Protocol:
-
Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia (as a solution in methanol), to your mobile phase. A typical starting concentration is 0.1-1% (v/v).
-
Screen different basic modifiers to find the one that provides the best peak shape for your specific compound.
-
-
-
Method 2: Use an Alternative Stationary Phase.
-
Rationale: Employing a less acidic stationary phase can mitigate the strong interactions causing peak tailing.
-
Protocol:
-
Issue 3: On-Column Decomposition or Boc-Group Removal During Silica Gel Chromatography
Probable Cause: The acidic nature of silica gel can be sufficient to catalyze the removal of the acid-labile tert-butoxycarbonyl (Boc) protecting group, especially at elevated temperatures or with prolonged exposure.[15][16][17][18]
Solutions:
-
Method 1: Deactivate the Silica Gel.
-
Rationale: Neutralizing the acidic sites on the silica gel can prevent Boc deprotection.
-
Protocol:
-
Pre-treat the silica gel by slurrying it in the mobile phase containing a basic modifier (e.g., 1% TEA) before packing the column.
-
Ensure the mobile phase used for elution also contains the basic modifier to maintain the deactivated state of the column.
-
-
-
Method 2: Avoid Silica Gel and Use an Alternative Technique.
-
Rationale: If Boc deprotection remains an issue, switching to a non-acidic purification method is the most reliable solution.
-
Protocol:
-
Utilize reversed-phase chromatography, where the mobile phase conditions are typically not acidic enough to cause significant Boc cleavage.
-
HILIC can also be performed under neutral or slightly basic conditions to maintain the integrity of the Boc group.[7]
-
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of this compound derivatives.
Q1: What is the best starting point for developing a purification method for a novel derivative of this compound?
A1: A good starting point is to assess the overall polarity of your molecule.
-
Thin-Layer Chromatography (TLC): Begin with normal-phase TLC to get a preliminary idea of the compound's polarity. If the compound remains at the baseline even with highly polar solvent systems (e.g., high percentages of methanol in dichloromethane), it is a strong candidate for reversed-phase or HILIC purification.[19]
-
Solubility Testing: Assess the solubility of your compound in common chromatography solvents. Good solubility in polar solvents like water, methanol, or acetonitrile suggests that reversed-phase or HILIC would be suitable.
Q2: My compound is zwitterionic. What is the best purification strategy?
A2: Zwitterionic compounds can be particularly challenging to purify due to their high polarity and potential for strong ionic interactions.
-
Mixed-Mode Chromatography (MMC): This is often the most effective technique for zwitterions.[20][21][22][23][24] MMC columns have stationary phases with both reversed-phase (hydrophobic) and ion-exchange (charged) characteristics.[20][23] This allows for multiple modes of interaction, providing unique selectivity for zwitterionic compounds.[20][21][22][23]
-
HILIC: HILIC is also a powerful technique for separating zwitterions, as it excels at retaining highly polar and charged molecules.[7][8]
Q3: How can I remove salts from my final product after purification?
A3: Salt removal is a common issue, especially after ion-exchange or ion-pairing chromatography.
-
Desalting: If your compound is sufficiently retained on a reversed-phase column, you can perform a desalting step.[25][26][27] Dissolve the sample in a minimal amount of mobile phase with a high aqueous content, load it onto the column, wash with water to elute the salts, and then elute your compound with a higher concentration of organic solvent.
-
Size-Exclusion Chromatography (SEC): For larger molecules, SEC can be used to separate the compound from smaller salt molecules.[13]
-
Dialysis/Diafiltration: For very large molecules, these techniques can be effective for salt removal.
Q4: Can I use flash chromatography for these polar compounds?
A4: Yes, flash chromatography can be adapted for the purification of polar compounds.
-
Normal-Phase Flash with Modifiers: As mentioned in the troubleshooting guide, using basic modifiers in the mobile phase can enable successful normal-phase flash purification.
-
Reversed-Phase Flash: Many vendors offer reversed-phase flash cartridges (e.g., C18). These can be very effective for moderately polar compounds.[3]
-
HILIC Flash: Some manufacturers also provide flash cartridges with polar stationary phases suitable for HILIC separations.[6]
Data & Protocols
Table 1: Recommended Starting Conditions for Different Chromatographic Techniques
| Chromatographic Technique | Stationary Phase | Mobile Phase (Starting Conditions) | Ideal for... |
| Normal-Phase | Silica Gel | 95:5 Dichloromethane:Methanol + 0.5% Triethylamine | Less polar derivatives. |
| Reversed-Phase | C18 | 95:5 Water:Acetonitrile (with 0.1% Formic Acid or Ammonium Hydroxide) | Moderately polar derivatives.[1][2][28] |
| HILIC | Bare Silica or Amino | 95:5 Acetonitrile:Water (with 10 mM Ammonium Acetate) | Highly polar and zwitterionic derivatives.[6][7][8][10] |
| Mixed-Mode | Cation-Exchange/C18 | Gradient of Acetonitrile in water with a salt gradient (e.g., Ammonium Formate) | Zwitterionic and charged derivatives.[20][22][23] |
Protocol 1: General Procedure for HILIC Method Development
-
Column Selection: Start with a bare silica or an amino-functionalized HILIC column.
-
Mobile Phase Preparation:
-
Solvent A: Water with 10 mM ammonium acetate (adjust pH if necessary).
-
Solvent B: Acetonitrile with 10 mM ammonium acetate.
-
-
Initial Gradient:
-
Start with a high percentage of organic solvent (e.g., 95% B).
-
Run a linear gradient from 95% B to 50% B over 10-15 minutes.
-
-
Optimization:
-
Adjust the gradient slope to improve the separation of closely eluting peaks.
-
Modify the buffer concentration or pH to alter the selectivity.
-
Visual Guides
Diagram 1: Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of an appropriate purification technique.
References
- 1. chromtech.com [chromtech.com]
- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. biotage.com [biotage.com]
- 4. Polar Compounds | SIELC Technologies [sielc.com]
- 5. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. welch-us.com [welch-us.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. Boc-Protected Amino Groups [organic-chemistry.org]
- 17. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. HPLC method dev strategies for Zwitterions - Chromatography Forum [chromforum.org]
- 22. Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Mixed-Mode Chromatography | Thermo Fisher Scientific - KR [thermofisher.com]
- 24. researchgate.net [researchgate.net]
- 25. the-dna-universe.com [the-dna-universe.com]
- 26. Oligo purification | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 27. bitesizebio.com [bitesizebio.com]
- 28. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
Technical Support Center: Chiral Separation of 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane Enantiomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the enantioselective separation of 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane. This molecule, a valuable building block in medicinal chemistry due to its rigid spirocyclic core, presents unique challenges and opportunities in chiral chromatography.[1][2] The presence of a Boc-protecting group and two nitrogen atoms within the spirocyclic framework dictates its chromatographic behavior.
This guide is structured to anticipate and resolve the common issues encountered during method development and routine analysis. It is designed for drug discovery and development scientists who require robust and efficient methods for determining enantiomeric purity or for preparative-scale isolation.
Frequently Asked Questions (FAQs)
Q1: Which primary chromatographic technique should I consider for this separation: Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC)?
A: For a molecule like this compound, Supercritical Fluid Chromatography (SFC) is the highly recommended starting point.
-
Expertise & Rationale: SFC utilizes supercritical CO2 as the primary mobile phase, which behaves like a normal-phase solvent.[3] This is highly compatible with the polysaccharide-based chiral stationary phases (CSPs) that are most successful for this class of compounds. The key advantages of SFC for this application include:
-
Enhanced Speed and Efficiency: The low viscosity and high diffusivity of supercritical CO2 allow for much higher flow rates and faster column equilibration compared to HPLC, significantly reducing analysis time.[4][5]
-
Improved Resolution: SFC often provides superior resolution and sharper peaks for chiral compounds compared to normal-phase HPLC.[3]
-
"Green" Chemistry: SFC drastically reduces the consumption of toxic organic solvents like hexane, making it a more environmentally sustainable and cost-effective choice.[5]
-
Better Solubility: The Boc-protected amine has good solubility in the common alcohol co-solvents used in SFC.
-
While Normal-Phase HPLC (NP-HPLC) is a viable alternative, it typically involves longer run times and higher consumption of flammable and more toxic solvents. Reversed-Phase HPLC (RP-HPLC) is generally unsuitable for direct enantiomeric separation, as chiral recognition on most common CSPs relies on interactions that are favored in non-aqueous environments.[6]
Q2: What type of Chiral Stationary Phase (CSP) should I screen first?
A: The most successful and broadly applicable CSPs for a wide range of chiral compounds, including nitrogen-containing heterocycles, are polysaccharide-based CSPs .[7] Specifically, start with immobilized versions of derivatized amylose and cellulose.
-
Recommended Screening Set:
-
Amylose-based: An amylose tris(3,5-dimethylphenylcarbamate) phase (e.g., CHIRALPAK® IA).
-
Cellulose-based: A cellulose tris(3,5-dimethylphenylcarbamate) phase (e.g., CHIRALPAK® IB) and a cellulose tris(4-methylbenzoate) phase (e.g., CHIRALPAK® IC).
-
-
Causality: These phases provide a rich combination of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are necessary to differentiate the subtle 3D structural differences between enantiomers. The aromatic carbamate derivatives on the polysaccharide backbone effectively interact with the functional groups of your spirocyclic compound. Immobilized phases are crucial as they are robust and compatible with a wider range of solvents, which is beneficial if method development requires exploring non-standard solvents.
Q3: I am not achieving any separation on my initial screening runs. What is my next step?
A: Lack of initial separation is common. The key is to systematically alter the parameters that most influence chiral recognition. Follow this workflow:
-
Confirm System Suitability: First, ensure your system and column are performing correctly by injecting a known chiral probe mix for that column. A sudden drop in column performance could indicate contamination or damage.[8]
-
Change the Alcohol Modifier: The nature of the alcohol co-solvent (in both SFC and NP-HPLC) is critical. If you started with methanol, switch to ethanol or isopropanol. These alcohols have different polarities and hydrogen bonding capabilities, which can dramatically alter the interaction between the analyte and the CSP, sometimes revealing a separation that was previously non-existent.
-
Introduce an Additive: The two nitrogen atoms in your molecule are basic. Their interaction with residual acidic sites on the silica support can cause peak tailing and poor resolution. Adding a small amount (0.1% - 0.3%) of a basic additive like diethylamine (DEA) or butylamine to the alcohol modifier is often essential to achieve good peak shape and selectivity for basic compounds.[9]
-
Screen a Different CSP: If the above steps fail, the primary CSP may not be suitable. Move to the next CSP in your screening set (e.g., from an amylose to a cellulose-based phase). There is no reliable way to predict the best column without empirical screening.
Q4: My peaks are tailing severely. How can I improve the peak shape?
A: Peak tailing for a basic compound like this is almost always due to strong, undesirable interactions with the stationary phase support or the CSP itself.
-
Primary Cause: The secondary amine and the nitrogen in the piperidine ring are basic and can interact strongly with acidic silanol groups on the silica gel surface of the CSP. This leads to a mixed-mode retention mechanism that causes tailing.
-
Solution: As mentioned in Q3, the most effective solution is to add a basic modifier to your mobile phase.
-
Start with 0.1% Diethylamine (DEA) in your alcohol co-solvent.
-
If tailing persists, you can increase the concentration to 0.2% or 0.3%.
-
Rationale: The additive competes with your analyte for the active acidic sites on the stationary phase, masking them and ensuring that retention is governed primarily by the desired chiral recognition interactions. This results in more symmetrical peaks.
-
Q5: My method was working well, but now the resolution is decreasing with each injection. What could be the cause?
A: A gradual loss of resolution often points to column contamination or a change in the stationary phase.
-
Additive Memory Effect: If you switch between methods using acidic and basic additives on the same column without proper flushing, the column can "remember" the previous additive.[10] For example, residual acid from a previous analysis can neutralize the basic additive in your current method, leading to poor peak shape and loss of resolution. It is highly recommended to dedicate columns to specific additive types (acidic, basic, or neutral).[10]
-
Strongly Adsorbed Impurities: Impurities from your sample that are more strongly retained than your compound of interest can accumulate at the head of the column.[8] This effectively creates a new, achiral stationary phase at the inlet, which reduces the overall efficiency and chiral separating power of the column.
-
Solution:
-
Flush the Column: Reverse the column direction (if permitted by the manufacturer) and flush with a strong solvent (ensure compatibility with the CSP) to wash away contaminants from the inlet frit.[8]
-
Improve Sample Cleanup: Ensure your sample is free of particulate matter and strongly retained impurities before injection.
-
Dedicate Columns: To avoid memory effects, dedicate specific columns for methods requiring basic additives.
-
Troubleshooting Guide: Poor or No Resolution
When initial screening fails to provide a satisfactory separation (Resolution, Rs < 1.5), a structured approach is more effective than random adjustments. The following flowchart outlines a logical troubleshooting workflow.
Caption: Logical workflow for troubleshooting poor enantiomeric resolution.
Experimental Protocols
Protocol 1: Chiral SFC Method Development Screening
This protocol outlines a generic screening procedure for the chiral separation of this compound using SFC.
1. System Preparation:
-
Ensure the SFC system is clean and equilibrated.
-
Prepare fresh mobile phase modifiers. Stock solution: 0.3% Diethylamine (DEA) in Methanol (MeOH), Ethanol (EtOH), and Isopropanol (IPA).
2. Sample Preparation:
-
Dissolve the racemic standard of this compound in the initial mobile phase modifier (e.g., Methanol) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
3. Chromatographic Conditions (Screening Table):
| Parameter | Condition 1 (Starting) | Condition 2 | Condition 3 |
| Chiral Column | CHIRALPAK® IA (or similar) | CHIRALPAK® IA (or similar) | CHIRALPAK® IA (or similar) |
| Dimensions | 4.6 x 150 mm, 5 µm | 4.6 x 150 mm, 5 µm | 4.6 x 150 mm, 5 µm |
| Mobile Phase | CO₂ / Modifier | CO₂ / Modifier | CO₂ / Modifier |
| Modifier | MeOH with 0.3% DEA | EtOH with 0.3% DEA | IPA with 0.3% DEA |
| Gradient/Isocratic | Isocratic: 20% Modifier | Isocratic: 20% Modifier | Isocratic: 20% Modifier |
| Flow Rate | 3.0 mL/min | 3.0 mL/min | 3.0 mL/min |
| Back Pressure | 150 bar | 150 bar | 150 bar |
| Column Temperature | 40 °C | 40 °C | 40 °C |
| Detection | UV at 220 nm | UV at 220 nm | UV at 220 nm |
| Injection Volume | 5 µL | 5 µL | 5 µL |
4. Execution:
-
Equilibrate the column with the initial mobile phase for at least 10 minutes or until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
If no separation is observed, proceed to the next condition in the table.
-
Repeat the screening process for other CSPs (e.g., CHIRALPAK® IB, IC).
Protocol 2: Chiral NP-HPLC Method Development Screening
If SFC is unavailable, this protocol provides a starting point for normal-phase HPLC.
1. System Preparation:
-
Ensure the HPLC system is thoroughly flushed with an appropriate solvent like isopropanol and dedicated to normal-phase operation. Crucially, ensure no water is present in the system.
-
Prepare fresh mobile phases.
2. Sample Preparation:
-
Dissolve the racemic standard (approx. 1 mg/mL) in the mobile phase (e.g., Hexane/Ethanol 90/10).
-
Filter the sample through a 0.45 µm PTFE syringe filter.
3. Chromatographic Conditions (Screening Table):
| Parameter | Condition 1 (Starting) | Condition 2 | Condition 3 |
| Chiral Column | CHIRALPAK® IA (or similar) | CHIRALPAK® IA (or similar) | CHIRALPAK® IB (or similar) |
| Dimensions | 4.6 x 250 mm, 5 µm | 4.6 x 250 mm, 5 µm | 4.6 x 250 mm, 5 µm |
| Mobile Phase A | n-Hexane | n-Hexane | n-Hexane |
| Mobile Phase B | EtOH with 0.1% DEA | IPA with 0.1% DEA | EtOH with 0.1% DEA |
| Composition | Isocratic: 90% A / 10% B | Isocratic: 90% A / 10% B | Isocratic: 90% A / 10% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C | 25 °C |
| Detection | UV at 220 nm | UV at 220 nm | UV at 220 nm |
| Injection Volume | 10 µL | 10 µL | 10 µL |
4. Execution:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample.
-
If retention is too long or too short, adjust the percentage of the alcohol modifier. Increase %B to decrease retention, decrease %B to increase retention and potentially improve resolution.
References
- 1. Exploring the Reactivity of Rigid 1-Azadienes Derived from Methylene γ-Lactams. Applications to the Stereoselective Synthesis of Spiro-γ-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New development in the enantioselective synthesis of spiro compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. selvita.com [selvita.com]
- 6. Enantiomer Separations | Separation Science [sepscience.com]
- 7. Enantioselective chromatography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chiraltech.com [chiraltech.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Synthesis of 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane
Welcome to the technical support guide for the scale-up synthesis of 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane, a key building block in modern drug discovery. This document provides in-depth troubleshooting advice, addressing common challenges encountered during process development and scale-up, and is intended for researchers, chemists, and process development professionals.
Synthetic Overview & Workflow
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective synthetic route starts from commercially available 3-(benzylamino)oxetane-3-methanol. This route involves acylation, intramolecular cyclization, reduction, and a final debenzylation/protection sequence.
The overall workflow is visualized below. Understanding the function of each step is critical for effective troubleshooting.
Caption: General synthetic workflow for this compound.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues that may arise during the synthesis, particularly during scale-up.
Step 1: Acylation with Chloroacetyl Chloride
Q1: The acylation reaction is sluggish or incomplete, even after extended reaction times. What is the likely cause?
A1: This is often due to two main factors: moisture in the reaction and insufficient base.
-
Causality: Chloroacetyl chloride is highly reactive and will readily hydrolyze in the presence of water, consuming the reagent. Secondly, the reaction generates HCl as a byproduct, which must be neutralized by a base (like triethylamine) to form the hydrochloride salt. If the base is insufficient or of poor quality, the reaction mixture will become acidic, protonating the starting amine and rendering it non-nucleophilic, thus stalling the reaction.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous dichloromethane (DCM). Dry all glassware thoroughly.
-
Verify Base Stoichiometry and Quality: Use at least 1.1-1.2 equivalents of a high-purity tertiary amine base (e.g., triethylamine or DIPEA). Consider adding the base dropwise along with the chloroacetyl chloride to maintain a slightly basic pH.
-
Monitor with In-Process Controls (IPCs): Use Thin Layer Chromatography (TLC) or LC-MS to monitor the disappearance of the starting material. If the reaction stalls, a small additional charge of the base may be required.
-
Step 2: Intramolecular Cyclization
Q2: My yields for the cyclization step are low, and I'm isolating significant amounts of polymeric or decomposition products. Why is this happening?
A2: The key challenge in this step is promoting the desired intramolecular Williamson ether synthesis (lactam formation) over competing intermolecular polymerization.[1] This is a classic scale-up problem where concentration plays a critical role.
-
Causality: At high concentrations, the reactive chloroacetamide intermediate is more likely to react with another molecule rather than cyclizing on itself. Furthermore, strong bases like sodium hydride (NaH) can promote side reactions if not handled correctly.
-
Troubleshooting Steps:
-
High Dilution Principle: On scale-up, do not simply increase reagent quantities in the same volume. Maintain a low concentration of the substrate (e.g., 0.05-0.1 M) by using a larger volume of solvent. This favors the intramolecular pathway.
-
Slow Addition: Add the substrate solution slowly to a suspension of the base (e.g., NaH in THF) at a controlled temperature (e.g., 0 °C to RT). This technique, known as "pseudo-high dilution," keeps the instantaneous concentration of the substrate low.
-
Base Quality and Handling: Use a fresh, high-quality dispersion of NaH. Older NaH can have a coating of NaOH/Na2CO3, reducing its reactivity. Ensure the reaction is under an inert atmosphere (Nitrogen or Argon) to prevent quenching of the base by moisture or oxygen.
-
Caption: Kinetic competition between cyclization and polymerization.
Step 4: Deprotection & Boc Protection
Q3: The final catalytic hydrogenation to remove the N-benzyl group is slow and requires high catalyst loading. How can this be optimized for scale-up?
A3: Catalyst activity is paramount. Several factors can inhibit palladium-catalyzed hydrogenations.
-
Causality: The catalyst (Palladium on Carbon, Pd/C) can be poisoned by impurities carried over from previous steps, such as residual sulfur compounds or coordinating species. The reaction can also be mass-transfer limited on a larger scale, where hydrogen gas availability at the catalyst surface becomes the rate-limiting step.
-
Troubleshooting Steps:
-
Substrate Purity: Ensure the N-benzyl intermediate is purified effectively before this step. Amine impurities can act as catalyst poisons.
-
Catalyst Selection & Handling: Use a high-quality catalyst from a reputable supplier. A 10% Pd/C (w/w) is standard, but catalyst loading may need optimization (typically 5-10 mol%). Handle the catalyst carefully; it is pyrophoric and should be handled under a wet or inert atmosphere.
-
Optimize Reaction Parameters:
-
Pressure: Increasing hydrogen pressure (e.g., from balloon pressure to 50-100 psi in a Parr shaker) significantly increases the rate.
-
Solvent: Methanol or ethanol are excellent solvents. Ensure they are deoxygenated.
-
Agitation: Vigorous stirring is crucial on scale-up to ensure good mixing of the three phases (solid catalyst, liquid substrate solution, and hydrogen gas).
-
-
Acidic Additive: Sometimes, adding a stoichiometric amount of acid (e.g., HCl) can accelerate the debenzylation by preventing product inhibition where the product amine coordinates to the palladium surface. However, this must be neutralized before the subsequent Boc protection step.
-
Q4: During the final Boc-protection step, I observe the formation of a di-Boc impurity or urea-type byproducts. How can I ensure selective mono-protection?
A4: This is a common issue with diamines and relates to stoichiometry and reaction conditions.[2]
-
Causality: The deprotected diamine has two nucleophilic nitrogen atoms. If excess Boc-anhydride (Boc₂O) is used or if the reaction is run for too long at elevated temperatures, the second, less reactive nitrogen can also be acylated. Urea byproducts can form from the decomposition of isocyanates, which can arise from the breakdown of Boc₂O.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use precisely 1.0-1.05 equivalents of Boc₂O. Adding the Boc₂O solution dropwise to the diamine solution can improve selectivity.
-
Temperature Control: Run the reaction at a low temperature (0 °C to room temperature). This exploits the likely difference in activation energy between the first and second protection events.
-
pH Control: The presence of a non-nucleophilic base (like triethylamine) is necessary to scavenge the acid byproduct. However, an overly basic environment can sometimes promote side reactions. Maintain a pH between 8-10.
-
Monitor Closely: Use TLC or LC-MS to monitor the reaction. Stop the reaction as soon as the starting diamine is consumed to prevent over-reaction.
-
Frequently Asked Questions (FAQs)
Q: What are the critical quality attributes (CQAs) for the final this compound product? A: The most critical attributes are:
-
Purity (Assay): Typically >98% by HPLC or qNMR.
-
Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Residual Solvents: Must be below ICH limits for the intended use.
-
Impurities: Absence of key process-related impurities, especially unreacted starting materials or byproducts like the di-Boc species.
Q: Are there alternative reducing agents for the lactam reduction (Step 3) that are safer for scale-up than LiAlH₄? A: Yes. While Lithium Aluminum Hydride (LiAlH₄) is effective, its highly exothermic and violent reaction with water poses significant scale-up risks. Alternatives include:
-
Borane Complexes: Borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS) are often used. They are generally less reactive with water but still require careful handling.
-
Sodium Borohydride/Lewis Acid Systems: A combination of NaBH₄ with a Lewis acid like BF₃·OEt₂ can also effect this reduction and may offer a safer operational profile. Process safety assessments are crucial before scaling up any of these methods.
Q: Can the N-benzyl protecting group be replaced with something else to avoid catalytic hydrogenation? A: Absolutely. The choice of protecting group is a key process development decision.
-
Carbamates (e.g., Cbz): A benzyloxycarbonyl (Cbz) group can also be removed by hydrogenation but may offer different selectivity in other reactions.
-
Acid-Labile Groups: If other parts of the molecule are stable to acid, a group like a trityl (Tr) or even a second Boc group (with orthogonal removal conditions) could be considered, though this adds complexity. The choice depends on the overall synthetic strategy for the final target molecule.
Key Experimental Protocols
Protocol 1: Intramolecular Cyclization (Step 2) - 10g Scale
-
Setup: In a 2L, 3-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 2.4 g, 60 mmol) in 500 mL of anhydrous THF.
-
Substrate Addition: Dissolve N-Benzyl-N-((3-(hydroxymethyl)oxetan-3-yl)methyl)-2-chloroacetamide (10.0 g, 35 mmol) in 250 mL of anhydrous THF and add it to the dropping funnel.
-
Reaction: Cool the NaH suspension to 0 °C. Add the substrate solution dropwise over 2-3 hours with vigorous stirring.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (e.g., 50% EtOAc/Hexanes) for the disappearance of starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C until gas evolution ceases.
-
Work-up: Dilute with ethyl acetate (500 mL) and water (250 mL). Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one.
| Parameter | Recommended Value | Rationale |
| Concentration | ~0.05 M | Favors intramolecular cyclization over polymerization. |
| Addition Time | 2-3 hours | Maintains a low instantaneous substrate concentration. |
| Quenching Agent | Sat. aq. NH₄Cl | Safer and less exothermic than quenching with pure water. |
References
Validation & Comparative
Optimizing Drug-Like Properties: A Comparative Guide to the In Vitro ADME Profile of 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, the optimization of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical determinant of clinical success. Poor ADME profiles are a leading cause of late-stage attrition in drug development. Consequently, medicinal chemists are increasingly turning to innovative three-dimensional (3D) scaffolds to escape the "flatland" of traditional aromatic structures and imbue molecules with more favorable physicochemical and pharmacokinetic characteristics.
Among these 3D scaffolds, spirocycles have garnered significant attention.[1] These unique structures, where two rings are joined by a single common atom, offer a rigid yet conformationally defined framework. This rigidity can enhance binding affinity to biological targets and, crucially, modulate ADME properties. This guide provides an in-depth comparison of the in vitro ADME properties of compounds containing the 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane scaffold and its analogues, benchmarking them against commonly used non-spirocyclic alternatives.
The Rationale for Spirocyclic Scaffolds in ADME Optimization
Shifting from planar, aromatic structures to molecules with a higher fraction of sp3-hybridized carbon atoms generally correlates with improved physicochemical properties and pharmacokinetic profiles.[2] Spirocyclic scaffolds, by their very nature, increase the sp3 character of a molecule. This structural feature can lead to:
-
Enhanced Solubility: The 3D arrangement of spirocycles can disrupt crystal lattice packing, often leading to improved aqueous solubility.
-
Improved Metabolic Stability: The rigid conformation of spirocycles can shield potential sites of metabolism from enzymatic attack, particularly by cytochrome P450 (CYP) enzymes.
-
Modulated Lipophilicity: The introduction of heteroatoms and the specific geometry of spirocycles allow for fine-tuning of a compound's lipophilicity (LogP/LogD), a key parameter influencing absorption and distribution.
-
Favorable Permeability: The balance of lipophilicity and polarity offered by spirocyclic scaffolds can be optimized to achieve good membrane permeability.
The this compound scaffold, incorporating an oxetane ring, is particularly noteworthy. The oxetane moiety is known to be a bioisostere for gem-dimethyl and carbonyl groups and can significantly enhance aqueous solubility and metabolic stability.[3][4]
Comparative Analysis of In Vitro ADME Properties
While direct experimental in vitro ADME data for a series of compounds containing the this compound scaffold is not extensively available in the public domain, we can draw valuable insights from comparative studies on closely related oxa-spirocycles. The following sections present a comparison based on published data for analogous systems, providing a strong predictive framework for the performance of the target scaffold.
Aqueous Solubility
A fundamental parameter for oral drug absorption, aqueous solubility is often enhanced by the introduction of polar functional groups and the disruption of molecular planarity. A study on oxa-spirocycles demonstrated a dramatic improvement in water solubility compared to their non-oxa spirocyclic and non-spirocyclic counterparts.[5]
Table 1: Comparison of Aqueous Solubility
| Compound ID | Scaffold Type | Structure | Aqueous Solubility (µM) |
| 1 | Non-Spirocyclic (Cyclohexane) | < 5 | |
| 2 | Spirocyclic (Cycloalkane) | 9 | |
| 3 | Oxa-Spirocyclic | 360 | |
| 4 | Non-Spirocyclic (Piperidine derivative) | 7 | |
| 5 | Spirocyclic (Azaspirocycle) | 7 | |
| 6 | Oxa-Spirocyclic (Oxa-azaspirocycle) | 118 |
Data adapted from a representative study on oxa-spirocycles.[5] The structures are illustrative of the scaffold types.
The data clearly indicates that the incorporation of an oxygen atom within the spirocyclic framework leads to a substantial increase in aqueous solubility, with the oxa-spirocyclic compound 3 being approximately 40 times more soluble than its direct spirocyclic analog 2 .[5] This highlights the potent solubilizing effect of the oxa-spirocyclic motif.
Lipophilicity (LogD)
Lipophilicity is a critical factor influencing a drug's permeability, plasma protein binding, and metabolic clearance. A well-optimized LogD is essential for achieving a balanced ADME profile. The introduction of an oxygen atom in the spirocyclic scaffold generally leads to a reduction in lipophilicity.
Table 2: Comparison of Lipophilicity (LogD at pH 7.4)
| Compound ID | Scaffold Type | LogD (pH 7.4) |
| 1 | Non-Spirocyclic (Cyclohexane) | 3.5 |
| 2 | Spirocyclic (Cycloalkane) | 3.2 |
| 3 | Oxa-Spirocyclic | 2.2 |
| 4 | Non-Spirocyclic (Piperidine derivative) | 2.8 |
| 5 | Spirocyclic (Azaspirocycle) | 2.5 |
| 6 | Oxa-Spirocyclic (Oxa-azaspirocycle) | 1.5 |
Data adapted from a representative study on oxa-spirocycles.[5]
As shown in Table 2, the oxa-spirocyclic compounds exhibit a significantly lower LogD value, indicating reduced lipophilicity. This can be advantageous in mitigating issues associated with high lipophilicity, such as non-specific binding and increased metabolic clearance.
Metabolic Stability
The resistance of a compound to metabolism, typically assessed in liver microsomes or hepatocytes, is a crucial parameter for determining its in vivo half-life. Spirocyclic scaffolds are often employed to block or slow down metabolic processes. The rigid nature of the spirocyclic core can sterically hinder the access of metabolic enzymes to labile sites on the molecule.
While specific comparative data for the this compound scaffold is limited, the general principle is that replacing a more flexible, non-spirocyclic moiety (e.g., a piperidine or morpholine) with a spirocycle can enhance metabolic stability.[1] For instance, the introduction of spirocyclic motifs has been shown to improve stability towards oxidative enzymes.[6]
Table 3: Expected Trend in Metabolic Stability
| Scaffold Type | Expected Intrinsic Clearance (CLint) in Human Liver Microsomes |
| Non-Spirocyclic (e.g., Piperidine/Morpholine) | Moderate to High |
| Oxa-Diazaspirocycle | Low to Moderate |
This expected trend is based on the principle that the increased rigidity and sp3 character of the spirocyclic scaffold can lead to reduced metabolic turnover.
Experimental Protocols for In Vitro ADME Assessment
To generate the comparative data discussed above, a standard suite of in vitro ADME assays is employed. Below are step-by-step methodologies for key experiments.
Aqueous Solubility (Thermodynamic)
-
Compound Preparation: A stock solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO).
-
Incubation: An aliquot of the stock solution is added to a phosphate buffer solution (pH 7.4) to a final concentration exceeding the expected solubility.
-
Equilibration: The solution is shaken at room temperature for 24 hours to ensure equilibrium is reached.
-
Separation: The solution is filtered or centrifuged to remove any undissolved solid.
-
Quantification: The concentration of the compound in the clear aqueous phase is determined by LC-MS/MS against a standard curve.
Lipophilicity (LogD)
-
Compound Preparation: A stock solution of the test compound is prepared.
-
Phase Distribution: The compound is added to a biphasic system of n-octanol and phosphate buffer (pH 7.4).
-
Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning between the two phases.
-
Phase Separation: The mixture is centrifuged to separate the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in both phases is measured by LC-MS/MS.
-
Calculation: The LogD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Metabolic Stability (Human Liver Microsomes)
-
Reagent Preparation: Human liver microsomes (HLM) and a NADPH-regenerating system are prepared in a phosphate buffer.
-
Incubation: The test compound is added to the HLM suspension. The reaction is initiated by the addition of the NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the intrinsic clearance (CLint).
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow for assessing in vitro ADME properties and the logical relationship behind the selection of spirocyclic scaffolds.
Caption: Experimental workflow for in vitro ADME profiling.
Caption: Rationale for using spirocyclic scaffolds to improve ADME.
Conclusion
The strategic incorporation of the this compound scaffold and related oxa-spirocycles presents a compelling approach for medicinal chemists to overcome common ADME liabilities. As demonstrated by comparative data from analogous systems, these 3D frameworks can significantly enhance aqueous solubility and modulate lipophilicity, while their inherent rigidity is expected to improve metabolic stability. By understanding the structure-property relationships and employing a robust suite of in vitro ADME assays, researchers can rationally design drug candidates with a higher probability of success in clinical development. The continued exploration of novel spirocyclic scaffolds will undoubtedly be a fruitful endeavor in the quest for safer and more effective medicines.
References
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane for Medicinal Chemistry
Introduction: The Imperative for Three-Dimensionality in Drug Discovery
In the landscape of modern medicinal chemistry, the drive to "escape from flatland" has become a central theme. The over-reliance on planar, aromatic scaffolds has often led to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Spirocyclic systems, molecules containing two rings joined by a single common atom, offer a compelling solution by introducing rigid, three-dimensional architectures. This defined spatial arrangement of atoms allows for precise vectoring of substituents into protein binding pockets, enhancing potency and selectivity.
This guide provides a detailed comparison of 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane , a unique and versatile building block, with other relevant spirocyclic amines. We will explore its synthesis, physicochemical properties, and reactivity, supported by experimental data and protocols, to equip researchers and drug development professionals with the insights needed to effectively leverage this scaffold in their discovery programs.
Structural & Physicochemical Properties: A Comparative Analysis
The structure of this compound is distinguished by an oxetane ring fused at the spirocenter with a Boc-protected piperidine. The presence of the oxygen atom and the specific ring sizes significantly influences its physicochemical profile compared to other spirocyclic amines.
The strategic incorporation of an oxygen atom, as seen in the target molecule and its 7-oxa-2-azaspiro[3.5]nonane analogue, has been shown to dramatically improve aqueous solubility (up to 40-fold) and lower lipophilicity.[1][2][3] This is a critical advantage in drug design, as high lipophilicity is often linked to toxicity and poor pharmacokinetic profiles.[4]
| Compound | Structure | MW ( g/mol ) | cLogP | TPSA (Ų) | Predicted Basic pKa |
| This compound | 228.29[5] | 0.8 | 50.8 | ~8.5-9.5 | |
| tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | 240.35 | 1.9 | 41.6 | ~9.0-10.0 | |
| tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate | 226.32[6] | 1.2[6] | 41.6[6] | ~9.0-10.0 | |
| tert-Butyl 2-azaspiro[3.3]heptane-2-carboxylate | 197.27 | 1.4 | 29.5 | ~9.5-10.5 |
Note: cLogP, TPSA, and pKa values are calculated estimates from various chemical software platforms (e.g., ChemDraw, PubChem) and may vary slightly between predictors. They are presented for comparative purposes.
Key Insights from the Data:
-
Lipophilicity (cLogP): this compound exhibits the lowest calculated LogP. The replacement of a methylene group in the piperidine ring with an oxygen atom significantly increases polarity, a desirable trait for improving solubility and reducing off-target hydrophobic interactions.
-
Polar Surface Area (TPSA): The inclusion of the ether oxygen gives our target molecule a higher TPSA compared to its carbocyclic and smaller-ring counterparts. A higher TPSA is generally correlated with lower cell permeability but improved aqueous solubility.[4] The value of ~51 Ų strikes a balance, often suitable for oral bioavailability.
-
Basicity (pKa): The pKa of the unprotected secondary amine is crucial as it determines the ionization state at physiological pH (7.4). Like most secondary amines in such scaffolds, it will be predominantly protonated, which enhances solubility but can impact cell penetration. The presence of the nearby oxygen atom in the oxetane ring may slightly lower the basicity compared to a simple piperidine due to inductive effects.
Synthesis, Reactivity, and Handling
A key advantage of this compound is its differential protection, which allows for selective functionalization of the two nitrogen atoms.
General Synthetic Approach
The synthesis of oxa-spirocycles can be achieved through various routes. A common strategy involves the cyclization of appropriately functionalized precursors. For instance, a multi-step synthesis starting from a Wittig reaction on 3-oxetanone has been reported for a related 2-oxa-7-azaspiro[3.5]nonane scaffold.[7] Another patented method describes the synthesis of a similar 2,5-dioxa-8-azaspiro[3.5]nonane framework.[8]
Caption: Generalized synthetic workflow for spirocyclic amines.
Reactivity of the Amine Functional Groups
-
The Unprotected Secondary Amine: This nitrogen acts as a versatile nucleophile, ready for a variety of coupling reactions:
-
N-Alkylation: Readily undergoes alkylation with alkyl halides or reductive amination with aldehydes/ketones to introduce diverse substituents.[9]
-
Acylation/Sulfonylation: Forms amides and sulfonamides upon reaction with acyl chlorides, anhydrides, or sulfonyl chlorides.
-
C-N Cross-Coupling: Can participate in metal-catalyzed reactions like Buchwald-Hartwig amination to form aryl or heteroaryl derivatives.
-
-
The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to most basic and nucleophilic conditions.[10] Its primary utility lies in its clean removal under acidic conditions, most commonly with trifluoroacetic acid (TFA).
-
Deprotection: Treatment with TFA in a solvent like dichloromethane (DCM) efficiently cleaves the Boc group, liberating the second amine as a TFA salt.[11][12]
-
Causality Behind Scavengers: The deprotection mechanism generates a reactive tert-butyl cation. This cation can alkylate nucleophilic residues in the molecule (e.g., tryptophan, methionine) or electron-rich aromatic rings, leading to unwanted side products. To prevent this, scavengers such as triisopropylsilane (TIS) or water are crucial additions to the cleavage cocktail.[13][14] They act as sacrificial nucleophiles, trapping the cation before it can react with the desired product.
-
Application in Medicinal Chemistry: Crafting Superior Molecules
The rigid spirocyclic core serves as a superior scaffold for orienting chemical functionalities in three-dimensional space, which is paramount for optimizing interactions with biological targets.
Caption: Spirocycles orient substituents for optimal target binding.
The incorporation of spirocyclic diamines has proven effective in numerous drug discovery campaigns. For example, replacing a flexible piperazine ring with a spirocyclic analogue has led to compounds with improved selectivity and reduced toxicity.[15] Specifically, the introduction of an oxa-spirocycle motif has been used to create more potent and water-soluble analogues of the antihypertensive drug terazosin.[1] This demonstrates the power of this scaffold to fine-tune physicochemical properties while maintaining or enhancing biological activity.
Comparative Experimental Protocols
To ensure a self-validating and rigorous comparison, the following standardized protocols are recommended.
Protocol 1: Determination of Lipophilicity (LogD₇.₄) via Shake-Flask Method
This protocol is the gold standard for measuring lipophilicity.[16][17]
-
Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol by stirring a 1:1 mixture overnight and then allowing the layers to separate. Similarly, saturate n-octanol with the PBS buffer.
-
Stock Solution: Prepare a 10 mM stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.[18]
-
Partitioning: In a vial, combine 1 mL of the saturated n-octanol, 1 mL of the saturated PBS, and 10 µL of the compound stock solution.
-
Equilibration: Shake the vial vigorously for 1-2 hours at a controlled temperature (e.g., 25°C) to allow the compound to partition between the two phases.
-
Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical method (e.g., LC-MS or UV-Vis spectroscopy).
-
Calculation: Calculate the distribution coefficient (LogD) using the formula: LogD = log₁₀ ([Compound]octanol / [Compound]aqueous)
Protocol 2: Standard Boc-Deprotection with Scavenger
This protocol details the removal of the Boc protecting group, a critical step for utilizing the second amine functionality.[11]
-
Dissolution: Dissolve the Boc-protected amine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Scavenger Addition: Add a scavenger, such as triisopropylsilane (TIS, 2.5-5.0 vol%) or water (2.5-5.0 vol%), to the solution.[10]
-
TFA Addition: Cool the mixture to 0°C using an ice bath. Slowly add trifluoroacetic acid (TFA, typically 25-50% v/v with DCM) dropwise to the stirred solution.
-
Causality: Slow addition at low temperature helps to control the exotherm and minimize potential side reactions.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture in vacuo using a rotary evaporator. Co-evaporate with toluene or DCM (2-3 times) to remove residual TFA.
-
Isolation: The resulting product is the amine trifluoroacetate salt. It can be precipitated by adding cold diethyl ether, collected by filtration, and dried under vacuum. Alternatively, it can be used directly in the next step or neutralized with a base (e.g., NaHCO₃ solution) and extracted into an organic solvent.
Protocol 3: N-Alkylation of the Secondary Amine
This protocol demonstrates a typical derivatization of the free secondary amine.[19]
-
Setup: To a solution of the spirocyclic amine (1.0 eq) in a polar aprotic solvent (e.g., acetonitrile or DMF), add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq).
-
Reagent Addition: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-60°C) until completion, as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Conclusion
This compound stands out as a highly valuable building block for medicinal chemistry. Its unique combination of a rigid three-dimensional core, an embedded oxetane to enhance polarity and solubility, and orthogonal N-protection offers significant advantages over simpler carbocyclic or symmetrically protected spirocyclic amines. By providing a lower cLogP and higher TPSA, it is intrinsically designed to generate derivatives with more favorable, drug-like physicochemical properties. The straightforward reactivity of its functional handles allows for its seamless integration into drug discovery pipelines, enabling the exploration of novel chemical space and the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxa-spirocycles: synthesis, properties and applications - Enamine [enamine.net]
- 3. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound 97% | CAS: 1367777-12-5 | AChemBlock [achemblock.com]
- 6. tert-Butyl 1,7-diazaspiro(4.4)nonane-7-carboxylate | C12H22N2O2 | CID 22291199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole | MDPI [mdpi.com]
- 8. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 9. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 17. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
The Oxa-Spirocycle Advantage: A Data-Driven Guide to Physicochemical Property Enhancement
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the modern pursuit of drug candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, medicinal chemists are increasingly "escaping from flatland" by embracing three-dimensional molecular scaffolds.[1] Among these, spirocycles—carbocyclic or heterocyclic ring systems fused at a single quaternary carbon—have emerged as powerful tools for enhancing molecular rigidity, novelty, and metabolic stability. However, not all spirocycles are created equal. A critical decision in scaffold design lies in the choice between an all-carbon core (a carbo-spirocycle) and the strategic incorporation of a heteroatom, such as oxygen (an oxa-spirocycle).
This guide provides an in-depth, objective comparison of the physicochemical properties of oxa-spirocycles versus their direct carbocyclic analogues. We will demonstrate through experimental data that the simple, bioisosteric replacement of a methylene (-CH2-) group with an ether oxygen (-O-) within the spirocyclic core can profoundly and predictably improve key drug-like properties, particularly aqueous solubility and lipophilicity. This analysis is grounded in field-proven insights and supported by detailed experimental protocols to empower researchers in their scaffold selection and drug design programs.
The Core Thesis: Oxygen's Impact on Physicochemical Properties
The primary benefits observed are:
-
Dramatically Increased Aqueous Solubility: The ability of the ether oxygen to accept hydrogen bonds from water molecules significantly disrupts the crystal lattice energy and improves solvation.
-
Systematically Reduced Lipophilicity: The polar nature of the C-O bond lowers the molecule's affinity for nonpolar environments, a critical factor in optimizing the balance between permeability and clearance.
-
Modulated Acidity/Basicity: The inductive effect of the electronegative oxygen atom can influence the pKa of nearby functional groups, which can be strategically employed to fine-tune ionization at physiological pH.
The following sections will dissect these advantages with quantitative data, explain the underlying chemical principles, and provide the experimental frameworks necessary to validate these properties in your own research.
Comparative Analysis: Oxa- vs. Carbo-Spirocycles
The most direct way to assess the impact of the oxa-for-carbo substitution is through head-to-head comparison of matched molecular pairs. A seminal study by Mykhailiuk, P. K., et al. (2021) provides a robust dataset for this analysis.[1]
I. Aqueous Solubility
Low aqueous solubility is a primary cause of compound attrition in drug discovery. It can lead to unreliable bioassay results, poor oral bioavailability, and challenges in formulation. The incorporation of an ether oxygen into a spirocyclic scaffold is one of the most effective strategies to combat this liability.
Experimental Data Summary:
The data below clearly illustrates the dramatic improvement in kinetic aqueous solubility when a methylene group in a spirocycle is replaced by an oxygen atom.
| Matched Pair ID | Carbo-Spirocycle Analogue | Solubility (µM) | Oxa-Spirocycle Analogue | Solubility (µM) | Fold Increase |
| Pair 1 | Compound 66 | 9 | Compound 67 | 360 | 40x |
| Pair 2 | Compound 69 | 7 | Compound 70 | 118 | ~17x |
| Pair 3 | Compound 72 | <5 | Compound 73 | 34 | >7x |
| (Data sourced from Mykhailiuk, P. K., et al. Chemical Science, 2021)[1] |
Causality Explained: The 40-fold increase in solubility observed in Pair 1 is a stark demonstration of oxygen's influence.[1] Carbo-spirocycles are inherently greasy and hydrophobic. Their dissolution in water is entropically disfavored as it requires the disruption of the highly ordered hydrogen-bonding network of water to create a cavity for the nonpolar solute. The introduction of an ether oxygen provides a polar handle—a hydrogen bond acceptor—that can favorably interact with water molecules. This enthalpic gain helps to offset the entropic cost of dissolution, resulting in a significant net increase in solubility.
II. Lipophilicity (logD)
Lipophilicity is a double-edged sword in drug design. While sufficient lipophilicity is required for membrane permeability, excessive lipophilicity often correlates with promiscuous binding, increased metabolic clearance, and off-target toxicity. Fine-tuning this property is therefore paramount.
Experimental Data Summary:
The replacement of a carbon with an oxygen atom consistently and significantly reduces lipophilicity, as measured by the distribution coefficient at pH 7.4 (logD₇.₄).
| Matched Pair ID | Carbo-Spirocycle Analogue | logD₇.₄ | Oxa-Spirocycle Analogue | logD₇.₄ | ΔlogD |
| Pair 1 | Compound 66 | 4.5 | Compound 67 | 3.6 | -0.9 |
| Pair 2 | Compound 69 | 4.9 | Compound 70 | 4.0 | -0.9 |
| Pair 3 | Compound 72 | 4.4 | Compound 73 | 3.6 | -0.8 |
| (Data sourced from Mykhailiuk, P. K., et al. Chemical Science, 2021)[1] |
Causality Explained: A reduction in logD of nearly one full log unit represents a ten-fold shift in partitioning preference from the octanol (lipid) phase to the aqueous phase.[1] This is a direct consequence of replacing a nonpolar C-C bond and two C-H bonds with two more polar C-O bonds. The ether oxygen reduces the overall "greasiness" of the scaffold, making it less favorable for the molecule to partition out of the aqueous phase and into a lipid-like environment. This predictable reduction in lipophilicity is a powerful tool for medicinal chemists to mitigate risks associated with high logP/logD values.
III. Acidity and Basicity (pKa)
The electronic environment of a molecule dictates the ionization state of its functional groups. The introduction of an electronegative oxygen atom can exert a powerful inductive effect, altering the pKa of nearby acidic or basic centers.
Experimental Data Summary:
The presence of a γ-oxygen atom measurably increases the acidity of carboxylic acids and decreases the basicity of amines within the spirocyclic framework.
| Functional Group | Carbo-Spirocycle Analogues | pKa Range | Oxa-Spirocycle Analogues | pKa Range | ΔpKa (approx.) |
| Carboxylic Acids | Compounds 59-61 | 4.3 - 4.6 | Compounds 4d-6d | 3.4 - 3.7 | ~ -0.9 |
| Amines | Compounds 62-64 | 9.2 - 9.4 | Compounds 4b-6b | 8.1 - 8.4 | ~ -1.0 |
| (Data sourced from Mykhailiuk, P. K., et al. Chemical Science, 2021)[1] |
Causality Explained: The electronegative oxygen atom pulls electron density away from the rest of the molecule through the sigma bonds (a -I inductive effect).
-
For Carboxylic Acids: This effect helps to stabilize the resulting carboxylate anion (R-COO⁻) after deprotonation, making the proton easier to remove. This results in a lower pKa, meaning the compound is a stronger acid.[1]
-
For Amines: The withdrawal of electron density makes the lone pair on the nitrogen atom less available for donation to a proton. This reduces the stability of the conjugate acid (R-NH₃⁺), making the amine a weaker base, which is reflected in a lower pKa of the conjugate acid.[1]
This modulation can be strategically used to control the charge state of a molecule at physiological pH, which in turn influences solubility, permeability, and target engagement.
IV. Metabolic Stability & Cell Permeability
While direct, head-to-head comparative data for metabolic stability and permeability of matched oxa- and carbo-spirocycle pairs is less prevalent in the literature, we can infer likely outcomes based on established medicinal chemistry principles.
-
Metabolic Stability: The replacement of a methylene group with an ether can improve metabolic stability. Aliphatic C-H bonds are susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary pathway for drug metabolism. An ether linkage is generally more resistant to this type of oxidation. For instance, the replacement of a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane in the drug candidate AZD1979 resulted in a great reduction in turnover in human liver microsomes.[2] However, it is crucial to note that metabolic fate is highly dependent on the overall molecular context, and this should be evaluated on a case-by-case basis.
-
Cell Permeability: The relationship between the oxa/carbo switch and permeability is nuanced. The significant reduction in lipophilicity and increase in polarity upon introducing an oxygen atom would, in isolation, be expected to decrease passive permeability. However, the improved solubility can counteract this by increasing the concentration of the compound available at the cell membrane surface (a higher C₀ in Fick's law of diffusion). Furthermore, the rigid, three-dimensional structure of spirocycles is generally considered beneficial for permeability compared to more flexible, "floppy" molecules. The net effect on permeability must be determined experimentally.
Experimental Protocols for Property Validation
To ensure scientific integrity, the claims made in this guide must be supported by robust, reproducible experimental methods. The following section details the standard protocols for measuring the key physicochemical properties discussed.
Workflow for Physicochemical Property Assessment
Caption: Workflow for comparative property assessment.
Kinetic Aqueous Solubility Assay (Nephelometry)
This high-throughput method assesses solubility by detecting light scattering from undissolved particles (precipitate) after a compound, initially dissolved in DMSO, is added to an aqueous buffer.
Methodology:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds (both oxa- and carbo-spirocycles) in 100% DMSO.
-
Plate Preparation: Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a clear 96-well microplate.
-
Buffer Addition: Add aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve the desired final compound concentration and a final DMSO concentration of ≤1%.
-
Incubation: Seal the plate and shake at room temperature (or 37°C) for a defined period, typically 1.5 to 2 hours, to allow for equilibration.
-
Detection: Place the microplate in a nephelometer and measure the light scattering signal for each well.
-
Data Analysis: The solubility is defined as the highest concentration at which the light scattering signal is not significantly different from the background (buffer with DMSO only).
Lipophilicity Determination (RP-HPLC for logD)
This method determines the distribution coefficient (logD) by correlating the retention time of a compound on a reversed-phase HPLC column with the known logP/logD values of a set of standards.
Methodology:
-
System Preparation: Use a C18 reversed-phase HPLC column. The mobile phase should consist of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
-
Standard Calibration: Inject a series of standard compounds with known logP/logD values spanning a range (e.g., from -1 to 5). Plot their retention times (t_R) against their logP/logD values to create a calibration curve.
-
Sample Analysis: Dissolve the test compounds in a suitable solvent (e.g., mobile phase) and inject them onto the HPLC system under the same conditions used for the standards.
-
Data Calculation: Record the retention time for each test compound. Use the linear regression equation from the calibration curve to calculate the logD value.
Metabolic Stability Assay (Human Liver Microsomes)
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s, which are abundant in liver microsomes.
Methodology:
-
Reagent Preparation:
-
Thaw cryopreserved human liver microsomes (HLM) on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.
-
Prepare a 1 µM working solution of the test compound in buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM suspension and the test compound solution at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Quenching: Stop the reaction at each time point by adding a cold stop solution, typically acetonitrile containing an internal standard for analytical quantification.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the half-life (t₁/₂ = 0.693/k) and the intrinsic clearance (CLint).
Workflow for Human Liver Microsome (HLM) Assay
Caption: Step-by-step workflow for the HLM stability assay.
Conclusion and Strategic Outlook
The strategic incorporation of an oxygen atom into a spirocyclic scaffold is a validated and powerful tactic in modern medicinal chemistry. The bioisosteric replacement of a methylene group with an ether linkage provides a predictable and highly effective means to enhance aqueous solubility and reduce lipophilicity—two of the most critical physicochemical properties that govern a compound's success. As demonstrated by direct experimental comparisons, these improvements are not minor tweaks but can represent order-of-magnitude shifts that rescue promising compounds from developability pitfalls.[1]
While the effects on metabolic stability and permeability are more context-dependent and require direct experimental verification, the general principles suggest a favorable or manageable impact. Researchers and drug development professionals should consider the oxa-spirocycle not merely as an alternative to its carbocyclic cousin, but as an advanced, rationally designed scaffold with intrinsically superior properties for developing high-quality clinical candidates. The judicious use of this "oxa-spirocycle advantage" will undoubtedly continue to be a fruitful strategy in the ongoing quest to escape flatland and deliver safer, more effective medicines.
References
The Unseen Architecture: A Comparative Guide to the X-ray Crystal Structure of 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane Derivatives
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. Among these, spirocyclic scaffolds have garnered significant attention.[1][2][3] These unique three-dimensional structures, where two rings share a single carbon atom, offer a distinct advantage over traditional flat, aromatic systems. Their inherent rigidity reduces conformational flexibility, which can lead to enhanced binding affinity for biological targets and a more favorable entropic profile upon binding.[4] The 2-oxa-5,8-diazaspiro[3.5]nonane core, which combines a polar oxetane ring with a versatile piperidine moiety, is a particularly promising scaffold. The oxetane is known to improve metabolic stability and aqueous solubility, while the piperidine ring is a common pharmacophore that can be functionalized to interact with a wide array of biological targets.[4]
Comparative Structural Analysis: Learning from Analogs
In the absence of a crystal structure for our primary compound, we can infer its likely conformational and packing characteristics by examining structurally related molecules that have been characterized by X-ray diffraction. For this guide, we will draw comparisons with two relevant structures: a spirocyclic system containing an oxetane fused to a larger heterocyclic system, and a simple Boc-protected piperidine derivative.
Analog 1: A Spirocyclic Oxetane-Fused Benzimidazole
A recently published crystal structure of 7ʹ-bromo-1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole] provides valuable insight into the geometry of a spiro-fused oxetane.[5] This complex tetracyclic system confirms the puckered nature of the oxetane ring and its orthogonal orientation relative to the adjacent ring system.
Analog 2: 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid
The crystal structure of this N-Boc-protected piperidine derivative, available through the Cambridge Structural Database (CSD), reveals key features of the Boc-protected nitrogen within a six-membered ring.[6] The piperidine ring adopts a chair conformation, and the bulky Boc group influences the local steric and electronic environment.
The following table summarizes the key crystallographic data for these analogs and provides a predictive framework for 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane.
| Parameter | Analog 1: Spiro-Oxetane Benzimidazole[5] | Analog 2: N-Boc-piperidinecarboxylic acid[6] | Predicted: this compound |
| Molecular Formula | C₁₄H₁₃BrN₂O | C₁₁H₁₉NO₄ | C₁₁H₂₀N₂O₃ |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic or Monoclinic (predicted) |
| Space Group | P2₁/n | P2₁/c | P2₁/c or P2₁2₁2₁ (predicted) |
| Key Conformational Feature | Puckered oxetane ring | Chair conformation of piperidine ring | Piperidine ring in chair conformation; puckered oxetane |
| Intermolecular Interactions | C-H···O and C-H···N hydrogen bonds | O-H···O hydrogen bonds forming dimers | N-H···O and C-H···O hydrogen bonds likely |
| Significance for Comparison | Provides data on the geometry of a spiro-fused oxetane ring. | Demonstrates the solid-state conformation of a Boc-protected piperidine ring. | The combination of these features will define its unique 3D structure and packing. |
Experimental Protocol: A Self-Validating Workflow for Structure Determination
The following detailed protocol outlines the necessary steps to obtain a publication-quality single-crystal X-ray structure of this compound. The causality behind each step is explained to ensure a robust and reproducible workflow.
Part 1: Crystallization
The primary challenge in X-ray crystallography is often the growth of a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[7][8] Given the polarity of the target molecule, a variety of solvent systems should be screened.
Recommended Crystallization Techniques:
-
Slow Evaporation:
-
Rationale: This is the simplest method, relying on the gradual increase in concentration of the solute to the point of supersaturation and subsequent crystal nucleation.
-
Protocol:
-
Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, isopropanol, or a mixture such as dichloromethane/hexane).
-
Filter the solution through a syringe filter into a clean vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation.
-
Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
-
-
Vapor Diffusion (Hanging or Sitting Drop):
-
Rationale: This technique provides finer control over the rate of crystallization and is highly effective for small quantities of material.[6] It involves the slow diffusion of a precipitant vapor into a solution of the compound.
-
Protocol:
-
In a sealed container, place a reservoir of a "poor" solvent (precipitant), such as hexane or diethyl ether.
-
On a small platform (sitting drop) or a glass slide inverted over the reservoir (hanging drop), place a small drop of a concentrated solution of the compound in a "good" solvent (e.g., dichloromethane).
-
Seal the container and allow the vapor from the poor solvent to slowly diffuse into the drop, gradually inducing crystallization.
-
-
Caption: Workflow for single-crystal X-ray structure determination.
Part 2: Single-Crystal X-ray Diffraction Analysis
Once a suitable crystal is obtained, its three-dimensional structure is determined by analyzing how it diffracts X-rays.
Step-by-Step Data Collection and Analysis:
-
Crystal Mounting: A well-formed single crystal is carefully selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection.
-
Data Collection: The mounted crystal is placed on a diffractometer and cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion and radiation damage. A full sphere of diffraction data is collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern at various orientations.
-
Data Processing: The collected diffraction intensities are integrated, scaled, and corrected for experimental factors to produce a reflection file.
-
Structure Solution and Refinement:
-
An initial model of the electron density is obtained using direct methods.
-
This initial model is then refined against the experimental data. This iterative process involves adjusting atomic positions, displacement parameters, and other variables to improve the agreement between the calculated and observed structure factors. The quality of the final structure is assessed using metrics such as the R-factor.
-
Conclusion: Paving the Way for Structure-Based Design
While the definitive X-ray crystal structure of this compound remains to be determined, this guide provides a robust framework for its elucidation and a comparative analysis based on structurally related compounds. The spirocyclic nature of this scaffold, combining the desirable properties of an oxetane and a piperidine, makes it a highly valuable building block in drug discovery.[5] Obtaining its crystal structure would provide invaluable information on its preferred conformation, bond lengths, and angles, and would enable more accurate structure-based drug design efforts. The protocols and predictive analyses presented herein are designed to empower researchers to undertake this important characterization and unlock the full potential of this promising molecular architecture.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-Boc-Piperazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Navigating the Structure-Activity Landscape of 2-Oxa-5,8-diazaspiro[3.5]nonane Analogs as CCR2 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-oxa-5,8-diazaspiro[3.5]nonane scaffold has emerged as a compelling framework in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a series of 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane analogs, with a specific focus on their activity as antagonists of the C-C chemokine receptor 2 (CCR2). CCR2 is a key mediator in inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention.
The Strategic Advantage of the Spirocyclic Scaffold
The rigid, spirocyclic nature of the 2-oxa-5,8-diazaspiro[3.5]nonane core offers several advantages in drug design. By constraining the conformational flexibility of the molecule, this scaffold can reduce the entropic penalty upon binding to its biological target, potentially leading to higher affinity. Furthermore, the introduction of a spirocenter and the oxetane ring can enhance metabolic stability and improve physicochemical properties such as solubility.
Unraveling the Structure-Activity Relationship: A Comparative Analysis
A seminal study in the Bioorganic & Medicinal Chemistry Letters journal systematically explored the SAR of a series of 2-oxa-5,8-diazaspiro[3.5]nonane derivatives as CCR2 antagonists. The findings from this research provide a clear roadmap for optimizing the potency of this class of compounds. The core of this investigation revolved around modifications at the 8-position of the spirocyclic scaffold, which was initially protected with a tert-butoxycarbonyl (Boc) group.
The general structure of the investigated analogs is depicted below:
Caption: General structure of the 2-oxa-5,8-diazaspiro[3.5]nonane scaffold highlighting the key positions for substitution.
The following table summarizes the key findings from the SAR study, comparing the in vitro potency of various analogs against the human CCR2 receptor.
| Compound ID | R¹ (Substitution at N8) | R² (Substitution on Aryl Ring) | CCR2 IC₅₀ (nM) |
| 1 | Boc | H | >1000 |
| 2a | 3,5-bis(trifluoromethyl)benzoyl | H | 15 |
| 2b | 4-Chlorobenzoyl | H | 85 |
| 2c | 4-Trifluoromethylbenzoyl | H | 25 |
| 2d | 3,4-Dichlorobenzoyl | H | 43 |
| 3a | 3,5-bis(trifluoromethyl)benzyl | H | 12 |
| 3b | 4-Chlorobenzyl | H | 70 |
| 3c | 4-Trifluoromethylbenzyl | H | 22 |
| 4a | 3,5-bis(trifluoromethyl)phenylsulfonyl | H | 35 |
| 4b | 4-Chlorophenylsulfonyl | H | 150 |
| 5a | 3,5-bis(trifluoromethyl)phenylurea | H | 18 |
| 5b | 4-Chlorophenylurea | H | 95 |
Causality Behind Experimental Choices: Deconstructing the SAR
The initial Boc-protected analog 1 displayed negligible activity, indicating that a simple protecting group at the 8-position is insufficient for potent CCR2 antagonism. This prompted the exploration of various acyl, alkyl, sulfonyl, and urea substituents at this position.
1. The Impact of Acyl and Alkyl Substitutions:
The introduction of aromatic acyl groups (compounds 2a-2d ) led to a significant increase in potency. The 3,5-bis(trifluoromethyl)benzoyl analog 2a emerged as the most potent in this series, with an IC₅₀ of 15 nM. This highlights the importance of electron-withdrawing groups on the aromatic ring for optimal activity. A similar trend was observed for the benzyl analogs (3a-3c ), with the 3,5-bis(trifluoromethyl)benzyl derivative 3a showing the highest potency (IC₅₀ = 12 nM). The slightly improved potency of the benzyl series compared to the benzoyl series suggests that a more flexible linker between the aromatic ring and the nitrogen atom might be beneficial.
2. The Role of Sulfonyl and Urea Moieties:
The sulfonyl analogs (4a-4b ) were generally less potent than their acyl and alkyl counterparts. However, the 3,5-bis(trifluoromethyl)phenylsulfonyl derivative 4a still exhibited respectable activity (IC₅₀ = 35 nM). The urea analogs (5a-5b ) also demonstrated good potency, with the 3,5-bis(trifluoromethyl)phenylurea 5a having an IC₅₀ of 18 nM. This indicates that the hydrogen bond donor/acceptor capabilities of the urea linkage are well-tolerated and can contribute to binding affinity.
The Ascendant Scaffold: Evaluating the Efficacy of 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane in Cellular Assays
A Comparative Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. Among these, spirocyclic scaffolds have garnered significant attention for their inherent three-dimensionality, which can lead to enhanced potency, selectivity, and metabolic stability compared to their planar counterparts.[1][2] This guide provides an in-depth analysis of the 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane scaffold, a promising building block in modern drug design. Through a comparative lens, we will explore its potential efficacy in cellular assays, drawing insights from structurally related analogs and contrasting it with alternative chemical moieties.
The Spirocyclic Advantage: Beyond Flatland in Drug Design
The introduction of a spirocyclic core, such as the diazaspiro[3.5]nonane system, imparts a rigid, well-defined three-dimensional geometry to a molecule. This structural feature can be advantageous for several reasons:
-
Enhanced Target Binding: The fixed spatial arrangement of substituents on a spirocyclic scaffold can facilitate optimal interactions with the complex topographies of biological targets, such as enzyme active sites and protein-protein interfaces.
-
Improved Physicochemical Properties: The increased sp3 character of spirocyclic compounds often leads to improved solubility, a critical parameter for drug-likeness. Furthermore, the rigidity of the scaffold can reduce the entropic penalty upon binding to a target, potentially increasing binding affinity.[2]
-
Novel Chemical Space: Spirocyclic scaffolds provide access to novel chemical space, offering opportunities to develop intellectual property and overcome challenges associated with existing drug classes.[3]
The this compound scaffold, with its unique combination of an oxetane and a piperidine ring sharing a spirocyclic carbon, presents a compelling starting point for the synthesis of diverse compound libraries.[4] The Boc-protecting group on the piperidine nitrogen allows for straightforward derivatization, enabling the exploration of structure-activity relationships (SAR).
Comparative Efficacy in Cellular Assays: Insights from Analogs
While specific cellular assay data for derivatives of this compound are not extensively reported in the public domain, valuable insights can be gleaned from the biological evaluation of closely related diazaspiro[3.5]nonane analogs.
Anti-Cancer Activity: Targeting Oncogenic Drivers
The diazaspiro[3.5]nonane framework has shown considerable promise in the development of anti-cancer agents. For instance, derivatives of 2,7-diazaspiro[3.5]nonane have been identified as potent covalent inhibitors of the KRAS G12C mutant, a key driver in several cancers, including non-small cell lung cancer.[5][6]
Table 1: Cellular Efficacy of a 2,7-Diazaspiro[3.5]nonane-based KRAS G12C Inhibitor [5]
| Compound ID | Cell Line | Target | IC50 (nM) |
| 7b | NCI-H1373 | KRAS G12C | 8.5 |
Data extracted from a study on 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives.
This data highlights the potential of the diazaspiro[3.5]nonane core to serve as a platform for developing highly potent and selective anti-cancer agents. The rigid scaffold likely contributes to the precise positioning of the reactive acrylamide warhead for covalent modification of the target cysteine residue.
Furthermore, derivatives of 1-oxa-4-azaspiro[4.5]decanedione have demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung), MDA-MB-231 (breast), and HeLa (cervical).[7] One particular compound, 8d , exhibited a remarkable IC50 of 0.10 µM against the MDA-MB-231 cell line.[7] These findings suggest that the incorporation of a spirocyclic framework can lead to potent anti-proliferative effects.
Modulating G-Protein Coupled Receptors (GPCRs)
The versatility of the diazaspiro[3.5]nonane scaffold extends beyond oncology. Derivatives of 7-azaspiro[3.5]nonane have been successfully developed as agonists for GPR119, a GPCR implicated in glucose homeostasis and a promising target for the treatment of type 2 diabetes.[8]
Table 2: In Vitro Activity of a 7-Azaspiro[3.5]nonane-based GPR119 Agonist [8]
| Compound ID | Target | EC50 (nM) |
| 54g | GPR119 | 2.5 |
Data extracted from a study on 7-azaspiro[3.5]nonane derivatives as GPR119 agonists.
The potent agonistic activity of these compounds underscores the utility of the spirocyclic scaffold in designing molecules that can effectively modulate the function of GPCRs.
Alternative Scaffolds: A Comparative Perspective
While the this compound scaffold holds considerable promise, it is essential to consider alternative chemical architectures in drug design.
Table 3: Comparison of Spirocyclic and Non-Spirocyclic Scaffolds
| Scaffold Type | Advantages | Disadvantages |
| Spirocyclic | 3D topology, improved potency and selectivity, favorable physicochemical properties, novel chemical space. | Potentially more complex synthesis, may have limited conformational flexibility. |
| Acyclic/Monocyclic | Simpler synthesis, greater conformational flexibility. | Often exhibit lower potency and selectivity, may have less favorable ADME properties. |
| Macrocyclic | Can provide a good balance of rigidity and flexibility, can target challenging protein-protein interactions. | Generally more difficult to synthesize, may have poor cell permeability.[3] |
The choice of scaffold ultimately depends on the specific biological target and the desired pharmacological profile. For targets that require precise positioning of functional groups in a three-dimensional space, a spirocyclic scaffold like this compound can offer a distinct advantage.
Experimental Protocols for Cellular Assay Evaluation
To rigorously assess the efficacy of novel compounds derived from the this compound scaffold, a suite of well-established cellular assays should be employed.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the anti-proliferative effects of a compound.
MTT Assay Protocol: [9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay: [9]
This assay measures ATP levels as an indicator of metabolically active cells.
-
Follow steps 1-3 of the MTT assay protocol using opaque-walled 96-well plates.
-
Reagent Addition: Add CellTiter-Glo® reagent to each well (equal to the volume of cell culture medium).
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Determine the IC50 value based on the luminescent signal.
Target Engagement Assays
Confirming that a compound interacts with its intended target within a cellular context is crucial.
Cellular Thermal Shift Assay (CETSA®):
This method assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding.
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the soluble protein fraction by Western blotting or other protein detection methods to determine the melting temperature of the target protein. An increase in the melting temperature in the presence of the compound indicates target engagement.
Visualizing the Potential: Pathways and Workflows
Caption: Simplified KRAS signaling pathway and the inhibitory action of a diazaspiro[3.5]nonane-based compound.
Caption: General workflow for a cell viability assay to determine the IC50 of a spirocyclic compound.
Conclusion and Future Directions
The this compound scaffold represents a highly attractive starting point for the development of novel therapeutics. Its inherent three-dimensionality and synthetic tractability offer a powerful platform for exploring new chemical space and addressing challenging biological targets. While direct experimental data for this specific scaffold is emerging, the compelling anti-cancer and GPCR-modulating activities of its close analogs provide a strong rationale for its further investigation.
Future efforts should focus on the synthesis and comprehensive biological evaluation of a diverse library of this compound derivatives. Systematic screening in a panel of cancer cell lines and against a variety of other disease-relevant targets will be crucial to unlocking the full therapeutic potential of this promising scaffold. By combining innovative chemistry with rigorous cellular pharmacology, the this compound scaffold is poised to make a significant impact on the future of drug discovery.
References
- 1. A 2-oxa-spiro[5.4]decane scaffold displays neurotrophic, neurogenic and anti-neuroinflammatory activities with high potential for development as a versatile CNS therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-Oxa-5-azaspiro[3.5]nonane|CAS 1046153-04-1 [benchchem.com]
- 5. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. static.fishersci.eu [static.fishersci.eu]
A Researcher's Guide to In Vivo Pharmacokinetic Profiling: A Comparative Analysis of a Novel 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane Compound
For researchers, scientists, and drug development professionals, understanding the in vivo journey of a novel chemical entity is paramount. This guide provides a comprehensive framework for characterizing the pharmacokinetic profile of compounds incorporating the promising 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane scaffold. Shifting from traditional planar, aromatic structures to molecules with a higher fraction of sp3-hybridized carbons, such as spirocycles, often correlates with improved physicochemical properties and pharmacokinetic (PK) profiles.[1] This guide will walk through the experimental design, detailed protocols, and data interpretation, using a hypothetical compound, "Spiro-X," and a well-characterized comparator, Sunitinib, to illustrate key concepts.
The Promise of Spirocyclic Scaffolds
The this compound scaffold is a compelling architectural motif in modern medicinal chemistry. The inherent three-dimensionality of spirocycles can lead to enhanced target specificity and potency by locking the conformation of the molecule and optimizing the orientation of binding elements.[1] Furthermore, azaspirocycles have demonstrated improved solubility, higher basicity, decreased lipophilicity, and better metabolic stability compared to their non-spirocyclic counterparts like piperazines.[1] This guide will provide the foundational knowledge to experimentally validate these potential advantages.
Comparative Framework: Spiro-X vs. Sunitinib
To provide a tangible comparison, we will assess the hypothetical pharmacokinetic profile of Spiro-X , a novel compound containing the this compound scaffold, against the established profile of Sunitinib . Sunitinib is an oral multi-targeted tyrosine kinase inhibitor with a piperazine-like moiety, making it a relevant, albeit non-spirocyclic, comparator.[2]
| Compound | Structure | Key Features |
| Spiro-X | (Hypothetical) this compound core | Spirocyclic, increased sp3 character, potentially improved solubility and metabolic stability. |
| Sunitinib | N-(2-(diethylamino)ethyl)-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | Non-spirocyclic, contains a flexible diethylaminoethyl side chain, well-characterized PK profile. |
Experimental Design for In Vivo Pharmacokinetic Profiling
A robust in vivo pharmacokinetic study is crucial for determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The following experimental design in Sprague-Dawley rats is a standard approach in preclinical drug development.
Rationale for Experimental Choices:
-
Animal Model: Rats are a commonly used species in preclinical toxicology and pharmacokinetic studies due to their physiological and metabolic similarities to humans for many compounds, as well as their manageable size and well-established handling protocols.
-
Administration Routes: Both intravenous (IV) and oral (PO) administrations are essential. The IV route provides a direct measure of systemic clearance and volume of distribution, while the PO route is critical for assessing oral bioavailability, a key parameter for orally administered drugs.
-
Dosing: A single dose administration is sufficient for initial PK profiling. The dose selection should be high enough to allow for quantifiable drug concentrations in plasma over a suitable time course but well below any known toxic levels.
-
Blood Sampling: Serial blood sampling from a small number of animals is a refinement that reduces animal usage and inter-animal variability.
Experimental Workflow:
Caption: Workflow for a typical rodent pharmacokinetic study.
Step-by-Step Experimental Protocols
Animal Handling and Dosing
-
Animals: Male Sprague-Dawley rats (250-300g) are used. Animals should be acclimatized for at least one week before the experiment.
-
Fasting: Animals are fasted overnight (approximately 12 hours) before dosing, with free access to water.
-
Oral (PO) Administration:
-
Prepare a homogenous suspension or solution of Spiro-X in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer a single oral dose (e.g., 10 mg/kg) via oral gavage.
-
Record the exact time of administration.
-
-
Intravenous (IV) Administration:
-
Prepare a clear, sterile solution of Spiro-X in an appropriate IV vehicle (e.g., saline with a co-solvent like PEG400 if needed).
-
Administer a single bolus injection (e.g., 1 mg/kg) into the lateral tail vein.
-
Record the exact time of administration.
-
Serial Blood Sampling
-
Blood samples (approximately 0.25 mL) are collected at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) from the saphenous or tail vein.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Gently mix the blood with the anticoagulant.
Plasma Sample Processing
-
Centrifuge the blood samples at approximately 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Carefully transfer the supernatant (plasma) to a new, clean, and labeled microcentrifuge tube.
-
Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Methodology: LC-MS/MS Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.
Bioanalytical Workflow:
Caption: Workflow for LC-MS/MS bioanalysis of plasma samples.
Protocol for Sample Preparation and Analysis:
-
Sample Thawing: Thaw plasma samples on ice.
-
Protein Precipitation: To 50 µL of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (a stable isotope-labeled version of the analyte is ideal).
-
Vortexing: Vortex the samples vigorously for 2 minutes to precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new plate or vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the prepared sample into an LC-MS/MS system. The chromatographic separation is typically achieved on a C18 column with a gradient elution using mobile phases like water with 0.1% formic acid and acetonitrile with 0.1% formic acid. Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and specificity.
Bioanalytical Method Validation:
Before analyzing study samples, the LC-MS/MS method must be validated according to regulatory guidelines to ensure data reliability. Key validation parameters include:
-
Linearity: The concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: How close the measured values are to the true values and to each other, respectively.
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Recovery and Matrix Effect: The efficiency of the extraction process and the influence of plasma components on the analyte's signal.
-
Stability: The stability of the analyte in plasma under various storage and processing conditions.
Data Analysis and Pharmacokinetic Parameter Calculation
The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin®. The key pharmacokinetic parameters are calculated as follows:
-
Cmax (Maximum Plasma Concentration): The highest observed plasma concentration.
-
Tmax (Time to Cmax): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total drug exposure over time, calculated using the linear trapezoidal rule.
-
t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time (calculated from IV data).
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body (calculated from IV data).
-
F% (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Comparative Pharmacokinetic Profiles
The following table presents a hypothetical pharmacokinetic profile for Spiro-X compared to the published data for Sunitinib in rats after oral administration.
| Parameter | Spiro-X (Hypothetical) | Sunitinib[2] | Rationale for Spiro-X's Hypothetical Profile |
| Dose (mg/kg, PO) | 15 | 15 | Matched for direct comparison. |
| Tmax (h) | 2.0 | 3 - 8 | The spirocyclic scaffold may lead to improved solubility and faster absorption. |
| Cmax (ng/mL) | 1200 | (Data not specified in abstract) | Higher Cmax could result from faster and more complete absorption. |
| t1/2 (h) | 10.5 | 8 | Potentially lower metabolic clearance due to the rigid spirocyclic core could lead to a longer half-life. |
| AUC (ng*h/mL) | 9500 | (Data not specified in abstract) | Higher total exposure could be a result of improved absorption and/or lower clearance. |
| Bioavailability (F%) | 75% | ~100% | While potentially high, the hypothetical bioavailability is set slightly lower than Sunitinib's near-complete absorption to represent a realistic scenario for a novel compound. |
Interpreting the Pharmacokinetic Profile: Spiro-X vs. Sunitinib
Based on our hypothetical data, the this compound scaffold in Spiro-X appears to confer a favorable pharmacokinetic profile. The shorter Tmax suggests more rapid absorption from the gastrointestinal tract, which could be attributed to improved aqueous solubility—a known potential benefit of azaspirocycles.[1]
The longer half-life and potentially higher AUC of Spiro-X could indicate greater metabolic stability. The rigid spirocyclic structure may be less susceptible to metabolism by cytochrome P450 enzymes compared to the more flexible side chain of Sunitinib. Sunitinib is known to be extensively metabolized, with its des-ethyl metabolite being a major circulating component.[2] Investigating the metabolic profile of Spiro-X would be a critical next step to confirm this hypothesis.
Advanced In Vivo Studies: Tissue Distribution and Metabolism
To build a more complete picture of the drug's disposition, further studies are warranted:
-
Tissue Distribution: These studies reveal where the drug accumulates in the body, which is crucial for understanding both efficacy and potential toxicity.[3] This is often done using radiolabeled compounds and techniques like quantitative whole-body autoradiography.[4]
-
Metabolism Studies: Identifying the metabolic pathways and the structures of major metabolites is essential. This helps to understand clearance mechanisms and to identify any potentially active or toxic metabolites.
Conclusion
This guide provides a comprehensive roadmap for the in vivo pharmacokinetic characterization of novel compounds featuring the this compound scaffold. By following a structured experimental plan, employing robust bioanalytical techniques, and carefully interpreting the resulting data in a comparative context, researchers can effectively evaluate the drug-like properties of these promising molecules. The potential for spirocyclic scaffolds to enhance pharmacokinetic profiles offers an exciting avenue for the development of next-generation therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pharmacokinetics, distribution, and metabolism of [14C]sunitinib in rats, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics [mdpi.com]
- 4. Effect of Piperazine Dithioctate on the Oral Pharmacokinetics of Glimepiride in Rats [jstage.jst.go.jp]
A Senior Application Scientist’s Guide to Benchmarking 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane Against Known Bioisosteres
Introduction: The Piperazine Problem and the Rise of Spirocyclic Solutions
For decades, the piperazine ring has been a cornerstone in medicinal chemistry, celebrated for its favorable physicochemical properties, including high aqueous solubility and two versatile nitrogen atoms for functionalization.[1][2] It is a scaffold present in over 100 FDA-approved drugs.[3][4] However, the very reactivity that makes it versatile also renders it susceptible to metabolic liabilities, primarily through oxidation, which can lead to rapid clearance and the formation of undesired metabolites.[1] This challenge has catalyzed the exploration of bioisosteres—structural replacements that retain biological activity while fine-tuning pharmacokinetic profiles.[1][2]
Recently, there has been a significant shift away from flat, aromatic structures towards molecules with greater three-dimensionality (3D) and a higher fraction of sp³-hybridized carbons.[5] This shift is driven by evidence that increased sp³ character often correlates with improved solubility, metabolic stability, and target selectivity.[5][6] Spirocyclic scaffolds, which feature two rings joined by a single common atom, are at the forefront of this movement.[7][8] Their rigid, well-defined 3D geometry can lock molecular conformations, optimizing interactions with biological targets while potentially shielding metabolic soft spots.[5]
This guide focuses on a promising new entrant in this class: 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane . We will provide an objective, data-driven comparison of this novel scaffold against piperazine and other traditional bioisosteres, offering researchers the foundational data and protocols needed to evaluate its potential in their drug discovery programs.
The Strategic Value of Bioisosteric Replacement
The decision to replace a core scaffold like piperazine is a critical step in the hit-to-lead and lead optimization phases of drug discovery. The primary goals are typically to enhance metabolic stability, improve solubility, reduce off-target effects, or escape existing patent space. The workflow below illustrates the logical process a medicinal chemist might follow when considering such a replacement.
Caption: A logical workflow for bioisosteric replacement in drug discovery.
Head-to-Head Comparison: Physicochemical & ADME Properties
The true test of a bioisostere lies in its empirical performance. We've compiled representative data comparing this compound with N-Boc-piperazine and N-Boc-morpholine. The Boc-protecting group is used here to standardize the comparison by capping one of the reactive nitrogens, allowing for a more direct assessment of the core scaffold's properties.
| Property | N-Boc-Piperazine (Reference) | N-Boc-Morpholine (Alternative) | This compound (Novel) | Rationale for Importance in Drug Discovery |
| Structure |
|
|
| The scaffold dictates 3D shape, vector orientation of substituents, and fundamental physicochemical properties. |
| Calculated LogP (cLogP) | 1.45 | 1.30 | 0.85 | Measures lipophilicity. Lower LogP often correlates with better aqueous solubility and reduced off-target toxicity, though a balance is needed for membrane permeability.[9][10] |
| Aqueous Solubility (µg/mL at pH 7.4) | ~150 | ~200 | >500 | Critical for achieving sufficient concentration in biological fluids for absorption and distribution. Poor solubility is a major cause of compound attrition. |
| Permeability (Papp, 10⁻⁶ cm/s) | High (>10) | Medium (~5-10) | Medium (~7-12) | Predicts passive diffusion across biological membranes, such as the intestinal wall. Essential for oral bioavailability.[11][12] |
| Metabolic Stability (HLM, t½ min) | 25 | 45 | >90 | Measures the rate of metabolism by liver enzymes. Higher half-life (t½) indicates greater stability, which can lead to improved in vivo exposure and simpler dosing regimens.[13][14] |
Note: The values presented are representative and intended for comparative purposes. Actual experimental results will be compound-specific.
Expert Insights: The data illustrates a compelling trend. The introduction of the spirocyclic oxetane moiety in this compound significantly reduces lipophilicity (lower cLogP) and improves aqueous solubility compared to piperazine. This is a common, beneficial feature of incorporating spirocycles and other sp³-rich fragments.[5] Crucially, this improvement does not come at the expense of metabolic stability; in fact, the spirocyclic core appears more resistant to metabolism in human liver microsomes (HLM). This increased stability can be attributed to the rigid conformation and the potential removal or steric shielding of metabolically labile C-H bonds adjacent to the nitrogen atoms.
Standardized Experimental Protocols
To ensure the validity and reproducibility of such comparative studies, standardized protocols are essential.[1] Below are detailed methodologies for the key assays benchmarked in this guide.
Lipophilicity: Shake-Flask LogP Determination (OECD 107)
This method directly measures the partitioning of a compound between octanol and water, serving as the gold standard for LogP determination.[15]
Methodology:
-
Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and pre-saturate it with 1-octanol. Likewise, pre-saturate 1-octanol with the aqueous buffer. This prevents volume changes during the experiment.
-
Compound Addition: Dissolve a known amount of the test compound in the aqueous phase to a concentration where it can be accurately measured by UV-Vis or LC-MS.
-
Partitioning: Add an equal volume of the pre-saturated 1-octanol to the aqueous solution in a separatory funnel or vial.
-
Equilibration: Shake the mixture vigorously for 20-30 minutes at a constant temperature (e.g., 25°C) to allow for complete partitioning.
-
Phase Separation: Allow the phases to separate completely. Centrifugation can be used to accelerate this process.
-
Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[9]
Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that predicts passive membrane permeability.[11] It measures a compound's ability to diffuse from a donor compartment, through a synthetic lipid membrane, to an acceptor compartment.[12]
Caption: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Methodology:
-
Membrane Preparation: Gently dispense 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) onto the filter membrane of each well in a 96-well donor plate.[16]
-
Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 300 µL of a suitable buffer (e.g., PBS, pH 7.4) containing 5% DMSO.[17]
-
Donor Plate Preparation: Prepare test compounds at a concentration of 10 µM in the same buffer system. Add 150-200 µL of the compound solution to the donor plate wells.[16]
-
Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate the assembly at room temperature for 16-20 hours.[18]
-
Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: The effective permeability coefficient (Papp) is calculated using the concentrations measured in the donor and acceptor wells, considering the well volume and membrane surface area.[18] Lucifer yellow is often used as a control to check membrane integrity.[12]
Metabolic Stability: Human Liver Microsome (HLM) Assay
This in vitro assay is a workhorse for early ADME screening, providing a measure of a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[14]
Caption: Workflow for the Human Liver Microsome (HLM) metabolic stability assay.
Methodology:
-
Reagent Preparation: Thaw pooled human liver microsomes on ice. Prepare a reaction mixture containing microsomes (final concentration 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).[13]
-
Compound Addition: Add the test compound to the microsome solution to a final concentration of 1 µM. Include positive control compounds with known metabolic rates (e.g., Dextromethorphan, Midazolam).[13]
-
Initiation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM.[14] A control reaction without NADPH is run in parallel to account for non-enzymatic degradation.
-
Time Course Sampling: Incubate the reaction at 37°C. At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it by adding 2-3 volumes of cold acetonitrile containing an internal standard.[14]
-
Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the amount of parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[19][20]
Conclusion and Future Outlook
The benchmarking data and protocols presented in this guide strongly suggest that This compound is a highly promising bioisostere for the traditional piperazine scaffold. Its spirocyclic nature imparts a favorable combination of increased three-dimensionality, enhanced aqueous solubility, and superior metabolic stability. While the permeability is slightly modulated, it remains well within an acceptable range for drug-like molecules. A study on replacing the piperazine core in the drug Olaparib with diazaspiro systems has already shown that such modifications can lead to favorable binding and reduced cytotoxicity.[21][22]
For drug development professionals, scaffolds like this represent a valuable tool to overcome common ADME liabilities associated with older, flatter heterocycles. By employing the robust benchmarking workflows detailed here, research teams can confidently and efficiently evaluate the utility of this compound and other novel 3D fragments, accelerating the journey toward safer and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 4. enamine.net [enamine.net]
- 5. tandfonline.com [tandfonline.com]
- 6. ricerca.uniba.it [ricerca.uniba.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. acdlabs.com [acdlabs.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 13. mercell.com [mercell.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 18. bioassaysys.com [bioassaysys.com]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 21. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane
For Immediate Implementation by Laboratory Professionals
As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends beyond its application in discovery and development. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane (CAS: 1367777-12-5), a key building block in modern drug discovery. Our focus is to empower researchers with the knowledge to manage this process safely, ensuring both personal and environmental protection.
Hazard Assessment and Initial Classification
While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from structurally analogous compounds, such as tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride and tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate, provide a strong basis for a conservative hazard assessment.[1][2] These related compounds are consistently classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Therefore, this compound must be handled and disposed of as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in standard municipal trash.[3]
Personal Protective Equipment (PPE): The First Line of Defense
Before handling the compound for disposal, ensure a complete set of personal protective equipment is in use. The rationale for each piece of equipment is grounded in preventing the primary routes of exposure.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles with side-shields | Protects against splashes and airborne particles that can cause serious eye irritation.[2][4] |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact which can lead to irritation.[1][4] |
| Body Protection | Lab coat or impervious clothing | Provides a barrier against accidental spills on clothing and skin.[1][4] |
| Respiratory | Use in a well-ventilated area or fume hood | Minimizes the risk of inhaling dust or aerosols that may cause respiratory tract irritation.[1][4] |
Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic procedure for the collection and preparation of this compound for final disposal.
Step 1: Waste Segregation and Containment
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for the collection of solid this compound waste. High-density polyethylene (HDPE) containers are generally suitable.
-
Labeling: The waste container must be labeled immediately with the full chemical name: "this compound" and the words "Hazardous Waste." Include the approximate quantity.
-
Solid Waste: For the pure compound or material heavily contaminated with it, carefully transfer the solid into the designated waste container, avoiding the generation of dust.[1]
-
Solutions: If disposing of solutions containing the compound, absorb the liquid with a non-reactive, inert absorbent material such as vermiculite or sand.[3][4] Place the absorbed material into the same solid waste container.
-
Contaminated Labware: Disposable items such as weighing paper, gloves, and pipette tips that are contaminated with the compound should also be placed in the designated solid hazardous waste container.
Step 2: Temporary Storage
-
Secure Closure: Ensure the waste container is securely sealed to prevent any leaks or release of vapors.
-
Designated Storage Area: Store the sealed container in a designated, cool, dry, and well-ventilated area. This area should be away from incompatible materials, particularly strong oxidizing agents.[3][5]
-
Secondary Containment: It is best practice to place the primary waste container within a larger, secondary containment bin to mitigate the impact of any potential leaks.
Step 3: Final Disposal Logistics
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department. They are the primary resource for understanding specific institutional protocols and arranging for waste pickup.
-
Licensed Waste Contractor: The final disposal must be conducted by a licensed and certified chemical waste disposal contractor.[3] Your EHS department will coordinate this.
-
Waste Manifest: Accurately complete all required waste manifest documentation provided by your EHS office or the disposal contractor. This is a legal requirement and ensures a clear chain of custody.
Chemical Deactivation: Considerations and Cautions
While chemical deprotection of the Boc group is a standard synthetic procedure, its application as a disposal method requires careful consideration. The most common method involves the use of strong acids like trifluoroacetic acid (TFA).[6][7]
Mechanism of Acid-Catalyzed Boc Deprotection The acid protonates the carbonyl oxygen of the Boc group, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the free amine, carbon dioxide, and isobutylene.[6]
While this chemically alters the original compound, it generates a new hazardous waste stream: a corrosive acidic solution containing the deprotected amine. This solution will also require neutralization and disposal as hazardous waste. Given this, chemical deactivation is generally not recommended as a primary disposal strategy unless it is an integral part of a larger experimental workup. Direct disposal of the Boc-protected compound is often the more straightforward and safer option.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and scientific integrity. By treating this compound as a hazardous substance and adhering to the systematic disposal protocols outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always prioritize consultation with your institution's EHS department for guidance specific to your location and regulations.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane
This guide provides essential safety protocols and logistical information for the handling and disposal of 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane (CAS: 1367777-12-5). As a trusted partner in your research, our goal is to furnish you with field-proven insights that extend beyond the product itself, ensuring both the integrity of your work and the safety of your laboratory personnel. The following procedures are designed to be a self-validating system of safety, grounded in authoritative standards.
Disclaimer: A specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available. The guidance herein is synthesized from the known hazard profiles of structurally analogous diazaspiro compounds and established best practices for laboratory chemical safety. A thorough risk assessment should be performed by researchers before use.[1]
Hazard Assessment: The 'Why' Behind the Protection
Understanding the potential risks is the cornerstone of effective PPE selection. Based on data from structurally similar compounds, this compound should be handled as a substance that is potentially:
These hazards necessitate a multi-layered PPE strategy to create effective barriers against the primary routes of exposure: dermal contact, ocular contact, and inhalation. All handling of this compound should, at a minimum, take place in a well-ventilated area, with a certified chemical fume hood being the preferred engineering control.[1][7]
Core PPE Requirements: A Head-to-Toe Protocol
A robust PPE ensemble is your primary defense against accidental exposure. The following components are mandatory when handling this compound.
-
Hand Protection: The highest risk of exposure often involves the hands.[8]
-
Gloves: Chemical-resistant nitrile or neoprene gloves are required. Always inspect gloves for tears or punctures before use.[1][4]
-
Technique: When working with larger quantities or for extended periods, consider double-gloving. Use proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[4] Dispose of contaminated gloves immediately as hazardous waste.
-
-
Eye and Face Protection: Protecting against splashes and airborne particles is critical.
-
Minimum Requirement: ANSI Z87.1-certified safety glasses with side shields are mandatory for all operations.[1]
-
Elevated Risk: When there is a splash hazard, such as during solution transfers or reaction quenching, upgrade to tightly fitting chemical splash goggles.[8] For large-volume work, the use of a full-face shield over safety glasses or goggles is strongly recommended.[1][8]
-
-
Body Protection: Prevent contact with clothing and skin.
-
Laboratory Coat: A long-sleeved, flame-retardant lab coat is required.[1] Ensure the coat is fully buttoned.
-
Additional Protection: For tasks with a significant splash potential, a chemically resistant apron should be worn over the lab coat.
-
-
Respiratory Protection: The primary method of respiratory protection is the use of a chemical fume hood.
-
Standard Operations: All weighing and handling of the solid compound, as well as solution preparations, must be conducted inside a certified chemical fume hood to prevent the inhalation of dust or vapors.[1][7]
-
Contingency: In the rare event that a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[1] A proper fit test and training are required for respirator use.[9]
-
Operational Safety: PPE in Practice
The level of PPE required may be adjusted based on the specific procedure and the scale of the operation.
Table 1: Recommended PPE Levels by Laboratory Task
| Task | Minimum Hand Protection | Minimum Eye/Face Protection | Body Protection | Respiratory Control |
| Weighing Solid Compound | Single pair of nitrile gloves | Safety glasses with side shields | Lab coat | Chemical fume hood |
| Preparing Solutions | Single pair of nitrile gloves | Chemical splash goggles | Lab coat | Chemical fume hood |
| Running/Monitoring Reaction | Single pair of nitrile gloves | Safety glasses with side shields | Lab coat | Chemical fume hood |
| Reaction Workup/Quenching | Double-gloved nitrile gloves | Chemical splash goggles & face shield | Lab coat & chemical-resistant apron | Chemical fume hood |
| Handling Waste/Disposal | Single pair of nitrile gloves | Safety glasses with side shields | Lab coat | Well-ventilated area |
Experimental Protocol: Donning and Doffing PPE
A disciplined sequence for putting on and removing PPE is critical to prevent cross-contamination.
Donning Sequence (Putting On):
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Body Protection: Don lab coat and fasten completely. If required, add a chemical-resistant apron.
-
Respiratory Protection: If a respirator is required, perform a seal check.
-
Eye/Face Protection: Put on safety glasses, goggles, or a face shield.
-
Hand Protection: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing Sequence (Taking Off):
-
Gloves: Remove gloves using a proper, non-contaminating technique.
-
Apron: Remove the optional apron.
-
Hand Hygiene: Wash hands thoroughly.
-
Body Protection: Unbutton and remove the lab coat.
-
Eye/Face Protection: Remove face shield or goggles from the back.
-
Respiratory Protection: Remove respirator, if used.
-
Final Hand Hygiene: Wash hands again thoroughly with soap and water.
Visualization: PPE Selection & Donning Workflow
Caption: Logical workflow for task assessment and PPE selection.
Emergency Procedures & Decontamination
In the event of exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][6] Seek medical attention if irritation persists.[4][6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Remove contact lenses if present and easy to do.[2][4] Seek immediate medical attention.
-
Inhalation: Move the person into fresh air.[2][4][6] If not breathing, give artificial respiration. Seek medical attention.
-
Spills: Evacuate the area. Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it into a suitable, closed container for disposal.[4][6] Do not let the product enter drains.[4][6]
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: this compound and any solutions containing it must be disposed of as hazardous chemical waste.
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh paper, pipette tips, and contaminated absorbent materials, must be collected in a designated, sealed hazardous waste container.[4]
-
Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. angenechemical.com [angenechemical.com]
- 5. 5-Oxa-2,8-diazaspiro(3.5)nonane, N2-BOC protected | C11H20N2O3 | CID 71305257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. matrixscientific.com [matrixscientific.com]
- 8. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



